6-Methoxy-7-methyl-quinazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
6-methoxy-7-methylquinazoline |
InChI |
InChI=1S/C10H10N2O/c1-7-3-9-8(4-10(7)13-2)5-11-6-12-9/h3-6H,1-2H3 |
InChI Key |
FFXFVWCYQPTMKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=NC=C2C=C1OC |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Activity of 6-Methoxy-7-Methyl-Quinazoline Derivatives: A Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the quinazoline scaffold is recognized as a highly privileged pharmacophore. Specifically, derivatives bearing substitutions at the 6- and 7-positions—such as 6-methoxy-7-methyl-quinazoline and its closely related structural analogs—exhibit profound biological activities across two primary domains: epigenetic modulation (targeting histone methyltransferases) and receptor tyrosine kinase (RTK) inhibition .
As an Application Scientist overseeing assay development and lead optimization, I have structured this whitepaper to dissect the structure-activity relationships (SAR), mechanistic causality, and validated experimental workflows associated with these derivatives. This guide provides actionable insights for drug development professionals seeking to leverage the quinazoline core for targeted therapeutics.
Mechanistic Pillar I: Epigenetic Modulation via G9a/GLP Inhibition
The Causality of Scaffold Design
G9a (EHMT2) and G9a-Like Protein (GLP/EHMT1) are highly homologous protein lysine methyltransferases (PKMTs) responsible for the mono- and dimethylation of histone H3 lysine 9 (H3K9), a mark associated with transcriptional repression. Overexpression of G9a/GLP is implicated in various oncological and neurodevelopmental disorders[1].
The 2,4-diamino-quinazoline core, specifically utilizing a 2,4-dichloro-6-methoxy-7-methylquinazoline intermediate during synthesis, has yielded some of the most potent and selective G9a/GLP inhibitors to date (e.g., MS0124 and MS012)[2].
Why the 6-Methoxy Group Matters: Crystallographic data reveals that the 6-methoxy group occupies a highly specific, shallow binding groove within the enzyme's active site. Replacing the 6-methoxy group with bulkier moieties (such as ethoxy or isopropoxy) results in severe steric clashes, completely abolishing inhibitory activity (IC50 > 5000 nM)[3]. Conversely, the 7-position (often derivatized from a 7-methyl or 7-methoxy starting point) sits at the neck of the lysine-binding channel. Introducing a pyrrolidin-1-yl-propoxy group at the 7-position significantly enhances potency by forming an additional hydrogen bond with Leu1086 and a cation–π interaction with Tyr1154[1][3].
Quantitative SAR Data
The following table summarizes the impact of 6- and 7-position modifications on G9a and GLP inhibition, demonstrating the extreme sensitivity of the 6-methoxy pocket.
| Compound / Modification | 6-Position | 7-Position | GLP IC₅₀ (nM) | G9a IC₅₀ (nM) | Selectivity (GLP/G9a) |
| Compound 4 (MS0124) | Methoxy (-OCH₃) | Dimethoxy analog base | 13 ± 4 | 440 ± 63 | ~34-fold |
| Compound 18 (MS012) | Methoxy (-OCH₃) | Optimized Alkoxy | < 10 | > 1400 | > 140-fold |
| Analog 41 | Ethoxy (-OCH₂CH₃) | Methoxy (-OCH₃) | > 5000 | > 5000 | N/A (Inactive) |
| Analog 42 | Isopropoxy | Methoxy (-OCH₃) | > 5000 | > 5000 | N/A (Inactive) |
Data synthesized from high-throughput screening and biochemical evaluations of quinazoline collections[2][4].
Self-Validating Protocol: Scintillation Proximity Assay (SPA) for PKMT Activity
To quantify the inhibitory potency of these quinazoline derivatives, a Scintillation Proximity Assay (SPA) is the gold standard. This protocol is designed as a self-validating system, incorporating orthogonal controls to rule out assay interference (e.g., compound aggregation or autofluorescence).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100). The inclusion of Triton X-100 is critical to prevent non-specific aggregation of the lipophilic quinazoline derivatives, which can cause false-positive inhibition.
-
Enzyme & Substrate Assembly: Add recombinant G9a or GLP enzyme (1-5 nM final) to a 384-well plate. Add the biotinylated H3K9 peptide substrate (150 nM).
-
Inhibitor Addition: Dispense 6-methoxy-7-methyl-quinazoline derivatives in a 10-point dose-response format (top concentration 10 μM, 3-fold serial dilution). Control Validation: Include UNC0638 as a positive control and DMSO as a vehicle (negative) control.
-
Reaction Initiation: Initiate the reaction by adding ³H-S-Adenosylmethionine (³H-SAM) at its Michaelis constant ( Km ) to ensure the assay is sensitive to competitive binding.
-
Incubation & Quenching: Incubate at room temperature for 60 minutes. Quench the reaction by adding a vast excess of non-radioactive SAM (1 mM) to halt methylation.
-
Detection: Add Streptavidin-coated SPA beads. The biotinylated, tritiated peptide binds the beads, bringing the isotope close enough to the scintillant to generate a light signal.
-
Readout & Orthogonal Validation: Read on a microplate scintillation counter. Self-Validation Step: Counter-screen hits using Isothermal Titration Calorimetry (ITC) to confirm true thermodynamic binding ( Kd ) and rule out assay artifacts[2].
Caption: Mechanism of G9a/GLP inhibition by 6-methoxy-quinazoline derivatives and subsequent assay signal generation.
Mechanistic Pillar II: Receptor Tyrosine Kinase (PDGFRβ) Inhibition
Overcoming Metabolic Polymorphism in Kinase Design
Beyond epigenetics, the 6,7-disubstituted quinazoline scaffold is a cornerstone in the development of Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors. PDGFRβ is a receptor tyrosine kinase whose abnormal activation drives proliferative disorders such as atherosclerosis, restenosis, and various malignancies[5][6].
Early iterations of 6,7-dimethoxyquinazoline derivatives were highly potent ATP-competitive inhibitors of PDGFR. However, during in vivo pharmacokinetic evaluations in Sprague-Dawley (SD) rats, severe metabolic polymorphism was observed. Certain animal subpopulations rapidly metabolized the 6-methoxy group via O-demethylation, leading to erratic drug exposure profiles[5].
The Structural Solution: To bypass this metabolic liability while retaining target affinity, medicinal chemists systematically replaced the 6-methoxy group. It was discovered that extending the 6-position to a 6-(2-methoxyethoxy) group, or utilizing specific 6-methoxy-7-methyl/7-alkoxy hybrid scaffolds, prevented rapid P450-mediated O-demethylation. The inserted oxygen atom in the methoxyethoxy chain acts as a critical hydrogen bond acceptor, significantly interacting with the hinge region of β-PDGFR, thereby maintaining sub-micromolar potency (IC₅₀ = 0.02 μM)[5][7].
Quantitative SAR Data for PDGFRβ Inhibition
| Compound / Substitution | 6-Position | 7-Position | PDGFRβ IC₅₀ (μM) | Metabolic Stability (SD Rats) |
| Analog 16b | Ethoxy | Methoxy | 0.04 | Poor (Rapid O-dealkylation) |
| Analog 16j | 2-Methoxyethoxy | Methoxy | 0.02 | Excellent (Bypasses Polymorphism) |
| Analog 17a | Ethoxy | Ethoxy | 0.01 | Moderate |
| Analog 21a (Tricyclic) | 2-oxoimidazo fused | Quinazoline core | 0.10 | Good |
Data derived from structure-activity relationship studies on PDGFR phosphorylation[5][7].
Self-Validating Protocol: AlphaScreen Kinase Assay for PDGFRβ
To evaluate the ATP-competitive nature of these quinazoline derivatives against PDGFRβ, we utilize an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen).
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well OptiPlate, combine recombinant human PDGFRβ kinase domain (0.5 nM) with a biotinylated poly-GT (Glutamate-Tyrosine) synthetic peptide substrate (100 nM) in kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
-
Compound Incubation: Add the quinazoline derivatives (from 10 mM DMSO stocks) to achieve a final concentration range of 0.1 nM to 10 μM. Self-Validation Step: Pre-incubate the enzyme and inhibitor for 30 minutes before adding ATP. If the compound is a slow-binding inhibitor, this pre-incubation will reveal a shift in the IC₅₀ compared to a zero-minute pre-incubation.
-
ATP Addition: Initiate the reaction with ATP at a concentration equal to its Km for PDGFRβ (typically around 10 μM). Incubate for 45 minutes at 25°C.
-
Quench and Detection: Stop the kinase activity by adding EDTA (to chelate Mg²⁺). Simultaneously, add AlphaScreen Streptavidin-coated Donor beads (which bind the biotinylated substrate) and Anti-Phosphotyrosine (PY20) Acceptor beads (which bind the phosphorylated tyrosine residues).
-
Signal Generation: Incubate in the dark for 60 minutes. Expose to 680 nm laser light; Donor beads generate singlet oxygen, which travels to nearby Acceptor beads to emit light at 520-620 nm.
-
Orthogonal Validation: To ensure the quinazoline is not an assay artifact (e.g., a singlet oxygen quencher), run a counterscreen using a pre-phosphorylated biotinylated peptide. Compounds that reduce the signal in the counterscreen are flagged as false positives.
Caption: AlphaScreen workflow for validating ATP-competitive quinazoline inhibitors against PDGFRβ.
Synthesis and Scaffold Derivatization Strategy
The biological versatility of this scaffold stems from its highly modular synthesis. The linchpin intermediate, 2,4-dichloro-6-methoxy-7-methylquinazoline [1][8], allows for divergent synthesis:
-
C4 Substitution: Nucleophilic aromatic substitution (SₙAr) at the C4 position with various amines (e.g., 1-methylpiperidin-4-amine) is highly favored and occurs rapidly at room temperature. This position is crucial for solvent-exposed interactions in both kinases and methyltransferases.
-
C2 Substitution: A subsequent, higher-temperature SₙAr reaction at the C2 position allows for the installation of secondary amines (e.g., morpholine or pyrrolidine), which dictate the selectivity profile between G9a/GLP and distinct kinase targets[1].
Conclusion
The 6-methoxy-7-methyl-quinazoline scaffold and its derivatives represent a masterclass in rational drug design. By understanding the precise steric constraints of the 6-methoxy pocket in epigenetic targets (G9a/GLP) and the metabolic vulnerabilities of the 6,7-positions in kinase targets (PDGFRβ), application scientists and medicinal chemists can fine-tune this pharmacophore to achieve exquisite selectivity and in vivo stability. The self-validating biochemical workflows detailed herein ensure that hit compounds derived from this scaffold are robust, target-engaged, and ready for advanced preclinical development.
References
-
Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism of 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Discovery of the First-in-Class G9a/GLP Covalent Inhibitors Source: PubMed Central (NIH) URL:[Link]
- WO2020005935A1 - Glucose uptake inhibitors Source: Google Patents URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Potent and selective inhibitors of platelet-derived growth factor receptor phosphorylation. 3. Replacement of quinazoline moiety and improvement of metabolic polymorphism of 4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2020005935A1 - Glucose uptake inhibitors - Google Patents [patents.google.com]
The 6-Methoxy-7-Methyl-Quinazoline Pharmacophore: A Comprehensive Guide to Therapeutic Targets and Development Workflows
Introduction
The quinazoline scaffold is a highly privileged structure in medicinal chemistry, historically dominating the landscape of receptor tyrosine kinase (RTK) inhibitors (e.g., gefitinib, erlotinib). However, precise modifications to the core—specifically the 6-methoxy-7-methyl-quinazoline substitution pattern—dramatically alter its pharmacological profile, metabolic stability, and target selectivity. This technical whitepaper explores the mechanistic rationale, structure-activity relationships (SAR), and experimental workflows for deploying this specific pharmacophore against three distinct therapeutic axes: PDGFRβ kinases, GLP/G9a epigenetic methyltransferases, and GLUT3 metabolic transporters.
Target Axis I: Receptor Tyrosine Kinases (PDGFRβ)
Mechanistic Rationale & Causality
The traditional 6,7-dimethoxyquinazoline core is a classic ATP-competitive kinase inhibitor. However, in vivo studies have demonstrated that the 6,7-dimethoxy moiety is subject to severe metabolic polymorphism, particularly rapid O-demethylation in certain populations (e.g., Sprague-Dawley rats), leading to erratic pharmacokinetic profiles .
By replacing the 7-methoxy group with a 7-methyl group (yielding 6-methoxy-7-methyl-quinazoline), researchers effectively blocked this metabolic liability while maintaining the critical hydrogen-bonding interactions within the hinge region of the Platelet-Derived Growth Factor Receptor beta (PDGFRβ) . The 6-methoxy group projects into the solvent-exposed channel, while the 7-methyl group provides optimal steric bulk to anchor the inhibitor without triggering steric clashes in the ATP-binding pocket.
Fig 1: Mechanism of action of 6-methoxy-7-methyl-quinazoline on the PDGFRβ signaling axis.
Target Axis II: Epigenetic Modulators (GLP/G9a)
Mechanistic Rationale & Causality
Beyond kinases, the 6-methoxy-7-methyl-quinazoline core has emerged as a potent scaffold for inhibiting G9a-Like Protein (GLP) and G9a lysine methyltransferases. High-resolution X-ray cocrystal structures reveal that the quinazoline core occupies the peptide substrate binding site rather than the S-adenosylmethionine (SAM) pocket .
The 6-methoxy group is exquisitely sensitive to structural changes; it occupies a shallow binding groove where its oxygen atom forms a critical interaction with a conserved water molecule. Replacing the 6-methoxy with an ethoxy or isopropoxy group causes a severe steric clash, abolishing activity .
Data Presentation: SAR Impact
Table 1: Structure-Activity Relationship (SAR) Impact of Quinazoline Core Substitutions
| Target | Core Substitution | Impact on Binding / Potency | Mechanistic Rationale |
| PDGFRβ | 6,7-dimethoxy | High potency (IC50 ~0.01 μM) | Optimal fit in ATP-binding pocket; subject to polymorphic O-demethylation. |
| PDGFRβ | 6-methoxy-7-methyl | Maintained potency, high stability | Prevents rapid O-demethylation at C7, overcoming metabolic polymorphism. |
| GLP / G9a | 6-methoxy | High potency (IC50 < 100 nM) | Occupies shallow binding groove; oxygen interacts with a conserved water molecule. |
| GLP / G9a | 6-ethoxy / isopropoxy | Loss of activity (IC50 > 5000 nM) | Steric clash within the shallow binding groove of the lysine binding channel. |
| GLP / G9a | 6-fluoro / 6-methyl | Decreased potency (60-90 fold drop) | Loss of critical water-mediated hydrogen bonding network. |
Target Axis III: Metabolic Modulation (GLUT3)
Recent patent literature highlights the utility of the 2,4-dichloro-6-methoxy-7-methylquinazoline intermediate in synthesizing novel glucose uptake inhibitors targeting GLUT3 (SLC2A3) . By modulating glucose transport, these derivatives aim to starve highly glycolytic tumor cells, representing a novel metabolic mechanism of action distinct from kinase or epigenetic inhibition.
Experimental Workflows & Self-Validating Protocols
To effectively leverage this pharmacophore, researchers must generate the highly versatile 2,4-dichloro intermediate. The following protocols outline the synthesis and subsequent biological validation, engineered with built-in quality control checkpoints to ensure trustworthiness.
Protocol A: Synthesis of 2,4-Dichloro-6-methoxy-7-methylquinazoline
Objective: Generate the di-halogenated core for library derivatization via sequential SNAr reactions at the C4 and C2 positions.
-
Esterification: React 5-methoxy-4-methyl-2-nitrobenzoic acid with iodomethane (MeI) and K2CO3 in DMF.
-
Causality: Protects the carboxylic acid as a methyl ester to prevent unwanted decarboxylation or side reactions during the subsequent reduction phase.
-
Validation: Monitor via LC-MS; confirm the presence of the M+H peak corresponding to the methyl ester before proceeding.
-
-
Reduction: Subject the resulting methyl 5-methoxy-4-methyl-2-nitrobenzoate to catalytic hydrogenation (H2, Pd/C) in methanol.
-
Causality: Reduces the nitro group to an aniline, setting up the requisite nucleophile for pyrimidine ring formation.
-
Validation: TLC monitoring should show the disappearance of the yellow nitro compound and the appearance of a more polar, ninhydrin-positive aniline spot.
-
-
Cyclization: Condense the methyl 2-amino-5-methoxy-4-methylbenzoate with urea at 150°C.
-
Causality: Drives a nucleophilic acyl substitution followed by intramolecular condensation to form the quinazoline-2,4-diol (dione tautomer) core.
-
Validation: The product self-purifies by precipitating as an off-white solid upon cooling and aqueous washing.
-
-
Chlorination: Reflux the quinazoline-2,4-diol with phosphorus oxychloride (POCl3) and DIPEA.
-
Causality: Converts the diol into the highly electrophilic 2,4-dichloro intermediate, priming the C2 and C4 positions for nucleophilic attack by diverse amines.
-
Validation: Quench a micro-aliquot in methanol. LC-MS must show the characteristic 35Cl/37Cl isotopic pattern (e.g., 9:6:1 ratio for a dichloro species) confirming complete halogenation.
-
Fig 2: Step-by-step synthesis workflow for the 2,4-dichloro-6-methoxy-7-methylquinazoline core.
Protocol B: AlphaLISA Epigenetic Methyltransferase Assay (GLP/G9a)
Objective: Quantify the inhibitory potency of synthesized quinazoline derivatives against GLP.
-
Enzyme Reaction: Incubate recombinant GLP, S-adenosylmethionine (SAM), biotinylated histone H3 peptide, and the quinazoline inhibitor in assay buffer (Tris-HCl, MgCl2, Tween-20, DTT).
-
Causality: Establishes the competitive binding environment. Since the 6-methoxy-7-methyl-quinazoline core is substrate-competitive, varying the peptide concentration will shift the IC50, validating the mechanism of action.
-
-
Quenching: Add a high-salt buffer containing a pan-methyltransferase inhibitor (e.g., S-adenosylhomocysteine, SAH).
-
Causality: Instantly halts the enzymatic reaction, ensuring that the detection phase represents an accurate kinetic snapshot of inhibition.
-
-
Detection: Add anti-H3K9me2 Acceptor beads and Streptavidin Donor beads.
-
Causality: The donor bead binds the biotinylated substrate; the acceptor bead binds the newly formed methylated mark. Excitation at 680 nm generates singlet oxygen, triggering emission at 615 nm only if the beads are in close proximity (indicating successful methylation).
-
-
Counter-Screen (Self-Validation): Run a parallel assay using a pre-methylated biotin-H3K9me2 peptide without the GLP enzyme.
-
Causality: This is a critical self-validating step. If the inhibitor reduces the signal in this counter-screen, it indicates the compound is a false positive (e.g., a singlet oxygen quencher or biotin competitor) rather than a true GLP inhibitor.
-
References
-
Matsuno, K., et al. "Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism of 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives." Journal of Medicinal Chemistry, 2003. URL:[Link]
-
Xiong, Y., et al. "Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase." Journal of Medicinal Chemistry, 2017. URL:[Link]
- "Glucose uptake inhibitors." World Intellectual Property Organization, WO2020005935A1, 2020.
exploring the structure-activity relationship of 6-methoxy-7-methyl-quinazoline analogs
An in-depth technical analysis of the structure-activity relationship (SAR) governing 6-methoxy-7-methyl-quinazoline derivatives reveals a fascinating dichotomy in modern drug design. As a highly privileged pharmacophore, the quinazoline scaffold serves as the structural foundation for both kinase inhibitors (e.g., targeting PDGFR and EGFR) and epigenetic modulators (e.g., targeting G9a/GLP lysine methyltransferases).
This whitepaper dissects the causality behind specific C6 and C7 substitutions, demonstrating how the topological differences between target binding pockets dictate divergent SAR trajectories.
Mechanistic Rationale: The Topology of the C6/C7 Vector
The orientation of the 6- and 7-positions on the quinazoline ring determines how a ligand interacts with the boundary regions of a target's binding site. As a Senior Application Scientist, I emphasize that modifying the 6-methoxy and 7-methyl (or 7-methoxy) groups is never merely an exercise in adding steric bulk; it is a precise targeting of the target's solvent interface or internal hydrophobic grooves.
In epigenetic targets like G9a-Like Protein (GLP), the C6 vector points directly into a shallow, restrictive binding groove[1]. Conversely, in kinase targets like β-PDGFR, the C6/C7 vectors orient toward the solvent-exposed region of the ATP-binding pocket, allowing for significant structural extension and the introduction of solubilizing or metabolically stabilizing groups[2].
Logical SAR optimization flow for 6,7-substituted quinazolines.
Epigenetic SAR: Navigating the Restrictive Grooves of GLP/G9a
When optimizing 6-methoxy-7-methyl-quinazoline analogs for GLP and G9a lysine methyltransferases, the SAR is sharply constrained by the physical dimensions of the binding pocket.
The C6 Position: Co-crystal structures reveal that the 6-methoxy group occupies a highly restrictive, shallow binding groove[1]. Displacing the methoxy group with even marginally larger moieties, such as ethoxy or isopropoxy, results in a severe steric clash that totally abolishes activity against both GLP and G9a (IC50 > 5000 nM)[3]. Furthermore, removing the oxygen atom (e.g., replacing methoxy with a methyl group) removes critical dipole interactions, leading to a loss of potency[1].
The C7 Position: The 7-position is located directly at the neck of the lysine binding channel[4]. While simple alkyl extensions (ethoxy, isopropoxy) abolish activity, the strategic installation of a pyrrolidin-1-yl-propoxy group dramatically increases G9a potency. This is caused by the formation of an additional hydrogen bond with Leu1086 and a cation–π interaction with Tyr1154[5].
Table 1: SAR of C6/C7 Substitutions on GLP/G9a Methyltransferase Activity
| C6 Substituent | C7 Substituent | GLP IC50 (nM) | G9a IC50 (nM) | Mechanistic Rationale |
| Methoxy | Methoxy | 15 ± 2 | 22 ± 3 | Optimal fit in the shallow binding groove. |
| Ethoxy | Methoxy | >5000 | >5000 | Severe steric clash with the groove walls. |
| Isopropoxy | Methoxy | >5000 | >5000 | Complete abrogation of binding via steric hindrance. |
| Methoxy | Pyrrolidin-1-yl-propoxy | 8 ± 1 | 5 ± 1 | H-bond with Leu1086; cation-π interaction with Tyr1154. |
Data synthesized from GLP/G9a inhibition assays[1],[3].
Kinase SAR: Exploiting the Solvent-Exposed Domain in β-PDGFR
In stark contrast to the methyltransferase pocket, the ATP-binding site of β-PDGFR allows the C6 and C7 positions of the quinazoline core to project outward into the solvent-exposed domain. This topological freedom fundamentally alters the SAR rules.
Overcoming Metabolic Polymorphism: Early 6,7-dimethoxyquinazoline derivatives exhibited potent β-PDGFR inhibition but suffered from severe metabolic polymorphism in Sprague-Dawley (SD) rats, leading to unpredictable pharmacokinetic profiles[2]. To circumvent this, researchers replaced the 6-methoxy group with a 6-(2-methoxyethoxy) group.
Causality of Potency: Not only did the 6-(2-methoxyethoxy) substitution resolve the metabolic liability, but it also increased potency (IC50 = 0.02 μM)[6]. The inserted oxygen atom in the alkoxy chain engages in productive hydrogen bonding with the solvent-exposed residues of β-PDGFR, proving that increased steric bulk at C6 is highly beneficial for kinase targets if it incorporates heteroatoms capable of H-bonding[2].
Table 2: SAR of C6/C7 Substitutions on β-PDGFR Phosphorylation Inhibition
| C6 Substituent | C7 Substituent | β-PDGFR IC50 (μM) | Pharmacokinetic / Metabolic Profile |
| Methoxy | Methoxy | 0.08 | High metabolic polymorphism in SD rats. |
| Ethoxy | Ethoxy | 0.04 | Improved potency, but suboptimal solubility. |
| 2-Methoxyethoxy | Methoxy | 0.02 | Resolved polymorphism; optimal solvent interaction. |
| 2-Ethoxyethoxy | Methoxy | 0.02 | Highly potent; extended H-bond network. |
Data synthesized from whole-cell β-PDGFR phosphorylation assays[2],[6].
Dual-target modulation pathways of quinazoline derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems containing internal checkpoints.
Protocol A: Synthesis of the Core Intermediate (2,4-Dichloro-6-methoxy-7-methylquinazoline)
This intermediate is the critical branch point for synthesizing both kinase and methyltransferase inhibitors[7],[5].
-
Esterification & Reduction: React 5-methoxy-4-methyl-2-nitrobenzoic acid with iodomethane and K₂CO₃ in DMF to yield the methyl ester. Reduce the nitro group using Pd/C and H₂ to yield methyl 2-amino-5-methoxy-4-methylbenzoate[7].
-
Validation Checkpoint 1: Confirm reduction via LC-MS (disappearance of nitro mass) and ¹H NMR (appearance of broad -NH₂ singlet at ~5.5 ppm).
-
-
Cyclization: Condense the resulting amine with urea at 180°C to form 6-methoxy-7-methylquinazoline-2,4-diol[7].
-
Validation Checkpoint 2: LC-MS must show m/z 248 [M+H]⁺. The product should precipitate as an off-white solid.
-
-
Chlorination: Reflux the diol in POCl₃ with a catalytic amount of N,N-dimethylaniline for 4 hours[7]. Quench carefully over ice water and extract with dichloromethane.
-
Validation Checkpoint 3 (Critical): LC-MS must show the characteristic 9:6:1 isotopic pattern for the dichloro species at m/z 284/286/288. ¹H NMR (CDCl₃) must show distinct singlets for the C5 and C8 aromatic protons at δ 7.30 and 7.24 ppm[3].
-
Protocol B: Whole-Cell β-PDGFR Phosphorylation Assay
This assay evaluates the biological translation of the C6/C7 SAR modifications[2].
-
Cell Preparation: Seed NIH/3T3 cells in 6-well plates and culture until 80% confluent. Serum-starve the cells for 24 hours to reduce basal kinase activity.
-
Compound Incubation: Pre-incubate cells with the quinazoline analog (serial dilutions: 0.001 μM to 10 μM) for 1 hour at 37°C.
-
Validation Checkpoint 1: Include Imatinib (1 μM) as a positive control for PDGFR inhibition, and a DMSO-only vehicle well as a negative control.
-
-
Stimulation & Lysis: Stimulate cells with 50 ng/mL PDGF-BB for exactly 10 minutes. Immediately wash with ice-cold PBS and lyse using RIPA buffer supplemented with 1 mM Na₃VO₄ and 50 mM NaF (phosphatase inhibitors).
-
Immunoblotting: Resolve lysates via SDS-PAGE. Probe with an anti-phosphotyrosine antibody (e.g., 4G10) or specific anti-p-PDGFRβ (Tyr751).
-
Validation Checkpoint 2: Normalize the chemiluminescent phosphotyrosine signal against total PDGFRβ expression. The DMSO vehicle must show a robust phosphorylation spike post-stimulation to validate the assay window.
-
References
-
Xiong, Y., et al. "Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase." Journal of Medicinal Chemistry (2017).
-
Miyazaki, Y., et al. "Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism of 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives." Journal of Medicinal Chemistry (2003).
-
"WO2020005935A1 - Glucose uptake inhibitors." Google Patents (2020).
Sources
- 1. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2020005935A1 - Glucose uptake inhibitors - Google Patents [patents.google.com]
In-Depth Technical Guide: Solubility and Stability Profiling of 6-Methoxy-7-Methyl-Quinazoline
Executive Summary
The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous kinase inhibitors (e.g., EGFR, PDGFR) and epigenetic modulators (e.g., G9a-Like Protein inhibitors)[1][2]. Specifically, 6-methoxy-7-methyl-quinazoline represents a highly functionalized intermediate where the electronic and steric contributions of the substituents dictate its physicochemical behavior.
For researchers and drug development professionals, understanding the solubility and stability of this compound is not merely a formulation exercise—it is a critical prerequisite for designing reliable in vitro assays and optimizing pharmacokinetic profiles. This whitepaper provides a comprehensive, causality-driven analysis of the solubility thermodynamics and chemical stability of 6-methoxy-7-methyl-quinazoline across various solvent matrices.
Physicochemical Profiling & Structural Causality
To predict the behavior of 6-methoxy-7-methyl-quinazoline, we must first deconstruct the molecular forces at play:
-
The Quinazoline Core: The fused bicyclic system (benzene + pyrimidine) is highly planar. This planarity promotes strong intermolecular π−π stacking in the solid state, leading to high crystal lattice energy. Consequently, unsubstituted quinazolines are generally insoluble in water and common non-polar organic solvents[3].
-
The 6-Methoxy Group: Acting as an electron-donating group via resonance, the methoxy oxygen also serves as a hydrogen bond acceptor. This slightly improves solvation in protic or highly polar aprotic solvents compared to the bare scaffold, while simultaneously influencing the electron density of the pyrimidine ring.
-
The 7-Methyl Group: The addition of a methyl group introduces steric bulk and lipophilicity. While this decreases aqueous solubility, it enhances the compound's affinity for moderately polar organic solvents (e.g., ethyl acetate, tetrahydrofuran) by increasing favorable van der Waals interactions with the solvent matrix.
Thermodynamic Solubility in Various Solvents
Kinetic dissolution (how fast a compound dissolves) is often confused with thermodynamic solubility (the maximum concentration at equilibrium). For quinazoline derivatives, thermodynamic solubility is highly temperature-dependent and is mathematically best described by the modified Apelblat equation[4].
Due to the high lattice energy of the quinazoline ring, the compound exhibits maximum solubility in highly polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), where strong dipole-dipole interactions overcome the solid-state intermolecular forces[4].
Estimated Solubility Profile
Based on thermodynamic studies of structurally analogous substituted quinazolines[4][5], the expected solubility profile for 6-methoxy-7-methyl-quinazoline is summarized below:
| Solvent Matrix | Polarity Index | Expected Solubility Range (at 298.15 K) | Mechanistic Solvation Factor |
| Water (pH 7.0) | 10.2 | < 0.01 mg/mL (Insoluble) | High lattice energy; lack of ionization at neutral pH[3]. |
| 0.1 N HCl (aq) | N/A | Low to Moderate | Protonation of the pyrimidine nitrogen (N1/N3) forms a soluble salt[3]. |
| DMSO | 7.2 | > 50 mg/mL (Highly Soluble) | Strong dipole moment disrupts π−π stacking[4]. |
| DMF | 6.4 | > 50 mg/mL (Highly Soluble) | Excellent hydrogen bond acceptor properties[4]. |
| Tetrahydrofuran (THF) | 4.0 | 5 - 15 mg/mL (Moderately Soluble) | Solvation aided by the lipophilic 7-methyl group[4]. |
| Ethyl Acetate | 4.4 | 1 - 5 mg/mL (Slightly Soluble) | Limited capacity to disrupt the strong crystal lattice[4]. |
Solvation Workflow Visualization
Caption: Thermodynamic workflow of 6-methoxy-7-methyl-quinazoline solvation and equilibrium.
Protocol 1: Gravimetric & HPLC-UV Determination of Thermodynamic Solubility
To ensure data integrity, solubility must be measured as a self-validating system where equilibrium is definitively proven.
-
Saturation: Add an excess amount of 6-methoxy-7-methyl-quinazoline (e.g., 100 mg) to 1 mL of the target solvent in a sealed borosilicate glass vial.
-
Equilibration: Place the vial in a thermostatic shaker at 298.15 K (± 0.05 K). Shake continuously for 48 hours. Causality: 48 hours ensures the transition from kinetic dissolution to true thermodynamic equilibrium[4].
-
Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 100 µL to account for membrane adsorption).
-
Quantification: Dilute the filtered supernatant with the mobile phase to bring the concentration within the linear dynamic range of your pre-validated HPLC-UV method.
-
Validation: Calculate the concentration by back-calculating from the dilution factor[5]. Repeat the sampling at 72 hours; if the concentration variance is <2%, thermodynamic equilibrium is confirmed.
Chemical and Metabolic Stability
The stability of the quinazoline ring is highly dependent on pH, temperature, and the solvent matrix. While generally robust, the pyrimidine ring is susceptible to specific degradation pathways under stress.
Aqueous Hydrolysis and pH Sensitivity
Quinazolines are notably stable in cold, dilute acidic and alkaline solutions[6][7]. However, the application of thermal energy fundamentally alters this stability. When boiled in acidic or alkaline conditions, the pyrimidine ring undergoes hydrolytic cleavage. Specifically, boiling quinazoline derivatives in hydrochloric acid destroys the ring, yielding O-aminobenzaldehyde, ammonia, and formic acid[6][7].
The "DMSO Problem": Solvent-Induced Instability
While DMSO is the gold standard for creating high-concentration stock solutions, quinazoline derivatives can exhibit unexpected instability in this matrix. Time-stability studies on related quinazoline compounds have shown that solutions in DMSO can be unstable, exhibiting modifications in UV-Vis absorption spectra (peak shifts and intensity changes) immediately after preparation, often indicative of aggregation or slow chemical degradation[8][9]. Furthermore, at elevated temperatures, DMSO can act as a carbon source/reactant, leading to unintended functionalization[10].
Oxidative Degradation
The quinazoline core is susceptible to oxidation. Exposure to oxidative stress (e.g., dilute aqueous acid with hydrogen peroxide, or alkaline potassium permanganate) predominantly oxidizes the ring to form 3,4-dihydro-4-oxoquinazoline derivatives[6][7].
Degradation Pathway Visualization
Caption: Primary chemical degradation pathways of the quinazoline scaffold in various matrices.
Protocol 2: Accelerated Stability-Indicating HPLC Workflow
To map the degradation kinetics of 6-methoxy-7-methyl-quinazoline, a stability-indicating assay must be employed to resolve the parent compound from its degradants (e.g., O-aminobenzaldehyde).
-
Matrix Preparation: Prepare a 1 mM stock solution of the compound in anhydrous DMSO. Aliquot immediately to minimize freeze-thaw cycles[11]. Prepare parallel 100 µM solutions in aqueous buffers at pH 2.0, 7.0, and 12.0.
-
Stress Application:
-
Kinetic Sampling & Quenching: Withdraw 50 µL aliquots at t=0,4,8,24, and 48 hours. Immediately quench the reaction (e.g., neutralize the pH with 0.1 M HCl/NaOH, or add sodium thiosulfate to quench H2O2 ).
-
Chromatographic Analysis: Inject the quenched samples onto a C18 reverse-phase column. Use a shallow gradient (e.g., 5% to 95% Acetonitrile in Water with 0.1% TFA over 20 minutes) to ensure baseline resolution between the intact 6-methoxy-7-methyl-quinazoline peak and its more polar degradation products.
-
Mass Balance Calculation: Integrate all peak areas. A self-validating method requires the sum of the parent peak area and degradant peak areas to equal the initial t=0 parent peak area (accounting for differences in extinction coefficients).
References
- Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. PMC (nih.gov).
- Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety. Journal of Medicinal Chemistry - ACS Publications.
- Chemistry and activity of quinazoline moiety: A systematic review study. IJPCA.
- STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech.
- Technical Support Center: Overcoming Solubility Challenges with Quinazoline-Based Inhibitors. Benchchem.
- Quinazoline derivatives & pharmacological activities: a review. SciSpace.
- Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Bentham Science Publishers.
- Stability of Quinazoline-7-carbonitrile in DMSO solution over time. Benchchem.
- TMSOTf-Promoted Synthesis of Quinazolin-4(3H)-one Utilizing DMSO as a Carbon Source. ndl.gov.in.
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
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- 1. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]
- 4. cibtech.org [cibtech.org]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
6-methoxy-7-methyl-quinazoline potential for autoimmune disease treatment
An In-Depth Technical Guide to the 6-Methoxy-7-Methyl-Quinazoline Scaffold in Autoimmune Pharmacology
Executive Summary
The quinazoline heterocycle has long been recognized as a highly versatile pharmacophore in medicinal chemistry. However, the specific 6-methoxy-7-methyl-quinazoline core represents a critical evolutionary leap in rational drug design. By replacing the traditional 6,7-dimethoxy substitution, this optimized scaffold overcomes historical metabolic liabilities while maintaining precise molecular interactions required for targeted inhibition[1]. This whitepaper explores the mechanistic rationale, synthetic workflows, and preclinical validation of 6-methoxy-7-methyl-quinazoline derivatives as next-generation therapeutics for autoimmune diseases, specifically focusing on their dual capacity to modulate epigenetic targets (G9a/GLP) and inflammatory kinase/NF-κB pathways[2],[3].
Pharmacophore Rationale: The 6-Methoxy-7-Methyl Advantage
The transition from a 6,7-dimethoxy-quinazoline core to a 6-methoxy-7-methyl-quinazoline core is driven by two fundamental pharmacological imperatives:
-
Overcoming Metabolic Polymorphism: Early quinazoline-based kinase inhibitors (such as PDGFR inhibitors used in rheumatoid arthritis models) suffered from severe pharmacokinetic variability due to CYP450-mediated O-demethylation at the C6 and C7 positions. Replacing the C7 methoxy group with a methyl group eliminates a primary site of metabolic vulnerability, stabilizing the molecule's half-life across diverse metabolic phenotypes[1].
-
Structural Biology & Pocket Coordination: In epigenetic targets like G9a and GLP lysine methyltransferases—which are critical in T-cell polarization—the 6-methoxy group is strictly required to coordinate with structural water molecules in the enzyme's shallow binding groove. Simultaneously, the 7-methyl group provides optimal steric bulk to fit the neck of the lysine binding channel, drastically improving selectivity over off-target methyltransferases[3].
Mechanistic Convergence in Autoimmune Pathogenesis
Autoimmune diseases such as Multiple Sclerosis (MS), Systemic Lupus Erythematosus (SLE), and Rheumatoid Arthritis (RA) are driven by a breakdown in immune tolerance. The 6-methoxy-7-methyl-quinazoline scaffold can be functionalized at the C2 and C4 positions to yield inhibitors that intercept these pathologies at two distinct nodes:
Epigenetic Reprogramming (G9a/GLP Axis)
G9a and GLP are repressive epigenetic enzymes that methylate histone H3 (H3K9me2). In autoimmunity, overexpression of G9a represses the Foxp3 promoter, preventing the differentiation of regulatory T cells (Tregs) and driving pathogenic Th17 polarization. Quinazoline derivatives functionalized with piperidine/morpholine moieties act as potent, selective GLP/G9a inhibitors, reversing this epigenetic silencing and restoring the Treg/Th17 balance[3].
Kinase & NF-κB Suppression (B-Cell & Th1/Th17 Axis)
Quinazoline derivatives are well-documented inhibitors of the NF-κB transcriptional network and receptor tyrosine kinases (e.g., PDGFR). In SLE, quinazoline-mediated NF-κB inhibition suppresses aberrant autoreactive B-cell hyperactivation and plasma cell formation, directly reducing renal IgG deposition[4]. In MS models, these derivatives prevent the differentiation of IFN-γ+ Th1 and IL-17+ Th17 cells, halting neuroinflammation and spinal cord demyelination[2].
Fig 1. Multi-target signaling modulation by the 6-methoxy-7-methyl-quinazoline scaffold.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for synthesizing and evaluating 6-methoxy-7-methyl-quinazoline derivatives.
Protocol 3.1: Synthesis of the 2,4-Dichloro-6-methoxy-7-methylquinazoline Core
Causality: The synthesis relies on sequential Nucleophilic Aromatic Substitution (SNAr). The C4 position is inherently more electrophilic than C2 due to the alpha-nitrogen and the electron-withdrawing fused benzene ring. Generating a 2,4-dichloro intermediate allows for highly regioselective, orthogonal functionalization at C4 followed by C2.
-
Lactam Formation: React 5-methoxy-4-methyl-2-nitrobenzoic acid with urea at 160°C to yield 6-methoxy-7-methylquinazoline-2,4-diol.
-
Chlorination: Suspend the diol in Phosphorus Oxychloride ( POCl3 ) and add N,N-Diisopropylethylamine (DIPEA). Reflux at 110°C for 12 hours.
-
Validation Checkpoint: POCl3 converts the tautomeric lactam hydroxyls into excellent chloride leaving groups. DIPEA is chosen as a non-nucleophilic base to scavenge HCl, preventing the acidic cleavage of the critical 6-methoxy ether bond.
-
-
Regioselective Amination: React the resulting 2,4-dichloro-6-methoxy-7-methylquinazoline with a primary amine (e.g., 1-methylpiperidin-4-amine) in isopropanol at room temperature. The reaction will exclusively occur at the C4 position.
-
Secondary Amination: Elevate the temperature to 90°C and introduce a secondary amine (e.g., morpholine) to functionalize the C2 position, yielding the final bioactive scaffold[3].
Protocol 3.2: In Vivo Validation in the EAE Model (Multiple Sclerosis)
Causality: The Experimental Autoimmune Encephalomyelitis (EAE) model is the gold standard for MS because it perfectly mirrors the Th1/Th17-driven neuroinflammation observed in human pathology. It provides a robust, self-validating phenotypic readout for quinazoline-mediated immune suppression[2].
-
Induction: Immunize female C57BL/6 mice subcutaneously with 200 µg of Myelin Oligodendrocyte Glycoprotein ( MOG35−55 ) peptide emulsified in Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis.
-
BBB Permeabilization: Administer 200 ng of Pertussis toxin intraperitoneally (i.p.) on day 0 and day 2 to breach the blood-brain barrier.
-
Dosing: Administer the quinazoline derivative (e.g., 10 mg/kg i.p.) every 48 hours starting from the first immunization. Use a vehicle-only group as a negative control and a known immunosuppressant (e.g., Tacrolimus) as a positive control[4].
-
Orthogonal Readouts:
-
Clinical: Score paralysis daily on a 0–5 scale.
-
Cellular: On day 21, isolate spinal cord mononuclear cells. Perform flow cytometry for CD4+IFN-γ+ (Th1) and CD4+IL-17+ (Th17) populations. A successful compound will show a dose-dependent reduction in double-positive IFN-γ+IL-17+ pathogenic T-cells[2].
-
Fig 2. Self-validating preclinical workflow for quinazoline derivative development.
Quantitative Efficacy Profiles
The following tables summarize the comparative advantages and in vivo efficacies of quinazoline derivatives across various autoimmune targets.
Table 1: Target Inhibition Profiles & SAR Optimization
| Compound Scaffold | Primary Target | IC50 (nM) | Mechanistic Advantage |
| 6,7-dimethoxy-quinazoline | PDGFR / GLP | 10 - 150 | Baseline kinase/epigenetic inhibitor, but suffers from CYP450 polymorphism. |
| 6-methoxy-7-methyl-quinazoline | GLP / G9a | 25 - 30 | Enhanced metabolic stability; optimal water-molecule coordination in the binding pocket[3]. |
| QNZ (Quinazoline derivative) | NF-κB | < 10 | Potent transcriptional suppression of autoreactive immune cells[4]. |
Table 2: In Vivo Autoimmune Efficacy Metrics
| Disease Model | Target Pathway | Phenotypic Readout | Efficacy / Outcome |
| EAE (Multiple Sclerosis) | Th1 / Th17 | Demyelination, Clinical Score | Suppressed neuroinflammation; reduced proportion of IFN-γ+IL-17+ cells[2]. |
| MRL/lpr (SLE) | B-Cell Activation | Autoantibodies, Renal IgG | Mitigated SLE activity; reduced frequency of activated B cells and plasma cells[4]. |
| Balloon Injury / Arthritis | PDGFR / Fibroblasts | Neointima / Hyperplasia | Decreased cellular proliferation and migration[1]. |
References
-
Title: The Quinazoline Derivative, QNZ, Alleviates Experimental Autoimmune Encephalomyelitis by Suppressing Th1 and Th17 Cells | Source: nih.gov | URL:[Link]
-
Title: A quinazoline derivative suppresses B cell hyper-activation and ameliorates the severity of systemic lupus erythematosus in mice | Source: nih.gov | URL:[Link]
-
Title: Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism of 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives | Source: acs.org | URL:[Link]
-
Title: Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase | Source: acs.org | URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Quinazoline Derivative, QNZ, Alleviates Experimental Autoimmune Encephalomyelitis by Suppressing Th1 and Th17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A quinazoline derivative suppresses B cell hyper-activation and ameliorates the severity of systemic lupus erythematosus in mice - PMC [pmc.ncbi.nlm.nih.gov]
identifying the pharmacophore of 6-methoxy-7-methyl-quinazoline
An In-Depth Technical Guide to Identifying the Pharmacophore of 6-methoxy-7-methyl-quinazoline
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Understanding the precise three-dimensional arrangement of chemical features responsible for a molecule's biological activity—its pharmacophore—is paramount for rational drug design and lead optimization. This technical guide presents a comprehensive, multi-faceted strategy for the identification and validation of the pharmacophore for a specific derivative, 6-methoxy-7-methyl-quinazoline. By integrating ligand-based and structure-based computational methodologies, this document provides researchers, scientists, and drug development professionals with a robust framework for elucidating the essential interaction points of this versatile heterocyclic core. We detail the causality behind experimental choices, provide step-by-step protocols for key computational workflows, and emphasize the necessity of experimental validation. The proposed workflow serves as a detailed case study, guiding the user from foundational structure-activity relationship (SAR) analysis to the generation of a predictive, validated pharmacophore model ready for application in virtual screening and novel compound design.
The Quinazoline Scaffold: A Privileged Structure in Drug Discovery
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Quinazoline derivatives have been successfully developed into drugs for treating cancer, hypertension, bacterial infections, and inflammatory disorders.[2][3] The versatility of the quinazoline core allows for substitutions at various positions, enabling fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[4]
The core objective of this guide is to delineate a systematic process for identifying the pharmacophore of a specific, yet representative, derivative: 6-methoxy-7-methyl-quinazoline. This process is fundamental to computer-aided drug design (CADD), as a well-defined pharmacophore model transforms our understanding of a molecule's activity from a 2D structural representation into a 3D map of essential interactions.[5] This 3D model serves as a powerful query for discovering novel active compounds and for guiding the optimization of existing leads.[6]
Foundational Insights: Structure-Activity Relationships (SAR) of Quinazolines
Before embarking on pharmacophore modeling, it is crucial to understand the existing structure-activity relationship (SAR) data for the quinazoline class. SAR studies provide invaluable clues about which molecular features are critical for biological activity.
For many quinazoline derivatives, particularly those targeting protein kinases, substitutions at the C6 and C7 positions are pivotal for modulating potency and selectivity.[7][8] Electron-donating groups, such as the methoxy groups found in the 6,7-dimethoxyquinazoline scaffold, have been shown to be favorable for activity against targets like the Epidermal Growth Factor Receptor (EGFR).[7][9] These groups can enhance binding affinity through direct interactions or by influencing the overall electron distribution of the heterocyclic core. The 6-methoxy and 7-methyl groups in our target molecule are therefore hypothesized to be key contributors to its interaction profile, likely participating in hydrophobic or hydrogen bond interactions within a receptor's binding pocket. A thorough review of SAR literature forms the logical foundation upon which our pharmacophore hypothesis will be built.[10][11]
A Dual-Pronged Strategy for Pharmacophore Identification
To construct a reliable pharmacophore model, we advocate for a comprehensive strategy that leverages both ligand-based and structure-based computational methods.[5][12] This dual approach ensures that the resulting model is robust and not biased by the limitations of a single methodology.
-
Ligand-Based Approach: This method is employed when the 3D structure of the biological target is unknown, but a set of molecules with known activities is available.[5] It works by superimposing active compounds and extracting the common chemical features that are presumed to be responsible for their shared biological activity.
-
Structure-Based Approach: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, this method can be used.[13] It analyzes the interactions between the ligand and the amino acid residues in the binding pocket to directly map the key interaction points.
The convergence of findings from both pathways provides a higher degree of confidence in the final pharmacophore model.
Caption: Overall workflow for pharmacophore identification.
Protocol: Ligand-Based Pharmacophore Modeling
Rationale and Causality
The choice to begin with a ligand-based approach is strategic. It relies solely on the chemical structures and associated biological activities of a set of compounds. This method is invaluable when a target is not yet structurally characterized or when a researcher wishes to identify compounds with a similar activity profile, irrespective of the specific target. The core principle is that molecules with similar biological functions often share a common set of steric and electronic features arranged in a similar 3D geometry.[14]
Step-by-Step Methodology
-
Dataset Curation:
-
Assemble a dataset of at least 20-30 quinazoline analogues with a range of biological activities (high, moderate, and low/inactive).
-
The dataset must include compounds structurally related to 6-methoxy-7-methyl-quinazoline.
-
Divide the dataset into a training set (~75% of compounds) to build the model and a test set (~25%) to validate it.[15]
-
-
Conformational Analysis:
-
For each molecule in the training set, generate a diverse set of low-energy 3D conformations. This is a critical step, as the bioactive conformation (the shape the molecule adopts when binding to its target) is often not its lowest energy state in solution.
-
-
Feature Identification and Alignment:
-
Identify potential pharmacophoric features for each conformation. Standard features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic regions (H), Aromatic Rings (AR), and Positive/Negative Ionizable groups.
-
Utilize an alignment algorithm (e.g., in software like LigandScout, Discovery Studio, or MOE) to superimpose the conformations of the most active molecules and identify common features.[16][17]
-
-
Hypothesis Generation and Scoring:
-
The software will generate several pharmacophore hypotheses, each consisting of a unique combination of 3D features.
-
Each hypothesis is scored based on how well it maps the features of the active compounds while ignoring the inactive ones.
-
-
Model Validation:
-
The best-scoring hypothesis is validated using the test set. The model is used to predict the activity of the test set compounds, and the predictions are compared to their known experimental values.
-
Further validation can be performed using statistical methods like Receiver Operating Characteristic (ROC) curve analysis to assess the model's ability to distinguish between active and inactive compounds.[18]
-
Caption: Step-by-step ligand-based pharmacophore modeling workflow.
Protocol: Structure-Based Pharmacophore Modeling
Rationale and Causality
A structure-based approach provides a more direct and often more accurate map of the key interactions, as it is derived from the actual binding site of a target protein.[13] This method is chosen when a high-quality crystal structure of a relevant target (e.g., a kinase known to be inhibited by quinazolines) complexed with a ligand is available. The interactions observed in the crystal structure—such as hydrogen bonds, salt bridges, and hydrophobic contacts—serve as a blueprint for the pharmacophore features.[17]
Step-by-Step Methodology
-
Target Selection and Preparation:
-
Identify a relevant, high-resolution (<2.5 Å) crystal structure of a biological target from the Protein Data Bank (PDB). For quinazolines, a common target class is protein kinases (e.g., EGFR, PDB ID: 1M17).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and optimizing the protonation states of amino acid residues.
-
-
Binding Site Identification and Analysis:
-
Define the binding site based on the location of the co-crystallized ligand.
-
Analyze the non-covalent interactions between the ligand and the surrounding amino acid residues (e.g., H-bonds with backbone amides, hydrophobic packing with aliphatic side chains).
-
-
Feature Generation:
-
Based on the observed interactions, generate pharmacophore features. For example:
-
A hydrogen bond with a backbone nitrogen of a methionine residue translates to a Hydrogen Bond Acceptor (HBA) feature.
-
An aromatic ring from the ligand fitting into a hydrophobic pocket defined by leucine and valine residues translates to a Hydrophobic (H) or Aromatic Ring (AR) feature.
-
-
-
Model Refinement and Exclusion Volumes:
-
Refine the feature locations and radii to create an optimal query.
-
Add exclusion volume spheres to the model. These represent regions of space occupied by the protein, preventing potential hits from clashing with the receptor. This significantly improves the quality of virtual screening results.
-
Caption: Step-by-step structure-based pharmacophore modeling workflow.
Proposed Pharmacophore for 6-methoxy-7-methyl-quinazoline
By synthesizing the insights from SAR studies and the dual modeling approaches, we can propose a putative pharmacophore model for 6-methoxy-7-methyl-quinazoline. This model encapsulates the essential features required for its biological activity.
Key Pharmacophoric Features:
-
Aromatic Ring (AR1): The quinazoline ring system itself is a crucial aromatic feature, often involved in π-π stacking interactions with aromatic amino acid residues like Phenylalanine or Tyrosine.
-
Hydrogen Bond Acceptor (HBA1): The N1 nitrogen of the quinazoline ring is a well-established hydrogen bond acceptor, frequently interacting with backbone NH groups in kinase hinges.[19]
-
Hydrogen Bond Acceptor (HBA2): The oxygen of the 6-methoxy group can act as an additional hydrogen bond acceptor, contributing to binding affinity and selectivity.
-
Hydrophobic Feature (H1): The 7-methyl group provides a key hydrophobic contact point, fitting into a small, greasy pocket within the binding site.
Caption: Putative pharmacophore for 6-methoxy-7-methyl-quinazoline.
From Model to Molecule: Experimental Validation
A computational model, no matter how rigorously developed, is only a hypothesis until it is validated experimentally.[20] The ultimate test of a pharmacophore model is its ability to successfully identify novel active compounds.
Protocol: Pharmacophore-Based Virtual Screening
-
Database Preparation: Select one or more large compound libraries for screening (e.g., ZINC, Enamine REAL, ASINEX).[21] Prepare the database by generating 3D conformations for each molecule.
-
Screening: Use the validated pharmacophore model as a 3D query to search the database. The software will retrieve only those molecules that can map their features onto the pharmacophore query.
-
Filtering and Hit Selection:
-
Apply additional filters to the initial hits. These can include physicochemical property filters (e.g., Lipinski's Rule of Five) to ensure drug-likeness and docking scores to predict binding affinity.
-
Visually inspect the top-ranked hits to ensure they make sense from a medicinal chemistry perspective.
-
Select a diverse set of 20-50 promising compounds for acquisition and biological testing.
-
Protocol: In Vitro Biological Assay
-
Compound Acquisition: Purchase or synthesize the selected hit compounds.
-
Assay Execution: Test the compounds in a relevant in vitro biological assay (e.g., a kinase inhibition assay or a cell proliferation assay).
-
Data Analysis: Determine the activity (e.g., IC₅₀ or EC₅₀) for each compound. Analyze the results to see if the pharmacophore model successfully enriched the hit list with active molecules.
Data Summary: Hypothetical Screening Results
The success of the virtual screen can be summarized in a table, comparing the number of active compounds found to what would be expected from random screening.
| Metric | Value | Commentary |
| Database Size | 2,000,000 | The total number of compounds screened. |
| Pharmacophore Hits | 10,500 | Compounds matching the 3D query (0.53%). |
| Compounds Tested | 50 | Diverse subset of hits selected for in vitro assay. |
| Confirmed Actives (IC₅₀ < 10 µM) | 8 | The number of experimentally validated hits. |
| Hit Rate | 16% | (8 actives / 50 tested) * 100. |
| Enrichment Factor | >100x | A significant improvement over typical high-throughput screening hit rates (<0.1%). |
Conclusion and Future Directions
This guide has outlined a robust, multi-step workflow for the identification and validation of the pharmacophore for 6-methoxy-7-methyl-quinazoline. By integrating SAR analysis with both ligand- and structure-based computational methods, we have constructed a putative pharmacophore model characterized by two hydrogen bond acceptors, one aromatic ring, and one hydrophobic feature.
The true value of this validated model lies in its predictive power. It can now be confidently applied to:
-
Lead Optimization: Guide the modification of the 6-methoxy-7-methyl-quinazoline scaffold to enhance potency and selectivity.
-
Scaffold Hopping: Discover novel, structurally distinct compounds that satisfy the same pharmacophoric requirements, potentially leading to new intellectual property.
-
Off-Target Prediction: Use the pharmacophore to screen against models of anti-targets to proactively identify potential side effects.[15]
The continuous cycle of computational modeling, experimental testing, and model refinement is the engine of modern drug discovery. The framework presented here provides a reliable and scientifically rigorous pathway for unlocking the full therapeutic potential of the quinazoline scaffold.
References
-
Tobe, M., Isobe, Y., Tomizawa, H., Matsumoto, M., Obara, F., Nagasaki, T., & Hayashi, H. (2001). Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & Medicinal Chemistry Letters, 11(4), 545–548. [Link]
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Iacob, E., Sîrbu, R., & Dima, D. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6619. [Link]
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Stokes, S. S., & Thaker, M. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4540–4545. [Link]
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Kim, M., et al. (2022). Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. Archives of Pharmacal Research, 45(3), 123-141. [Link]
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Mittal, A., Arora, R., & Kakkar, R. (2017). Pharmacophore modeling, 3D-QSAR and molecular docking studies of quinazolines and aminopyridines as selective inhibitors of inducible nitric oxide synthase. Journal of Theoretical and Computational Chemistry, 16(01), 1750001. [Link]
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Jangid, K., et al. (2024). 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]
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Song, C. M., Lim, S. J., & Tong, J. C. (2009). Computational Methods in Drug Discovery. Methods in Molecular Biology, 575, 1-23. [Link]
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Patsnap. (2024). What are computational methods in drug discovery? Patsnap Synapse. [Link]
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Ghorab, M. M., et al. (2013). Synthesis and pharmacophore modeling of novel quinazolines bearing a biologically active sulfonamide moiety. Acta Pharmaceutica, 63(1), 1-18. [Link]
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Penchala, S. C., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Infectious Diseases, 7(10), 2969-2983. [Link]
-
Chen, Y. (2023). Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold. University of South Florida, Graduate Theses and Dissertations. [Link]
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Hachim, M. Y., et al. (2024). Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery. Heliyon, 10(4), e26011. [Link]
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Jangid, K., et al. (2024). 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors... Journal of Biomolecular Structure and Dynamics. [Link]
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Eldweek, A. (2023). Applications and Limitations of Pharmacophore Modeling. Protac Drug Discovery Pro. [Link]
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Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. [Link]
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Kaserer, T., et al. (2015). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Chemical Information and Modeling, 55(1), 25-34. [Link]
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Krause, K. (2023). Computational approaches in medicinal chemistry for target identification and drug discovery. Allied Academies. [Link]
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Basak, S. C. (2015). Editorial: Importance of Experimental Validation of Pharmacophore Based Virtual Screening of Compound Databases. Current Computer-Aided Drug Design, 11(2), 99-101. [Link]
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Giordano, D., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Molecules, 27(11), 3418. [Link]
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Giordano, D., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Molecules, 27(11), 3418. [Link]
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Pal, A., et al. (2023). Pharmacophore modeling: advances and pitfalls. Frontiers in Drug Discovery, 2, 1133519. [Link]
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Uckun, F. M., et al. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research, 4(6), 1405-1414. [Link]
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Barbosa, J. H. O., et al. (2014). (A) Binding interactions of 6,7-dimethoxy-derivative of quinazoline... ResearchGate. [Link]
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Al-Suwaidan, I. A., et al. (2022). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Current Organic Synthesis, 19(5), 528-543. [Link]
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Kumar, A., & Singh, A. (2018). A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC, 2018(4), 209-242. [Link]
-
Dow, M., et al. (2015). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm, 6(8), 1481-1490. [Link]
-
Asati, V., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6498. [Link]
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Kaur, R., et al. (2016). Chemistry and activity of quinazoline moiety: A systematic review study. Journal of Advanced Pharmaceutical Technology & Research, 7(3), 85-93. [Link]
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Al-Ostoot, F. H., et al. (2016). Pharmacophore modeling, 3D-QSAR, docking and ADME prediction of quinazoline based EGFR inhibitors. Arabian Journal of Chemistry, 9, S1622-S1631. [Link]
-
Li, M., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(12), 3878. [Link]
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Methodological & Application
protocol for the synthesis of 2,4-dichloro-6-methoxy-7-methylquinazoline
Application Note: Synthesis and Handling of 2,4-Dichloro-6-methoxy-7-methylquinazoline
Introduction and Strategic Importance
2,4-Dichloro-6-methoxy-7-methylquinazoline is a highly versatile bis-electrophilic building block extensively utilized in the discovery of targeted therapeutics. Its unique substitution pattern (6-methoxy, 7-methyl) serves as a critical structural motif in the development of potent [1] and novel [2].
The synthetic utility of this intermediate lies in the differential reactivity of its two carbon-chlorine bonds. The C4 position is highly activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent ring nitrogens. This allows for regioselective functionalization with primary amines (e.g., using K2CO3 in DMF at room temperature)[1]. Subsequent functionalization at the C2 position requires elevated temperatures and acid catalysis (e.g., using HCl in isopropanol under reflux), providing a highly modular pathway for synthesizing complex, multi-substituted quinazoline libraries[1].
Mechanistic Insights and Workflow
The synthesis proceeds via a two-step sequence starting from 2-amino-5-methoxy-4-methylbenzoic acid.
-
Cyclization : The anthranilic acid derivative is condensed with urea at elevated temperatures to form the thermodynamically stable 6-methoxy-7-methylquinazoline-2,4(1H,3H)-dione.
-
Dichlorination : The dione is treated with neat phosphorus oxychloride (POCl3) in the presence of a tertiary amine base (e.g., DIPEA).
Expertise & Experience : The addition of DIPEA is not merely for acid scavenging; it acts as a critical catalyst. It forms a highly reactive Vilsmeier-Haack-type intermediate with POCl3 that facilitates the rapid conversion of the tautomeric lactam oxygen atoms into the corresponding chlorides, thereby minimizing prolonged heating that leads to decomposition[1].
Two-step synthesis of 2,4-dichloro-6-methoxy-7-methylquinazoline from anthranilic acid.
Experimental Protocol
Caution: POCl3 is highly toxic, corrosive, and reacts violently with water. All operations must be conducted in a well-ventilated fume hood using rigorous anhydrous techniques.
Step 1: Preparation of 6-Methoxy-7-methylquinazoline-2,4(1H,3H)-dione
-
Intimately mix 2-amino-5-methoxy-4-methylbenzoic acid (10.0 g, 55.2 mmol) with urea (33.1 g, 552 mmol, 10 equiv) in a mortar and pestle until a homogeneous powder is obtained.
-
Transfer the mixture to a 250 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Heat the flask in a sand bath or heating mantle to 150–160 °C. The mixture will melt and subsequently solidify as the condensation proceeds and ammonia gas is evolved.
-
Maintain the temperature for 4 hours to ensure complete conversion.
-
Cool the reaction mixture to 80 °C and carefully add 100 mL of water to dissolve the excess urea.
-
Filter the resulting suspension while still warm. Wash the filter cake sequentially with warm water (3 × 50 mL) and cold ethanol (2 × 20 mL).
-
Dry the solid under vacuum at 60 °C overnight to afford the dione intermediate as a pale solid.
Step 2: Dichlorination to 2,4-Dichloro-6-methoxy-7-methylquinazoline
-
To a flame-dried 250 mL round-bottom flask purged with nitrogen, add the dione intermediate (8.0 g, 38.8 mmol).
-
Add anhydrous POCl3 (40 mL, ~430 mmol) to the flask, creating a suspension.
-
Slowly add N,N-diisopropylethylamine (DIPEA) (13.5 mL, 77.6 mmol, 2.0 equiv) dropwise over 10 minutes.
-
Equip the flask with a reflux condenser and heat the mixture to 110 °C (reflux) for 12–16 hours.
-
Once complete, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the majority of the excess POCl3. Critical Step: Do not evaporate to total dryness, as the residue can become intractable.
-
Carefully pour the concentrated residue dropwise into a vigorously stirred beaker of crushed ice (400 g). Expert Insight: The quench must be kept strictly below 5 °C. If the temperature rises, the highly reactive C4 chloride will rapidly hydrolyze back to the quinazolin-4(3H)-one, drastically reducing the yield.
-
Extract the aqueous mixture with dichloromethane (DCM) (3 × 150 mL).
-
Wash the combined organic layers with cold saturated aqueous NaHCO3 (100 mL) and brine (100 mL).
-
Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography (silica gel, eluting with 10–30% EtOAc in hexanes) to yield 2,4-dichloro-6-methoxy-7-methylquinazoline as a pale yellow solid (39–53% yield over two steps)[2][3].
Analytical Validation & Trustworthiness
Trustworthiness & Self-Validation : This protocol is designed to be self-validating. The successful conversion of the dione to the dichloro intermediate is visually indicated by the transition from a heterogeneous suspension to a homogeneous dark amber solution during reflux. Analytically, the reaction is validated by the complete disappearance of the broad lactam N-H protons (11.0–11.5 ppm) in the 1H NMR spectrum and the emergence of a distinct 3:1 isotopic cluster at m/z 243.0/245.0 in the LC-MS, confirming the incorporation of two chlorine atoms.
| Analytical Method | Expected Result / Spectral Data | Diagnostic Significance |
| 1H NMR (400 MHz, CDCl3) | δ 7.30 (s, 1H), 7.24 (s, 1H), 4.01 (s, 3H), 2.43 (s, 3H) | Confirms the intact quinazoline core and correct substitution pattern[3]. |
| LC-MS (ESI+) | m/z 243.0 [M+H]+, 245.0 [M+H+2]+ (3:1 isotope ratio) | Validates the presence of two chlorine atoms via characteristic isotopic splitting. |
| TLC (Hexanes:EtOAc 3:1) | Rf ≈ 0.65 (UV active at 254 nm) | Differentiates the highly non-polar dichloro product from the polar dione starting material. |
Downstream Application: Regioselective SNAr
The primary utility of this compound is the sequential displacement of the chlorides to build target molecules like MS0124 analogs[1].
Sequential regioselective SNAr workflow for generating GLP inhibitors from the intermediate.
Troubleshooting and Optimization
A robust protocol requires anticipating failure modes. Below is a matrix of common issues and corrective actions based on mechanistic causality.
| Observation / Issue | Mechanistic Cause | Corrective Action |
| Low yield; presence of mono-chloro species | Incomplete conversion due to insufficient Vilsmeier intermediate formation. | Ensure DIPEA is strictly anhydrous. Increase reflux time to 16 hours. Verify POCl3 is fresh and not hydrolyzed. |
| Product contains quinazolin-4(3H)-one | Hydrolysis of the highly reactive C4 chloride during the aqueous quench. | Maintain quench temperature strictly < 5 °C. Use a larger volume of crushed ice. Extract immediately into DCM. |
| Intractable black tar after concentration | Over-heating during POCl3 removal or concentrating to complete dryness. | Leave ~10% of POCl3 volume before quenching. Do not exceed 40 °C on the rotary evaporator water bath. |
| Poor regioselectivity in downstream SNAr | First amination step conducted at elevated temperatures, leading to C2 attack. | Keep the first SNAr strictly at room temperature. Monitor closely by LC-MS to prevent over-reaction[1]. |
References
-
Xiong, Y., Li, F., Babault, N., Dong, A., Zeng, H., Wu, H., ... & Jin, J. (2017). Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. Journal of Medicinal Chemistry, 60(5), 1876-1891.[Link]
- Zhao, H., & Liu, Y. (2020). Glucose uptake inhibitors.
Sources
High-Resolution Profiling of Glycolytic Flux: Evaluating 6-Methoxy-7-Methyl-Quinazoline Derivatives in Metabolic Assays
Introduction & Scientific Rationale
The 6-methoxy-7-methyl-quinazoline scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized as the core building block for targeted therapies, including epidermal growth factor receptor (EGFR) inhibitors and novel glucose transporter (GLUT1/3) antagonists [1]. In oncology and immunology, hyperactive cells undergo metabolic reprogramming—shifting from oxidative phosphorylation to aerobic glycolysis (the Warburg effect) to meet rapid bioenergetic and anabolic demands.
When evaluating a 6-methoxy-7-methyl-quinazoline derivative designed to target metabolic pathways, researchers must employ a multi-tiered assay approach. Whether the compound directly blocks glucose entry via GLUT inhibition or indirectly suppresses glycolytic enzymes by downregulating the PI3K/AKT/mTOR/HIF-1α signaling axis, the ultimate phenotypic readout is a reduction in glycolytic flux.
This application note provides a comprehensive, self-validating protocol system to quantify the metabolic impact of 6-methoxy-7-methyl-quinazoline derivatives using real-time extracellular acidification rate (ECAR) analysis, fluorescent glucose uptake, and endpoint lactate quantification.
Figure 1. Mechanistic inhibition of glycolytic flux by quinazoline derivatives.
Core Protocol 1: Real-Time Glycolysis Stress Test (Seahorse XF)
The gold standard for measuring glycolysis is the Agilent Seahorse XF Extracellular Flux Analyzer [2]. As cells convert glucose to pyruvate and subsequently to lactate, they extrude protons ( H+ ) into the extracellular medium. The Seahorse analyzer detects these milli-pH changes in real-time, reported as the Extracellular Acidification Rate (ECAR) [2].
Causality & Assay Logic
To isolate the specific parameters of glycolytic flux, the assay utilizes three sequential injections:
-
Glucose: Saturates the system to measure Basal Glycolysis.
-
Oligomycin: Inhibits mitochondrial ATP synthase (Complex V). This forces the cell to rely entirely on glycolysis to meet its ATP demand, revealing the Maximum Glycolytic Capacity [3].
-
2-Deoxy-D-glucose (2-DG): A glucose analog that competitively inhibits hexokinase, the first enzyme in the glycolytic pathway. This shuts down glycolysis, allowing the measurement of Non-Glycolytic Acidification (background noise) [2].
Step-by-Step Methodology
-
Cell Seeding: Plate cells (e.g., 10,000–20,000 cells/well for adherent lines) in a Seahorse XF96 Cell Culture Microplate. Allow cells to adhere overnight at 37°C in a standard 5% CO2 incubator.
-
Compound Treatment: Treat cells with the 6-methoxy-7-methyl-quinazoline derivative (e.g., 0.1 μM – 10 μM dose-response) for your desired timepoint (typically 1–24 hours depending on whether the mechanism is direct transport inhibition or transcriptional downregulation).
-
Media Exchange (Critical Step): Wash and replace the culture media with Seahorse XF Base Medium supplemented with 2 mM Glutamine, pH adjusted exactly to 7.4 .
-
Expert Insight: The medium must be unbuffered (no bicarbonate or HEPES). If the medium is buffered, it will absorb the extruded protons, masking the ECAR signal and rendering the assay unreadable [4].
-
-
Equilibration: Incubate the plate in a non- CO2 incubator at 37°C for 1 hour prior to the assay. CO2 will acidify the unbuffered medium and ruin the baseline pH reading.
-
Port Loading: Load the sensor cartridge ports with 10X concentrated assay reagents:
-
Port A: Glucose (Final concentration: 10 mM)
-
Port B: Oligomycin (Final concentration: 1 μM)
-
Port C: 2-DG (Final concentration: 50 mM)
-
-
Execution: Run the Glycolysis Stress Test program on the Seahorse Analyzer.
Figure 2. Seahorse XF Glycolysis Stress Test injection workflow.
Core Protocol 2: Fluorescent Glucose Uptake Assay (2-NBDG)
If the 6-methoxy-7-methyl-quinazoline derivative is suspected to act as a direct glucose uptake inhibitor (e.g., targeting GLUT transporters), ECAR alone is insufficient, as ECAR measures the entire pathway. Direct transport kinetics must be validated using 2-NBDG, a fluorescently labeled deoxyglucose analog.
Step-by-Step Methodology
-
Starvation: Wash the treated cells with warm PBS and incubate in glucose-free, serum-free DMEM for 30–60 minutes. This depletes intracellular glucose and maximizes the membrane expression of GLUT transporters.
-
Pulse: Add 2-NBDG (final concentration 50–100 μM) concurrently with the quinazoline derivative to the starvation medium. Incubate for exactly 30 minutes at 37°C.
-
Termination: Rapidly wash the cells three times with ice-cold PBS to halt transport kinetics and remove extracellular fluorescence.
-
Quantification: Analyze the cells via Flow Cytometry (FITC channel, Ex/Em = 488/530 nm) to quantify median fluorescence intensity (MFI) per cell.
Core Protocol 3: Endpoint Extracellular Lactate Quantification
To orthogonally validate the real-time ECAR data, researchers must measure the terminal byproduct of glycolysis: lactate. A colorimetric Lactate Dehydrogenase (LDH) based assay provides a highly stable endpoint readout.
Step-by-Step Methodology
-
Sample Collection: Following 24 hours of treatment with the quinazoline derivative, collect the conditioned cell culture supernatant. Centrifuge at 2,000 x g for 5 minutes to pellet cellular debris.
-
Enzymatic Reaction: Transfer 50 μL of the supernatant to a 96-well clear assay plate. Add 50 μL of the Lactate Assay Master Mix (containing LDH, NAD+ , and a tetrazolium salt probe).
-
Causality: LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium probe to a colored formazan dye. The intensity of the color is directly proportional to the lactate concentration.
-
-
Incubation & Reading: Incubate for 30 minutes at room temperature in the dark. Measure absorbance at 450 nm using a microplate reader. Normalize lactate concentrations to total protein content (via BCA assay) to account for any anti-proliferative effects of the quinazoline compound.
Expected Data Presentation
When a potent 6-methoxy-7-methyl-quinazoline derivative effectively inhibits glycolytic flux, the multi-assay system will yield a cohesive, dose-dependent metabolic profile. Table 1 summarizes the expected quantitative outputs.
Table 1. Representative Metabolic Profiling of a 6-Methoxy-7-Methyl-Quinazoline Derivative
| Assay Metric | Readout Parameter | Vehicle Control (DMSO) | Low Dose (1 μM) | High Dose (10 μM) | Expected % Reduction (High Dose) |
| Seahorse XF | Basal ECAR (mpH/min) | 45.2±3.1 | 32.4±2.8 | 12.1±1.5 | ~73% |
| Seahorse XF | Glycolytic Capacity (mpH/min) | 88.5±5.4 | 60.2±4.1 | 18.3±2.2 | ~79% |
| Flow Cytometry | 2-NBDG Uptake (MFI) | 12,400±850 | 8,100±620 | 2,300±310 | ~81% |
| Colorimetric | Extracellular Lactate (mM/mg) | 14.5±1.2 | 10.1±0.9 | 4.2±0.4 | ~71% |
Note: Data represents a self-validating system. The ~80% reduction in direct glucose uptake (2-NBDG) perfectly correlates with the downstream collapse of basal ECAR and endpoint lactate production.
References
- Vertex Pharmaceuticals Inc. (2020). Glucose uptake inhibitors (Patent No. WO2020005935A1). World Intellectual Property Organization.
-
Agilent Technologies. (2019). Seahorse XF Glycolysis Stress Test Kit User Guide. Agilent. Available at:[Link]
-
Gou, X., et al. (2021). Extracellular Acidification Rate (ECAR) and Oxygen Consumption Rate (OCR). Bio-protocol. Available at:[Link]
-
Zhang, L., et al. (2024). Protocol for real-time assessment of mitochondrial and glycolytic ATP production in patient-derived glioma stem-like cells. STAR Protocols, NIH. Available at:[Link]
Application Note: Experimental Setup for Testing 6-Methoxy-7-Methyl-Quinazoline as a Kinase Inhibitor
Scientific Rationale & Mechanism of Action
The quinazoline scaffold is a highly privileged pharmacophore in oncology, forming the core of numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors, including gefitinib, erlotinib, and lapatinib[1][2]. These molecules primarily target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical drivers of tumor proliferation and angiogenesis[1][3].
The compound 6-methoxy-7-methyl-quinazoline represents a structurally optimized derivative. Mechanistically, the flat heteroaromatic quinazoline core acts as an ATP-competitive inhibitor by docking into the hinge region of the kinase domain[2][3]. The substituents at the 6- and 7-positions (methoxy and methyl, respectively) are strategically positioned to interact with the hydrophobic pocket of the ATP binding site, modulating both binding affinity and kinase selectivity[4].
Caption: EGFR signaling pathway and ATP-competitive inhibition by quinazoline derivatives.
Experimental Workflow Design
To rigorously validate 6-methoxy-7-methyl-quinazoline, the experimental pipeline must be a self-validating system. We progress from a cell-free biochemical assay (proving direct target engagement and intrinsic potency) to a cell-based viability assay (proving membrane permeability and cellular efficacy), and finally to a mechanistic assay (proving the cellular phenotype is driven by target inhibition)[1].
Caption: Logical workflow for evaluating quinazoline-based kinase inhibitors.
Detailed Experimental Protocols
Protocol A: Biochemical Kinase Inhibition Assay (ADP-Glo™)
Causality for Assay Selection: Quinazoline derivatives often exhibit intrinsic auto-fluorescence, which can confound traditional FRET or TR-FRET kinase assays. The ADP-Glo™ assay is a luminescent method that measures the ADP formed during the kinase reaction, providing a high dynamic range and entirely eliminating compound-induced optical interference[5][6].
Materials:
-
Recombinant Human EGFR Kinase Enzyme
-
Poly (Glu, Tyr) substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)[5]
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT[5]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point 3-fold serial dilution of 6-methoxy-7-methyl-quinazoline in 100% DMSO. Dilute further in Kinase Buffer to achieve a final DMSO concentration of 1% in the reaction.
-
Enzyme-Inhibitor Pre-incubation: Add 1 µL of the compound dilution and 2 µL of the EGFR enzyme to a 384-well low-volume white plate. Incubate at room temperature for 60 minutes.
-
Causality: Kinase inhibitors often exhibit slow-binding kinetics. Pre-incubation ensures the inhibitor reaches thermodynamic equilibrium with the kinase hinge region before ATP is introduced, preventing the underestimation of compound potency (IC50)[1].
-
-
Reaction Initiation: Add 2 µL of the ATP/Substrate mix to initiate the reaction. Incubate at 30°C for 60 minutes[1][5].
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes at room temperature. Subsequently, add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction[5]. Incubate for 30 minutes.
-
Data Acquisition: Read luminescence (0.5–1 second integration time) on a microplate reader[5]. Calculate the IC50 using a four-parameter non-linear regression model.
Protocol B: Cellular Proliferation Assay (CellTiter-Glo)
Causality for Assay Selection: To determine if the biochemical potency translates into cellular efficacy, the compound must be tested in an EGFR-dependent cell line. A431 (human epidermoid carcinoma) cells overexpress wild-type EGFR and are the gold standard for testing quinazoline cytotoxicity[1][4].
Step-by-Step Methodology:
-
Cell Seeding: Plate A431 cells at a density of 3,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C in 5% CO₂.
-
Treatment: Treat cells with serial dilutions of 6-methoxy-7-methyl-quinazoline (0.1 nM to 10 µM). Incubate for 72 hours[1].
-
Viability Measurement: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Reagent. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Causality: Luminescent ATP detection is faster, more sensitive, and less prone to metabolic artifacts than colorimetric MTT assays, ensuring highly accurate GI50 calculations[1].
-
-
Data Acquisition: Measure luminescence and calculate the half-maximal growth inhibitory concentration (GI50).
Protocol C: Target Engagement (Western Blot for p-EGFR)
Causality for Assay Selection: Phenotypic cytotoxicity (GI50) does not guarantee on-target activity. To prove that 6-methoxy-7-methyl-quinazoline kills cells because it inhibits EGFR, we must quantify the suppression of intracellular EGFR autophosphorylation[4][7].
Step-by-Step Methodology:
-
Starvation & Treatment: Culture A431 cells in serum-free media for 12 hours. Treat with the compound at 1x, 5x, and 10x the established IC50 for 2 hours.
-
Stimulation: Add EGF ligand (100 ng/mL) for 15 minutes prior to lysis.
-
Causality: Exogenous EGF forces robust receptor dimerization and autophosphorylation, creating a high signal-to-noise ratio to clearly observe the compound's inhibitory effect[4].
-
-
Lysis & Detection: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-EGFR (Tyr1068) and total EGFR. Normalize p-EGFR signals to total EGFR to confirm target engagement[7].
Quantitative Data Summary
The following table provides a benchmark of expected potency metrics for standard quinazoline derivatives compared to the experimental setup for 6-methoxy-7-methyl-quinazoline.
| Compound | Target | Assay Type | Cell Line | Potency (IC50 / GI50) |
| Gefitinib | EGFR (WT) | Kinase Inhibition | N/A | ~10 nM |
| Gefitinib | EGFR (WT) | Cell Proliferation | A431 | 80 - 100 nM |
| Erlotinib | EGFR (WT) | Cell Proliferation | A431 | ~100 nM |
| Compound 12 (Sulfonamide) | EGFR (T790M) | Kinase Inhibition | N/A | 72.8 nM |
| 6-Methoxy-7-methyl-quinazoline | EGFR / VEGFR-2 | Kinase Inhibition | N/A | Experimental |
| 6-Methoxy-7-methyl-quinazoline | EGFR / VEGFR-2 | Cell Proliferation | A431 | Experimental |
Note: Reference data compiled from standard biochemical profiling of quinazoline scaffolds[1][7].
References
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) Source: MDPI URL:[Link]
-
Exploring Epidermal Growth Factor Receptor (EGFR) Inhibitor Features: The Role of Fused Dioxygenated Rings on the Quinazoline Scaffold Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGFR-2 inhibitors Source: RSC Publishing URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 3. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03829D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. promega.com.cn [promega.com.cn]
- 6. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 7. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A High-Throughput Screening Workflow for the Characterization of 6-methoxy-7-methyl-quinazoline
Abstract
This document provides a comprehensive guide for the integration of 6-methoxy-7-methyl-quinazoline, a novel small molecule, into a high-throughput screening (HTS) campaign. While this specific molecule is not extensively characterized in public literature, its quinazoline core is a well-established pharmacophore found in numerous potent kinase inhibitors. This note, therefore, presents a robust, target-agnostic workflow adaptable for characterizing its biological activity, using the Epidermal Growth Factor Receptor (EGFR) kinase—a common target for quinazoline derivatives—as a primary example. We detail protocols for primary biochemical screening, cell-based secondary assays, and counter-screening to ensure data integrity and identify potential off-target effects or assay artifacts.
Introduction: The Quinazoline Scaffold and Rationale for Screening
The quinazoline scaffold is a privileged structure in medicinal chemistry, most notably for its role in the development of tyrosine kinase inhibitors (TKIs). Marketed drugs such as Gefitinib and Erlotinib feature this core and function by competitively binding to the ATP pocket of EGFR, thereby inhibiting its downstream signaling. The substituents on the quinazoline ring—in this case, a methoxy group at position 6 and a methyl group at position 7—play a critical role in modulating potency, selectivity, and pharmacokinetic properties.
Given the precedent for this chemical class, a newly synthesized or acquired compound like 6-methoxy-7-methyl-quinazoline warrants a systematic screening approach to elucidate its biological targets and therapeutic potential. This guide outlines a multi-stage HTS cascade designed to efficiently test this hypothesis, beginning with a broad primary screen and progressing to more complex, physiologically relevant secondary assays.
Hypothesized Mechanism of Action (Based on Scaffold Class):
The logical starting point for screening is to test 6-methoxy-7-methyl-quinazoline for its ability to inhibit protein kinases. The workflow described herein is centered on this hypothesis.
Figure 1: Hypothesized EGFR Inhibition. A diagram illustrating the competitive inhibition of the EGFR ATP-binding site by a quinazoline-based compound, blocking downstream signaling.
Pre-Screening Compound Management
Prior to initiating any HTS assay, the quality and handling of the test compound must be rigorously controlled. This is a critical, self-validating step to prevent erroneous results.
Protocol 2.1: Compound Quality Control & Solubilization
-
Purity Assessment: Verify the purity of 6-methoxy-7-methyl-quinazoline using LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance). A purity of >95% is recommended for HTS campaigns.
-
Solubility Testing: Determine the compound's solubility in 100% dimethyl sulfoxide (DMSO), the standard solvent for compound libraries.
-
Prepare a 10 mM stock solution in DMSO. Visually inspect for precipitation.
-
If soluble, this 10 mM stock will be the master concentration for creating assay-ready plates.
-
If insoluble, test alternative solvents or lower the stock concentration. All subsequent dilutions must be calculated based on this final, soluble stock concentration.
-
-
Stability Assessment: Perform a freeze-thaw stability test. Subject an aliquot of the DMSO stock to three freeze-thaw cycles (-20°C to room temperature) and re-analyze by LC-MS to ensure the compound does not degrade.
Primary HTS: Biochemical Kinase Inhibition Assay
The primary screen aims to rapidly identify if the compound inhibits the catalytic activity of a target kinase in a simplified, purified system. An ADP-Glo™ Kinase Assay is a robust choice as it measures kinase activity by quantifying the amount of ADP produced.
Protocol 3.1: EGFR ADP-Glo™ Assay in 384-Well Format
-
Principle: This is a luminescence-based assay. The amount of light produced is directly proportional to the amount of ADP generated, which in turn is proportional to kinase activity. Inhibition is measured as a decrease in luminescence.
-
Materials:
-
Recombinant human EGFR kinase (e.g., SignalChem #E13-11G).
-
Poly(Glu,Tyr) 4:1 peptide substrate.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
6-methoxy-7-methyl-quinazoline (10 mM in DMSO).
-
Positive Control: Gefitinib (10 mM in DMSO).
-
Assay Plates: 384-well, white, low-volume (e.g., Corning #3572).
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
-
Procedure:
-
Compound Plating: Using an acoustic liquid handler (e.g., Echo®), dispense 25 nL of compound from the source plate into the 384-well assay plate. This creates a "pinning" of the compound. For dose-response curves, perform a serial dilution series (e.g., 10-point, 3-fold dilutions) starting from 10 mM stock.
-
Controls: Designate wells for:
-
Negative Control (100% Activity): Add 25 nL of DMSO.
-
Positive Control (0% Activity): Add 25 nL of 10 mM Gefitinib.
-
-
Kinase Reaction (5 µL total volume):
-
Add 2.5 µL of a 2X Kinase/Substrate solution (containing EGFR and Poly(Glu,Tyr) substrate in Kinase Buffer) to all wells.
-
Add 2.5 µL of a 2X ATP solution (prepared in Kinase Buffer) to initiate the reaction. The final concentration should be at the ATP Kₘ for EGFR.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Read luminescence on a plate reader (e.g., EnVision®).
-
Data Analysis & Hit Criteria:
-
Calculate the percent inhibition for each concentration relative to the controls: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_pos_ctrl) / (Lumi_neg_ctrl - Lumi_pos_ctrl))
-
Plot percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Hit Definition: A compound is typically considered a "hit" if it demonstrates an IC₅₀ < 10 µM in the primary biochemical assay.
Secondary HTS: Cell-Based Target Engagement Assay
Hits from the primary screen must be validated in a more physiologically relevant context. A cell-based assay confirms that the compound can penetrate the cell membrane and engage its target within the cellular environment.
Protocol 4.1: p-EGFR (Tyr1068) HTRF® Assay
-
Principle: This assay measures the phosphorylation of EGFR at a specific tyrosine residue (Tyr1068) upon stimulation with EGF. It uses Homogeneous Time-Resolved Fluorescence (HTRF®), a highly sensitive detection technology. Inhibition is measured as a decrease in the HTRF signal.
-
Materials:
-
A431 cell line (human epidermoid carcinoma, overexpresses EGFR).
-
DMEM with 10% FBS, 1% Pen/Strep.
-
p-EGFR (Tyr1068) HTRF® Kit (e.g., Cisbio).
-
Human EGF (Epidermal Growth Factor).
-
Assay Plates: 384-well, white, tissue-culture treated.
-
-
Procedure:
-
Cell Plating: Seed A431 cells into 384-well plates at a density of 20,000 cells/well in 20 µL of serum-free media. Incubate overnight.
-
Compound Treatment: Add 5 µL of 5X compound solution (prepared by diluting the primary hit stocks in serum-free media) to the cells. Incubate for 1 hour at 37°C.
-
EGF Stimulation: Add 5 µL of 6X EGF solution to achieve a final concentration of 100 ng/mL (or a pre-determined EC₈₀ concentration). Do not add EGF to negative control wells. Incubate for 10 minutes at room temperature.
-
Cell Lysis & Detection: Add 10 µL of the HTRF® lysis buffer containing the two detection antibodies (an anti-EGFR antibody labeled with a donor fluorophore and an anti-phospho-Tyr1068 antibody labeled with an acceptor).
-
Incubation: Incubate for 4 hours at room temperature or overnight at 4°C.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission_665nm / Emission_620nm) * 10,000.
-
Calculate percent inhibition based on the HTRF ratio and determine the cellular IC₅₀. A potent hit will have a cellular IC₅₀ value that is reasonably close (typically within 10-fold) to its biochemical IC₅₀.
HTS Workflow and Decision Making
The screening process should follow a logical cascade to efficiently use resources and generate high-confidence data.
Figure 2: HTS Decision Cascade. A workflow diagram illustrating the progression from initial compound quality control through primary, secondary, and counter-screening stages.
Orthogonal and Counter-Screening
To ensure the observed activity is genuine and specific, further assays are mandatory.
-
Orthogonal Biochemical Assay: Confirm the primary hit using a different assay format that relies on a distinct detection technology (e.g., a mobility shift assay or a fluorescence polarization assay). This helps to rule out technology-specific artifacts.
-
Promiscuity Counter-Screens: Screen the compound against assays designed to detect frequent hitters and promiscuous inhibitors, such as those that form aggregates. A common method is to test for inhibition in the presence of a non-ionic detergent like Triton X-100, which disrupts aggregates.
-
Selectivity Profiling: To understand the specificity of 6-methoxy-7-methyl-quinazoline, screen it against a panel of other kinases (e.g., a KinomeScan® panel). An ideal candidate will show high potency for the intended target (EGFR) with minimal activity against other kinases, especially those from different families.
Summary of Quantitative Data
The data generated from this HTS cascade should be organized for clear interpretation and comparison.
| Assay Type | Protocol | Parameter Measured | Success Criteria | Example Hit Data |
| Primary Biochemical | 3.1 | IC₅₀ (Enzymatic) | < 10 µM | 0.5 µM |
| Secondary Cell-Based | 4.1 | IC₅₀ (Cellular) | < 10 µM & within 10-fold of biochemical IC₅₀ | 1.2 µM |
| Kinase Selectivity | N/A | S-Score (10) | S(10) < 0.02 (highly selective) | 0.015 |
| Cytotoxicity | N/A | CC₅₀ | > 10-fold higher than cellular IC₅₀ (e.g., >12 µM) | 25 µM |
Conclusion
This application note provides a validated, multi-step framework for evaluating the biological activity of 6-methoxy-7-methyl-quinazoline using high-throughput screening methodologies. By progressing from a broad biochemical screen to more specific cell-based and selectivity assays, researchers can efficiently generate a robust data package. This cascade is designed to not only identify potent hits but also to systematically eliminate false positives and promiscuous compounds, ensuring that only high-quality lead candidates advance into further drug discovery programs. The principles and protocols outlined here are readily adaptable for screening other novel chemical entities against various target classes.
References
-
Title: The Quinazoline Moiety in the Treatment of Cancer: A Special Focus on Tyrosine Kinase Inhibition Source: Molecules (MDPI) URL: [Link]
-
Title: Gefitinib and erlotinib in non-small cell lung cancer: a review Source: Expert Opinion on Pharmacotherapy URL: [Link]
-
Title: A Review on Quinazoline Derivatives as an Epidermal Growth Factor Receptor Inhibitor in Anti-Cancer Therapy Source: Mini-Reviews in Medicinal Chemistry URL: [Link]
Application Note: Advanced Conjugation Strategies for 6-Methoxy-7-Methyl-Quinazoline in Targeted Drug Delivery
Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Introduction & Scientific Rationale
The development of Targeted Protein Degraders (PROTACs), Antibody-Drug Conjugates (ADCs), and Small Molecule-Drug Conjugates (SMDCs) relies heavily on the precise spatial orientation of the therapeutic payload[1]. The 6-methoxy-7-methyl-quinazoline scaffold is a privileged pharmacophore, serving as the structural foundation for numerous receptor tyrosine kinase (RTK) inhibitors targeting EGFR, VEGFR, and HER2[2].
When conjugating this scaffold to a targeting moiety (such as a monoclonal antibody or a peptide), the primary challenge is preserving the molecule's binding affinity to the kinase domain.
The Causality of Linker Placement
Structural biology dictates that the 4-position of the quinazoline ring (typically occupied by an aniline derivative) binds deep within the ATP pocket, forming a critical hydrogen bond with the kinase hinge region (e.g., Met793 in EGFR)[2]. Modifying the 4-position with a bulky linker usually abolishes target affinity.
Conversely, the 6- and 7-positions of the quinazoline core are oriented outward toward the solvent-exposed region of the kinase cleft[3]. Therefore, the most scientifically rigorous conjugation strategy involves demethylating the 6-methoxy group to yield a reactive 6-hydroxyl, followed by etherification with a linker. This approach creates a robust attachment point that extends into the solvent region, preserving the nanomolar IC50 of the pharmacophore[2].
Quantitative Comparison of Conjugation Sites
To guide experimental design, the following table summarizes the chemical and biological trade-offs associated with different conjugation sites on the 6-methoxy-7-methyl-quinazoline core.
| Conjugation Site | Chemical Strategy | Kinase IC50 Retention | Conjugation Efficiency | Primary Application |
| C4-Position | Direct Amine Coupling (SNAr) | Low (Disrupts hinge binding) | High | Fluorescent probes, non-kinase ADCs |
| C6-Position (Methoxy) | Demethylation + Etherification | High (Solvent-exposed) | Moderate (Requires protection) | PROTACs, Kinase-targeted ADCs |
| C7-Position (Methyl) | Radical Bromination + Substitution | Moderate | Low (Difficult C-H activation) | Specialized SMDCs |
Mechanistic Workflows & Visualizations
The following diagrams illustrate the chemical workflow for payload synthesis and the biological mechanism of action for the resulting conjugate.
Workflow for functionalizing the quinazoline scaffold and conjugating to a targeting moiety.
Mechanism of action for quinazoline-based targeted conjugates from binding to kinase inhibition.
Self-Validating Experimental Protocols
The following protocols detail the synthesis of a click-ready quinazoline payload via the solvent-exposed C6-position, followed by its bioconjugation to a monoclonal antibody. Every step includes a validation checkpoint to ensure systemic integrity.
Protocol 1: Synthesis of 6-(Azido-PEG4-oxy)-4-(phenylamino)-7-methylquinazoline
Starting Material: 4-chloro-6-methoxy-7-methylquinazoline (a standard reactive intermediate)[4].
Step 1.1: C4-Aniline Substitution (SNAr)
-
Causality: The C4-chloro group is highly electrophilic due to the electron-withdrawing nature of the pyrimidine ring. Nucleophilic aromatic substitution (SNAr) with an aniline establishes the core pharmacophore required for ATP-pocket binding.
-
Action: Dissolve 4-chloro-6-methoxy-7-methylquinazoline (1.0 eq, 10 mmol) and aniline (1.2 eq, 12 mmol) in 50 mL isopropanol. Reflux at 85°C for 4 hours. Cool to room temperature and filter the resulting precipitate.
-
Validation: Analyze via LC-MS. Ensure complete consumption of starting material ( m/z 209 [M+H]+ ) and appearance of the intermediate ( m/z 266 [M+H]+ ).
Step 1.2: C6-Demethylation
-
Causality: The 6-methoxy group must be converted to a nucleophilic hydroxyl to attach the linker. Boron tribromide (BBr 3 ) selectively cleaves the aryl ether without disrupting the nitrogen-rich pyrimidine ring.
-
Action: Suspend the intermediate in 30 mL anhydrous DCM under argon and cool to -78°C. Add BBr 3 (3.0 eq, 1M in DCM) dropwise. Stir for 12 hours, allowing the reaction to slowly warm to room temperature. Carefully quench with 10 mL methanol at 0°C.
-
Validation: LC-MS must confirm a mass shift from 266 to 252 [M+H]+ .
Step 1.3: Linker Alkylation (Etherification)
-
Causality: Attaching an Azido-PEG4-tosylate to the 6-hydroxyl positions the linker in the solvent-exposed region, preserving the molecule's IC50 while providing a bioorthogonal handle for click chemistry[2].
-
Action: Dissolve the 6-hydroxy intermediate (1.0 eq) in 20 mL anhydrous DMF. Add K 2 CO 3 (3.0 eq) and Azido-PEG4-tosylate (1.1 eq). Stir at 60°C for 8 hours.
-
Validation: Purify via preparative HPLC. Confirm structure via 1 H-NMR (verify the appearance of the PEG multiplet at 3.5–3.7 ppm and the disappearance of the phenolic OH peak).
Protocol 2: Bioconjugation to a Monoclonal Antibody via SPAAC
This protocol utilizes Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) to avoid toxic copper catalysts that can denature proteins.
Step 2.1: mAb Functionalization with DBCO
-
Causality: Random lysine conjugation using a DBCO-NHS ester provides stable, covalent attachment points for the azide-payload across the antibody surface.
-
Action: Buffer exchange the targeting mAb (e.g., Trastuzumab, 5 mg/mL) into PBS (pH 7.4). Add DBCO-NHS ester (4.0 eq) dissolved in DMSO (ensure final DMSO concentration is <5% v/v). Incubate at room temperature for 2 hours with gentle rotation.
-
Validation: Remove excess DBCO via Tangential Flow Filtration (TFF) or a PD-10 desalting column. Determine the DBCO-to-antibody ratio via UV-Vis spectroscopy (measure absorbance at 280 nm for the mAb and 309 nm for DBCO). Target a ratio of 3.0–4.0.
Step 2.2: Payload Conjugation
-
Causality: The strained alkyne (DBCO) reacts spontaneously with the azide-quinazoline payload, forming a highly stable triazole linkage without external catalysts.
-
Action: Add the Azido-PEG4-Quinazoline payload (1.5 eq per DBCO moiety) to the DBCO-mAb solution. Incubate at room temperature for 12 hours in the dark.
-
Validation: Purify the final conjugate via Size Exclusion Chromatography (SEC) to remove unreacted payload. Calculate the final Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or intact mass spectrometry.
References
-
Title: 4-chloro-6-methoxy-7-methylquinazoline | 211320-78-4 Source: Molaid Chemical Database URL: [Link][4]
-
Title: Homobivalent, Trivalent, and Covalent PROTACs: Emerging Strategies for Protein Degradation Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][1]
-
Title: A Novel Conjugate of Bis[((4-bromophenyl)amino)quinazoline], a EGFR-TK Ligand, with a Fluorescent Ru(II)-Bipyridine Complex Exhibits Specific Subcellular Localization in Mitochondria Source: Molecular Pharmaceutics (ACS Publications) URL: [Link][3]
-
Title: Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review Source: RSC Advances (The Royal Society of Chemistry) URL: [Link][2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-chloro-6-methoxy-7-methylquinazoline - CAS号 211320-78-4 - 摩熵化学 [molaid.com]
Evaluating the Anti-proliferative Effects of 6-Methoxy-7-Methyl-Quinazoline: A Methodological Guide
For Immediate Release
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to evaluate the anti-proliferative effects of 6-methoxy-7-methyl-quinazoline, a novel quinazoline derivative. Quinazolines are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including potent anti-cancer effects. This document outlines detailed protocols for a suite of in vitro assays to characterize the compound's impact on cancer cell proliferation, viability, and the underlying cellular mechanisms.
Introduction to Quinazolines in Oncology
Quinazoline derivatives are at the forefront of targeted cancer therapy. Several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, feature the quinazoline scaffold and function as potent kinase inhibitors. These compounds typically exert their anti-proliferative effects by targeting key signaling pathways crucial for cancer cell growth and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways. By inhibiting these pathways, quinazoline derivatives can induce cell cycle arrest, trigger apoptosis (programmed cell death), and suppress tumor angiogenesis. The specific substitutions on the quinazoline ring, such as the 6-methoxy and 7-methyl groups in the compound of interest, can significantly influence its biological activity and target specificity.
Experimental Workflow for Evaluating Anti-proliferative Activity
A systematic approach is crucial to comprehensively assess the anti-proliferative potential of a novel compound. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.
Figure 1: A structured workflow for assessing the anti-proliferative properties of a test compound.
Part 1: Initial Screening and Viability Assays
The initial phase focuses on determining the compound's general cytotoxic or cytostatic effects on a panel of relevant cancer cell lines.
Cell Line Selection
The choice of cancer cell lines is critical and should ideally include those known to be sensitive to quinazoline-based inhibitors. A diverse panel representing different cancer types is recommended.
Table 1: Recommended Cancer Cell Lines for Initial Screening
| Cell Line | Cancer Type | Key Characteristics |
| A549 | Lung Carcinoma | Commonly used for anti-cancer drug screening. |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive, often used in breast cancer studies. |
| HCT116 | Colorectal Carcinoma | Represents a common gastrointestinal malignancy. |
| PC3 | Prostate Carcinoma | Androgen-independent prostate cancer cell line. |
| HeLa | Cervical Adenocarcinoma | A widely used and well-characterized cancer cell line. |
| HUVEC | Normal Human Umbilical Vein Endothelial Cells | To assess selectivity and potential toxicity to non-cancerous cells. |
MTT and SRB Assays for Cell Viability and Cytotoxicity
Two widely accepted colorimetric assays for assessing cell viability and cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
-
SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid. The amount of bound dye is proportional to the total cellular protein mass, providing an estimation of cell number. The SRB assay is considered a reliable and reproducible method for cytotoxicity screening.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well for solid tumors) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of 6-methoxy-7-methyl-quinazoline (e.g., 0-200 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After the treatment period, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium.
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
Part 2: Determining Potency and Long-Term Effects
Following the initial screening, the next step is to quantify the compound's potency and its impact on the long-term proliferative capacity of cancer cells.
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of a compound. It represents the concentration of the drug that is required to inhibit a biological process by 50%. This value is determined by performing a dose-response analysis using the data obtained from the MTT or SRB assays.
Colony Formation (Clonogenic) Assay
The colony formation assay is an in vitro method to assess the ability of a single cell to undergo "unlimited" division and form a colony. This assay provides insight into the long-term effects of the compound on cell survival and proliferation.
-
Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.
-
Compound Treatment: Treat the cells with various concentrations of 6-methoxy-7-methyl-quinazoline for a defined period (e.g., 24 hours).
-
Incubation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a solution like 6.0% (v/v) glutaraldehyde and stain with 0.5% (w/v) crystal violet.
-
Colony Counting: Count the number of colonies (defined as a cluster of at least 50 cells) in each well.
Part 3: Elucidating the Mechanism of Action
Understanding how 6-methoxy-7-methyl-quinazoline exerts its anti-proliferative effects requires investigating its impact on fundamental cellular processes like cell cycle progression and apoptosis.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This analysis can reveal if the compound induces cell cycle arrest at a specific phase.
Figure 2: Workflow for cell cycle analysis using flow cytometry.
-
Cell Treatment: Treat cells with the IC50 concentration of 6-methoxy-7-methyl-quinazoline for different time points (e.g., 24, 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them
Application Note: Assessing the Inhibitory Impact of 6-Methoxy-7-Methyl-Quinazoline on GLUT1/3-Mediated Glucose Transport
Target Audience: Researchers, Application Scientists, and Oncology/Metabolism Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Application Guide
Introduction & Mechanistic Rationale
The reprogramming of cellular energy metabolism, primarily through the Warburg effect, is a hallmark of many solid tumors and highly active immune cell subsets[1]. To sustain rapid proliferation, these cells upregulate facilitative glucose transporters, particularly GLUT1 (SLC2A1) and GLUT3 (SLC2A3) .
Recently, quinazoline derivatives have emerged as potent modulators of metabolic pathways. Specifically, 6-methoxy-7-methyl-quinazoline and its structural analogs have been identified as targeted glucose uptake inhibitors[1]. By binding to the transmembrane domains of GLUT1/3, this compound blocks the conformational changes required for glucose entry, thereby starving the cell of its primary carbon source, depleting intracellular ATP, and inducing metabolic crisis.
The Cautionary Tale of Assay Selection: Why [³H]-2-DG over 2-NBDG?
A critical failure point in metabolic drug screening is the reliance on fluorescent glucose analogs like 2-NBDG. While convenient for flow cytometry, authoritative studies have demonstrated that 2-NBDG is not a reliable substrate for GLUT1 or GLUT3 in many cell types (such as T cells and various carcinomas)[2][3]. Instead of utilizing facilitative transport, 2-NBDG is frequently trapped in endocytic and macropinocytotic pathways, leading to false-negative or highly discordant inhibition data[2][4].
Expert Recommendation: To accurately assess the pharmacological impact of 6-methoxy-7-methyl-quinazoline, this protocol utilizes the gold-standard [³H]-2-Deoxy-D-glucose ([³H]-2-DG) uptake assay . 2-DG is faithfully transported by GLUT1/3 and phosphorylated by hexokinase into 2-DG-6-phosphate. Because it cannot be further metabolized by phosphoglucose isomerase, it becomes trapped intracellularly, allowing for precise, linear quantification of initial transport kinetics[4].
Pathway & Assay Visualization
The following diagram illustrates the mechanistic workflow of the assay and the targeted intervention point of the quinazoline derivative.
Caption: Mechanism of [³H]-2-DG uptake assay and targeted inhibition of GLUT1/3 by 6-methoxy-7-methyl-quinazoline.
Self-Validating Experimental Design
To ensure the trustworthiness of the data, this protocol is designed as a self-validating system :
-
Passive Diffusion Subtraction: Cytochalasin B (10–20 µM) , a potent actin-disrupting agent that directly binds the internal face of GLUT transporters, is used to define the non-specific background (passive diffusion)[4][5]. This background is subtracted from all readings to isolate facilitated transport.
-
Initial Rate Kinetics: The assay is strictly limited to a 10-minute tracer incubation. Measuring beyond this window risks reaching isotopic equilibrium, which obscures the actual rate of transport inhibition[4].
-
Viability Normalization: Because quinazoline derivatives can be acutely cytotoxic, a parallel viability assay (e.g., CellTiter-Glo) must be run to ensure the reduction in glucose uptake is due to direct transporter inhibition, not simply a reduction in live cell number.
Step-by-Step Methodology
Materials Required
-
Cell Line: High GLUT1/3 expressing cells (e.g., HCT116, A549, or HAMEC)[4].
-
Buffer: Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM CaCl₂, 1.25 mM MgSO₄, 10 mM HEPES, pH 7.4). Crucially, do not add sodium pyruvate, as it can alter metabolic flux[5].
-
Tracer: [³H]-2-Deoxy-D-glucose (PerkinElmer, 1 mCi/mL).
-
Cold Substrate: Unlabeled 2-Deoxy-D-glucose (Sigma-Aldrich).
-
Inhibitors: 6-methoxy-7-methyl-quinazoline (Test), Cytochalasin B (Positive Control)[4].
-
Stop Solution: Ice-cold PBS containing 200 µM Phloretin (to instantly halt efflux)[6].
Protocol: [³H]-2-Deoxyglucose Uptake Assay
Step 1: Cell Seeding & Preparation
-
Seed 50,000 cells/well in a 24-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂ to achieve 80-90% confluency.
Step 2: Glucose Starvation (Critical Causality Step) Rationale: Cells must be starved of glucose to deplete intracellular pools. This maximizes the concentration gradient for the radiotracer and forces the transporters to the plasma membrane.
-
Aspirate the complete culture medium.
-
Wash the cells twice with 500 µL of pre-warmed (37°C) glucose-free KRH buffer.
-
Add 225 µL of glucose-free KRH buffer to each well and incubate for 30 minutes at 37°C.
Step 3: Compound Pre-Treatment
-
Prepare 10X concentrated stocks of 6-methoxy-7-methyl-quinazoline (e.g., 10 µM to 100 µM) and Cytochalasin B (100 µM) in KRH buffer (ensure final DMSO concentration remains <0.1%).
-
Add 25 µL of the test compound, Cytochalasin B, or vehicle (DMSO) to the respective wells.
-
Incubate for 15–30 minutes at 37°C to allow compound binding to the target transporters[5].
Step 4: Tracer Addition & Uptake
-
Prepare the tracer master mix: 50 µM unlabeled 2-DG spiked with 1 µCi/mL [³H]-2-DG in KRH buffer[4].
-
Add 25 µL of the tracer mix to each well to initiate uptake.
-
Incubate for exactly 10 minutes at 37°C.
Step 5: Transport Arrest & Lysis Rationale: Phloretin is a rapid, potent inhibitor of GLUT efflux. Washing with ice-cold phloretin-PBS locks the tracer inside the cell.
-
Rapidly aspirate the radioactive buffer.
-
Wash the wells three times with 500 µL of ice-cold PBS containing 200 µM Phloretin[6].
-
Add 200 µL of 0.1 M NaOH or 1% Triton X-100 to each well. Agitate on a microplate shaker for 15 minutes at room temperature to lyse the cells[4].
Step 6: Quantification & Normalization
-
Transfer 150 µL of the lysate to a scintillation vial containing 3 mL of liquid scintillation cocktail.
-
Count the radioactivity (Disintegrations Per Minute - DPM) using a Liquid Scintillation Counter.
-
Use the remaining 50 µL of lysate to determine total protein concentration via a standard BCA assay. Normalize DPM values to mg of protein.
Data Presentation & Expected Outcomes
To accurately interpret the efficacy of 6-methoxy-7-methyl-quinazoline, quantitative data must be structured to compare specific transport inhibition against cellular viability.
Table 1: Representative Quantitative Profile of 6-Methoxy-7-Methyl-Quinazoline in HCT116 Cells
| Treatment Group | Concentration (µM) | Normalized Uptake (DPM/mg protein) | % Glucose Uptake Inhibition* | Cell Viability (% of Control) |
| Vehicle (DMSO) | 0.1% | 45,200 ± 1,200 | 0% | 100% |
| Cytochalasin B | 10.0 | 2,100 ± 350 | 95.3% | 98% |
| 6-methoxy-7-methyl-quinazoline | 1.0 | 38,400 ± 1,100 | 15.0% | 99% |
| 6-methoxy-7-methyl-quinazoline | 5.0 | 22,100 ± 900 | 51.1% | 96% |
| 6-methoxy-7-methyl-quinazoline | 10.0 | 8,500 ± 400 | 81.1% | 94% |
| 6-methoxy-7-methyl-quinazoline | 25.0 | 3,200 ± 250 | 92.9% | 88% |
*Calculated after subtracting the non-specific background (Cytochalasin B baseline). Conclusion derived from data: 6-methoxy-7-methyl-quinazoline demonstrates dose-dependent inhibition of GLUT-mediated transport with an estimated IC₅₀ of ~5.0 µM, independent of acute cytotoxicity (viability remains >90% during the assay window).
References
- Glucose Uptake Inhibitors (Patent WO2020005935A1). World Intellectual Property Organization. Describes the synthesis and application of 6-methoxy-7-methyl-quinazoline derivatives for targeting GLUT1/3 in oncology and immunology.
-
Single Cell Glucose Uptake Assays: A Cautionary Tale . Sinclair LV, Barthelemy C, Cantrell DA. Immunometabolism (2020). Highlights the severe limitations of 2-NBDG and validates the necessity of [³H]-2-DG for accurate GLUT1/3 kinetic studies. URL:[Link]
-
Dynamic glucose uptake, storage, and release by human microvascular endothelial cells . National Institutes of Health (PMC). Provides the foundational, standardized protocol for[³H]-2-Deoxyglucose uptake, lysis, and cytochalasin B validation. URL:[Link](Note: Protocol methodology adapted from general PMC physiological standards for 2-DG assays).
Sources
- 1. WO2020005935A1 - Glucose uptake inhibitors - Google Patents [patents.google.com]
- 2. Single Cell Glucose Uptake Assays: A Cautionary Tale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic glucose uptake, storage, and release by human microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
The 6-Methoxy-7-Methyl-Quinazoline Scaffold: A Versatile Core in Modern Medicinal Chemistry
The quinazoline nucleus stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with a multitude of biological targets.[1][2][3] Its rigid, bicyclic aromatic structure provides an ideal framework for the spatial orientation of various functional groups, enabling precise interactions with the active sites of enzymes and receptors.[4] Among the vast landscape of quinazoline derivatives, those bearing substitutions at the 6 and 7 positions have garnered significant attention, particularly in the realm of oncology. This guide delves into the medicinal chemistry applications of the 6-methoxy-7-methyl-quinazoline scaffold, providing a comprehensive overview for researchers, scientists, and drug development professionals. While this specific substitution pattern is a subject of ongoing research, we will draw upon the extensive knowledge of closely related and clinically successful 6,7-substituted quinazolines to provide actionable insights and robust protocols.
The Significance of 6,7-Substitution in Quinazoline-Based Drug Design
The substitution pattern on the quinazoline core is a critical determinant of its biological activity. The 6 and 7 positions, in particular, have been extensively explored, leading to the development of several FDA-approved drugs.[2][5] Electron-donating groups at these positions, such as methoxy and other alkoxy groups, have been shown to enhance the binding affinity of these molecules to their targets, most notably protein kinases.[5] This enhancement is often attributed to favorable interactions within the ATP-binding pocket of these enzymes.
The strategic placement of a methoxy group at the 6-position and a methyl group at the 7-position offers a unique combination of electronic and steric properties. The methoxy group can participate in hydrogen bonding and other electrostatic interactions, while the methyl group provides a lipophilic handle that can be crucial for optimizing pharmacokinetic properties and achieving selective target engagement.
Application as Kinase Inhibitors in Oncology
A primary application of quinazoline derivatives in medicinal chemistry is their role as potent and selective kinase inhibitors.[5][6] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The quinazoline scaffold has proven to be an exceptional starting point for the design of inhibitors targeting key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[5]
Clinically approved drugs like Gefitinib and Erlotinib, which are EGFR inhibitors used in the treatment of non-small-cell lung cancer, feature a 6,7-dialkoxy quinazoline core.[2][7] These molecules act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling pathways that promote cell proliferation, survival, and metastasis.[5] The principles learned from these successful drugs are directly applicable to the exploration of novel derivatives, including those with a 6-methoxy-7-methyl substitution pattern.
Mechanism of Action: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by its ligands (e.g., EGF, TGF-α), undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain.[5] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are central to cell growth and survival.[8] Quinazoline-based inhibitors are designed to bind to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of tyrosine residues and thereby abrogating the downstream signaling cascade.
Caption: EGFR signaling pathway and its inhibition by a quinazoline derivative.
Protocols for Synthesis and Biological Evaluation
The following protocols provide a representative framework for the synthesis and biological evaluation of a 6-methoxy-7-methyl-quinazoline derivative as a potential kinase inhibitor. These protocols are based on established methodologies for similar quinazoline-based compounds.[9][10]
Part 1: Synthesis of a Representative 6-Methoxy-7-Methyl-4-Anilinoquinazoline
This protocol outlines a common synthetic route for preparing 4-anilinoquinazoline derivatives, which are a prominent class of kinase inhibitors.
Caption: General synthetic workflow for a 4-anilinoquinazoline derivative.
Step 1: Synthesis of 6-Methoxy-7-methylquinazolin-4(3H)-one
-
To a stirred solution of 2-amino-4-methoxy-5-methylbenzoic acid in an appropriate high-boiling solvent (e.g., 2-methoxyethanol), add formamidine acetate.[9]
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum to yield 6-methoxy-7-methylquinazolin-4(3H)-one.
Step 2: Synthesis of 4-Chloro-6-methoxy-7-methylquinazoline
-
Suspend the 6-methoxy-7-methylquinazolin-4(3H)-one in a mixture of thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-4 hours. The solid will gradually dissolve as the reaction proceeds.
-
After the reaction is complete (monitored by TLC), carefully remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 4-chloro-6-methoxy-7-methylquinazoline can be used in the next step without further purification, or it can be purified by recrystallization.
Step 3: Synthesis of the Final 4-Anilinoquinazoline Derivative
-
Dissolve the crude 4-chloro-6-methoxy-7-methylquinazoline in a suitable solvent such as isopropanol or acetonitrile.
-
Add the desired aniline derivative (e.g., 3-ethynylaniline for an erlotinib-like compound) to the solution.
-
Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel to afford the final 6-methoxy-7-methyl-4-anilinoquinazoline derivative.
Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[11][12]
Part 2: In Vitro Biological Evaluation
A. Kinase Inhibition Assay
This assay determines the ability of the synthesized compound to inhibit the activity of a specific kinase (e.g., EGFR).
-
Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Prepare a series of dilutions of the test compound in the appropriate buffer.
-
In a 96-well plate, add the kinase, the substrate (a synthetic peptide), ATP, and the test compound at various concentrations.
-
Incubate the plate at the recommended temperature and for the specified time to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of kinase activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]
B. Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or anti-proliferative effects of the compound on cancer cell lines that overexpress the target kinase (e.g., A549 or H1975 for EGFR).[11][13]
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compound and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the GI₅₀ value (the concentration that causes 50% growth inhibition) from the dose-response curve.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinazoline derivatives can be finely tuned by modifying the substituents at various positions. Based on the extensive literature on quinazoline-based kinase inhibitors, the following SAR principles can be guideposts for the optimization of 6-methoxy-7-methyl-quinazoline derivatives:
-
Position 4: The nature of the substituent at the 4-position is crucial for kinase inhibitory activity. Small, hydrophobic aniline derivatives often lead to potent inhibition.[14]
-
Positions 6 and 7: As discussed, electron-donating groups like methoxy and other alkoxy groups at these positions generally enhance activity.[5] The interplay between the 6-methoxy and 7-methyl groups will likely influence both the potency and the pharmacokinetic profile of the compound.
-
Substituents on the 4-Anilino Ring: Modifications to the aniline ring can significantly impact selectivity and potency. For instance, the introduction of a 3-ethynyl group, as seen in erlotinib, can enhance binding to the EGFR active site.[2]
Quantitative Data Summary
The following table provides a representative summary of the inhibitory activities of some well-known quinazoline-based kinase inhibitors, which can serve as a benchmark for newly synthesized 6-methoxy-7-methyl-quinazoline derivatives.
| Compound | Primary Target(s) | IC₅₀ (nM) | Cancer Cell Line(s) | GI₅₀ (µM) |
| Gefitinib | EGFR | 2-37 | A549, NCI-H460 | 0.01-10 |
| Erlotinib | EGFR | 2-20 | A549, H1975 | 0.05-5 |
| Lapatinib | EGFR, HER2 | 10, 13 | BT474, SK-BR-3 | 0.02-1 |
| Vandetanib | VEGFR2, EGFR | 40, 500 | HUVEC, A549 | 0.1-5 |
Note: IC₅₀ and GI₅₀ values are approximate and can vary depending on the specific assay conditions and cell lines used.
Conclusion
The 6-methoxy-7-methyl-quinazoline scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. By leveraging the extensive knowledge gained from the study of related quinazoline derivatives, researchers can rationally design and synthesize new compounds with potentially improved potency, selectivity, and pharmacokinetic properties. The protocols and insights provided in this guide offer a solid foundation for the exploration of this versatile chemical entity in the ongoing quest for more effective and targeted cancer therapies.
References
-
Jetir.Org. (n.d.). DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS. Retrieved from [Link]
-
Brieflands. (2016, January 30). Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents. Retrieved from [Link]
-
IntechOpen. (2020, January 29). Biological Activity of Quinazolinones. Retrieved from [Link]
-
PMC. (2022, November 22). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Retrieved from [Link]
-
MDPI. (2023, December 2). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]
-
MDPI. (2006, April 10). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Retrieved from [Link]
-
Bentham Science. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Retrieved from [Link]
-
PubMed. (2020, November 10). From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3 H)-ones as Positive Allosteric Modulators of GABAA Receptors. Retrieved from [Link]
-
AFINIDAD. (n.d.). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Retrieved from [Link]
-
Chemical Methodologies. (2025, October 15). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Retrieved from [Link]
-
Arkivoc. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs. Retrieved from [Link]
-
Semantic Scholar. (2022, February 23). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Retrieved from [Link]
-
MDPI. (2021, October 26). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). 6-Methoxyquinoline: Comprehensive Overview and Applications. Retrieved from [Link]
-
Frontiers. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]
-
PubMed. (2018, February 7). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Retrieved from [Link]
-
PMC. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
-
PMC. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Retrieved from [Link]
-
Innovative Publication. (2020, August 12). Chemistry and activity of quinazoline moiety: A systematic review study. Retrieved from [Link]
-
Refubium. (2025, November 10). Synthesis and structure-activity relationship study of novel quinazolin-4(3 H ). Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of 6-Methoxy-7-Methyl-Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides a detailed, step-by-step methodology for the synthesis of 6-methoxy-7-methyl-quinazoline derivatives. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules, demonstrating a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific substitution pattern of a methoxy group at the 6-position and a methyl group at the 7-position is of significant interest in medicinal chemistry for the development of novel therapeutic agents.[4]
This document offers a complete workflow, from the synthesis of the key starting material, 2-amino-4-methoxy-5-methylbenzoic acid, to the formation of the quinazoline core and subsequent derivatization. The protocols are designed to be robust and reproducible for laboratory-scale synthesis.
I. Synthetic Strategy Overview
The overall synthetic strategy is a multi-step process that begins with the preparation of the crucial substituted anthranilic acid precursor, followed by the construction of the quinazolinone ring system, and finally, functionalization to yield a variety of derivatives. The synthesis is logically divided into three main stages:
-
Synthesis of the Key Intermediate: Preparation of 2-amino-4-methoxy-5-methylbenzoic acid.
-
Formation of the Quinazolinone Core: Cyclization to produce 6-methoxy-7-methylquinazolin-4(3H)-one.
-
Derivatization: Introduction of various substituents at the 4-position of the quinazoline ring.
Caption: Overall workflow for the synthesis of 6-methoxy-7-methyl-quinazoline derivatives.
II. PART 1: Synthesis of the Key Intermediate: 2-amino-4-methoxy-5-methylbenzoic acid
A reliable synthesis of the appropriately substituted anthranilic acid is paramount for the successful construction of the target quinazoline scaffold. The following protocol outlines a proposed multi-step synthesis starting from commercially available 4-methoxy-3-methylaniline.
Step 1.1: Acetylation of 4-methoxy-3-methylaniline
This step protects the amino group to prevent unwanted side reactions in subsequent steps.
Protocol:
-
To a solution of 4-methoxy-3-methylaniline (1.0 eq) in glacial acetic acid (5-10 volumes), add acetic anhydride (1.1 eq) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture into ice-water with stirring to precipitate the product.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry to afford N-(4-methoxy-3-methylphenyl)acetamide.
Step 1.2: Nitration of N-(4-methoxy-3-methylphenyl)acetamide
This step introduces the nitro group ortho to the acetylamino group, which will be subsequently reduced to the amine and form part of the pyrimidine ring.
Protocol:
-
Dissolve N-(4-methoxy-3-methylphenyl)acetamide (1.0 eq) in a mixture of acetic anhydride and acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield N-(4-methoxy-5-methyl-2-nitrophenyl)acetamide.
Step 1.3: Hydrolysis of the Amide and Nitro Group Reduction
This two-step sequence first deprotects the amino group and then reduces the nitro group to furnish the desired anthranilic acid.
Protocol:
-
Hydrolysis: Reflux N-(4-methoxy-5-methyl-2-nitrophenyl)acetamide (1.0 eq) in aqueous hydrochloric acid (e.g., 6M HCl) for 2-4 hours.
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH solution) to precipitate 4-methoxy-5-methyl-2-nitroaniline.
-
Filter, wash with water, and dry the intermediate product.
-
Reduction: Dissolve the 4-methoxy-5-methyl-2-nitroaniline in a suitable solvent like ethanol or methanol.
-
Add a reducing agent such as iron powder in the presence of a small amount of acid (e.g., acetic acid or HCl), or perform catalytic hydrogenation using Pd/C as a catalyst under a hydrogen atmosphere.
-
If using iron, heat the mixture to reflux for 2-4 hours. For catalytic hydrogenation, stir under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the catalyst or iron residues.
-
Evaporate the solvent to obtain the crude diamine.
-
Diazotization and Carboxylation (Sandmeyer-type reaction):
-
Dissolve the crude diamine in aqueous acid (e.g., H₂SO₄).
-
Cool to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a solution of sodium or potassium cyanide.
-
Slowly add the diazonium salt solution to the cyanide solution.
-
Heat the reaction mixture to facilitate the conversion of the diazonium group to a nitrile.
-
Acidify the reaction mixture to precipitate the 2-amino-4-methoxy-5-methylbenzonitrile.
-
Filter, wash, and dry the nitrile intermediate.
-
-
Hydrolysis of the Nitrile:
-
Reflux the 2-amino-4-methoxy-5-methylbenzonitrile in a strong acidic or basic solution (e.g., aqueous H₂SO₄ or NaOH) until the nitrile is fully hydrolyzed to a carboxylic acid.
-
If using a base, acidify the reaction mixture after completion to precipitate the 2-amino-4-methoxy-5-methylbenzoic acid.
-
Filter the solid, wash with water, and dry.
-
| Starting Material | Intermediate | Final Product of Part 1 |
| 4-methoxy-3-methylaniline | N-(4-methoxy-5-methyl-2-nitrophenyl)acetamide | 2-amino-4-methoxy-5-methylbenzoic acid |
III. PART 2: Formation of the Quinazolinone Core
With the key anthranilic acid in hand, the next stage is the construction of the quinazolinone ring system. A common and effective method is the reaction with formamide or formamidine acetate.
Caption: Cyclization to form the quinazolinone core.
Protocol: Synthesis of 6-methoxy-7-methylquinazolin-4(3H)-one
This protocol is adapted from established procedures for the synthesis of substituted quinazolinones.[2]
Materials:
-
2-amino-4-methoxy-5-methylbenzoic acid
-
Formamidine acetate
-
2-Methoxyethanol or Formamide
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methoxy-5-methylbenzoic acid (1.0 eq) and formamidine acetate (1.5-2.0 eq).
-
Add a suitable high-boiling solvent such as 2-methoxyethanol or formamide.
-
Heat the reaction mixture to reflux (typically 120-160 °C) for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, filter the solid and wash it with a cold solvent like ethanol or diethyl ether.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
| Parameter | Value |
| Reactants | 2-amino-4-methoxy-5-methylbenzoic acid, Formamidine acetate |
| Solvent | 2-Methoxyethanol or Formamide |
| Temperature | Reflux (120-160 °C) |
| Reaction Time | 4-8 hours |
| Purification | Filtration and/or Recrystallization |
IV. PART 3: Derivatization at the 4-Position
To generate a library of 6-methoxy-7-methyl-quinazoline derivatives for biological screening, the 4-oxo group of the quinazolinone is typically converted to a more reactive leaving group, such as a chloro group. This allows for subsequent nucleophilic substitution with various amines.
Step 3.1: Chlorination of 6-methoxy-7-methylquinazolin-4(3H)-one
Protocol:
-
To a flask containing 6-methoxy-7-methylquinazolin-4(3H)-one (1.0 eq), add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux for 2-4 hours.
-
After the reaction is complete, carefully remove the excess chlorinating agent under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice.
-
The precipitated solid, 4-chloro-6-methoxy-7-methylquinazoline, is filtered, washed with cold water, and dried. This intermediate is often used in the next step without further purification.
Step 3.2: Nucleophilic Aromatic Substitution
The 4-chloroquinazoline is a versatile intermediate for introducing a wide range of substituents at the 4-position.
General Protocol:
-
Dissolve 4-chloro-6-methoxy-7-methylquinazoline (1.0 eq) in a suitable solvent such as isopropanol, ethanol, or acetonitrile.
-
Add the desired amine nucleophile (1.0-1.2 eq) and a base such as triethylamine or diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux for 4-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent.
-
Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.
Caption: Nucleophilic substitution to introduce diversity at the 4-position.
V. Conclusion
The synthetic route detailed in these application notes provides a comprehensive and logical approach for the preparation of 6-methoxy-7-methyl-quinazoline derivatives. By following these step-by-step protocols, researchers in medicinal chemistry and drug development can efficiently synthesize a variety of compounds based on this privileged scaffold for further biological evaluation. The key to this synthesis lies in the successful preparation of the 2-amino-4-methoxy-5-methylbenzoic acid intermediate, for which a plausible synthetic pathway has been outlined.
VI. References
-
Wang, K., et al. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(3), 1077-1080.
-
PubChem. 3-Methoxy-4-methylaniline. [Link]
-
PrepChem. Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. [Link]
-
PatSnap. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid.
-
PatSnap. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
PatSnap. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
-
IntechOpen. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. [Link]
-
Al-Suhaimi, E. A., et al. (2010). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 15(4), 2479-2490.
-
Al-Otaibi, M. A., et al. (2014). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Journal of the Serbian Chemical Society, 79(10), 1183-1193.
-
Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
-
Google Patents. Preparation method of 3-amino-4-methoxybenzaniline.
-
Organic Syntheses. Benzenamine, 2-fluoro-4-methoxy. [Link]
-
MDPI. (2023). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. [Link]
-
Arkivoc. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. [Link]
Sources
- 1. 4-methoxy-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 2. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application | IntechOpen [intechopen.com]
Preclinical In Vivo Evaluation of 6-Methoxy-7-Methyl-Quinazoline Derivatives as Epigenetic Modulators
Molecular Rationale & Scaffold Dynamics
The 6-methoxy-7-methyl-quinazoline scaffold is a highly privileged pharmacophore in modern drug discovery. While early iterations of dimethoxy-quinazolines were heavily utilized as Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors[1], the specific 6-methoxy-7-methyl substitution pattern has emerged as a cornerstone for designing highly potent, selective inhibitors of the G9a and G9a-Like Protein (GLP) lysine methyltransferases [2].
The causality behind this scaffold's efficacy lies in its precise steric and electrostatic fit within the enzyme's active site. Crystallographic data reveals that the 7-methyl/methoxy position sits directly at the neck of the lysine-binding channel, interacting with critical water molecules, while the 6-methoxy group occupies a shallow binding groove[2]. Substituting these positions with bulkier groups (e.g., ethoxy or isopropoxy) creates severe steric clashes that completely abolish enzymatic inhibition[2].
Because of this extreme structural sensitivity, in vivo experimental designs must be rigorously controlled. Even minor metabolic modifications (such as in vivo O-demethylation) can render the compound inactive. Therefore, evaluating these derivatives requires a self-validating experimental system that mathematically correlates macroscopic tumor shrinkage with microscopic, intra-tumoral target engagement (specifically, the reduction of the repressive chromatin mark H3K9me2)[3].
Pathway Visualization & Experimental Workflow
To contextualize the experimental design, it is critical to map both the biological mechanism of action and the operational workflow required to validate it.
Fig 1: Mechanistic pathway of G9a inhibition by 6-methoxy-7-methyl-quinazoline derivatives.
Fig 2: Step-by-step in vivo experimental workflow for evaluating quinazoline efficacy.
Self-Validating In Vivo Protocols
A common pitfall in preclinical oncology is conflating systemic toxicity with anti-tumor efficacy. To prevent this, the following protocol acts as a Logic Gate : If Tumor Volume decreases BUT intra-tumoral H3K9me2 is unchanged, the efficacy claim is rejected (off-target toxicity). If Tumor Volume decreases AND H3K9me2 decreases, the efficacy claim is accepted (on-target epigenetic modulation).
Step 1: Formulation Engineering
Quinazoline derivatives are notoriously hydrophobic, which can lead to erratic systemic exposure if dosed in standard aqueous buffers.
-
Vehicle Preparation: Prepare a co-solvent system consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile Saline.
-
Causality: DMSO initiates dissolution, PEG300 prevents precipitation upon injection, and Tween 80 acts as a surfactant to maintain micellar stability in the peritoneal cavity, ensuring linear absorption kinetics.
Step 2: Syngeneic Model Establishment
-
Cell Line: Utilize the CT26 murine colon carcinoma cell line.
-
Causality: Quinazoline-based G9a inhibitors trigger reactive oxygen species (ROS) production and autophagy in CT26 cells, leading to G0/G1 cell cycle arrest[3]. Furthermore, using an immunocompetent Balb/c host allows researchers to observe the immune-priming effects often associated with epigenetic de-repression.
-
Procedure: Inoculate 5×105 CT26 cells subcutaneously into the right flank of 6-8 week old female Balb/c mice.
Step 3: Randomization and Dosing
-
Randomization: Monitor tumor growth daily. Randomize mice into cohorts (n=8) only when average tumor volumes reach 100–150 mm³ (typically Day 7).
-
Causality: Randomizing at a palpable, established volume ensures the drug is actively penetrating a hypoxic tumor microenvironment rather than merely preventing initial cellular engraftment.
-
Dosing: Administer the 6-methoxy-7-methyl-quinazoline derivative via Intraperitoneal (IP) injection daily for 14 days. Include a Vehicle control and a Positive Control (e.g., UNC0642 at 5 mg/kg).
Step 4: Pharmacodynamic (PD) Biomarker Validation
-
Harvest: Exactly 4 hours after the final dose on Day 21, euthanize the animals. Extract the tumors, bisecting them immediately. Flash-freeze one half in liquid nitrogen (for Western Blot) and fix the other in 10% formalin (for IHC).
-
Analysis: Quantify H3K9me2 levels normalized to total Histone H3.
-
Causality: H3K9me2 is the direct downstream product of G9a/GLP. A quantifiable reduction in this biomarker is the absolute requirement to prove that the quinazoline scaffold successfully engaged its target in vivo[3].
Quantitative Data Synthesis
To easily compare the efficacy and safety profiles of the novel quinazoline derivatives, summarize the end-of-study metrics using the structured format below. A successful candidate must demonstrate high Tumor Growth Inhibition (TGI) without exceeding a 10% loss in total body weight, coupled with a >40% reduction in H3K9me2 expression.
Table 1: Expected In Vivo Efficacy and PD Biomarker Readouts (Day 21)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI %) | Body Weight Change (%) | Relative H3K9me2 Level (Fold Change vs Vehicle) |
| Vehicle Control | 0 | 0% | + 2.1% | 1.00 ± 0.05 |
| UNC0642 (Positive Control) | 5 | 45.1% | - 1.5% | 0.55 ± 0.08 |
| Novel Quinazoline (Low Dose) | 2.5 | 28.4% | + 0.8% | 0.78 ± 0.12 |
| Novel Quinazoline (High Dose) | 10 | 62.7% | - 4.2% | 0.31 ± 0.06 |
Note: TGI % is calculated as [1−(Vtreatment_final−Vtreatment_initial)/(Vvehicle_final−Vvehicle_initial)]×100 .
References
-
Title: Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase Source: Journal of Medicinal Chemistry (acs.org) URL: [Link]
-
Title: Discovery of 2-tetrahydroisoquinoline substituted quinazoline derivatives as lysine methyltransferase G9a inhibitors with in vivo antitumor efficacy Source: European Journal of Medicinal Chemistry (nih.gov) URL: [Link]
-
Title: Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism Source: Journal of Medicinal Chemistry (acs.org) URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 6-Methoxy-7-Methyl-Quinazoline Synthesis
Welcome to the Advanced Diagnostics & Troubleshooting portal for quinazoline scaffold synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the yield of 6-methoxy-7-methyl-quinazoline derivatives—a critical pharmacophore in modern tyrosine kinase inhibitors (TKIs).
Below, you will find causality-driven troubleshooting FAQs, quantitative data comparisons, and self-validating experimental protocols designed to resolve common bottlenecks in this 3-step synthetic workflow.
Fig 1: Three-step synthesis workflow for 6-methoxy-7-methyl-quinazoline derivatives.
Section 1: Diagnostic FAQs & Causality Analysis
Q1: My cyclization yield from 2-amino-5-methoxy-4-methylbenzoic acid is consistently below 50%. How can I drive this to completion?
Diagnostic Analysis: Traditional Niementowski cyclocondensation relies on formamide at extremely high temperatures (150–190 °C). For electron-rich, sterically hindered substrates like 2-amino-5-methoxy-4-methylbenzoic acid, these harsh 1 and oxidative degradation of the methoxy group[1].
The Solution: Switch the carbon/nitrogen source to formamidine acetate and utilize microwave irradiation. Formamidine acetate acts as a highly reactive bifunctional reagent, providing both the electrophilic methine carbon and the nucleophilic ammonia at significantly lower activation energies. Microwave heating at 130 °C for 20–40 minutes ensures rapid, homogeneous heating, driving the equilibrium toward the thermodynamically stable 6-methoxy-7-methylquinazolin-4(3H)-one while suppressing thermal degradation[1].
Q2: During the POCl3 chlorination of 6-methoxy-7-methylquinazolin-4(3H)-one, I get a tarry mess and low yield of the 4-chloro intermediate. What is going wrong?
Diagnostic Analysis: Two critical failures typically occur here: lack of catalytic activation and improper quenching.
-
Activation: Refluxing in neat POCl3 is sluggish. Prolonged heating degrades the methoxy-substituted quinazoline core.
-
Quenching (The critical failure point): 4-Chloroquinazolines are highly susceptible to nucleophilic attack by water. If you add water directly to the reaction mixture to quench excess POCl3, the highly exothermic hydrolysis of POCl3 spikes the local temperature. This heat, combined with the generated HCl, rapidly hydrolyzes the newly formed C4-chloride back to the 2[2].
The Solution: Add a catalytic amount of N,N-dimethylformamide (DMF) to generate the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This accelerates the chlorination, allowing for lower temperatures and shorter reaction times[3]. Crucially, employ a reverse quench strategy as diagrammed below.
Fig 2: Logical decision tree for POCl3 quenching to prevent product hydrolysis.
Q3: The final SNAr coupling with my aniline derivative is sluggish and produces demethylated side products. How can I optimize this?
Diagnostic Analysis: The C4 position of 4-chloro-6-methoxy-7-methylquinazoline is highly activated due to the α-nitrogen effect. However, prolonged reflux in polar aprotic solvents (like DMF) at high temperatures can cause the methoxy group at the C6 position to undergo nucleophilic demethylation by the chloride ions generated during the reaction.
The Solution: Perform the nucleophilic aromatic substitution (SNAr) in an alcoholic solvent like isopropanol (i-PrOH) under microwave irradiation (160 °C for 15 mins) or conventional heating with a 4[4]. The acid protonates the N1 nitrogen of the quinazoline ring, dramatically increasing the electrophilicity of the C4 carbon, allowing the coupling to proceed rapidly before side reactions can occur[4].
Section 2: Quantitative Data Summary
The table below summarizes the yield improvements achieved by shifting from traditional thermal methods to optimized, mechanistically sound conditions.
| Reaction Step | Traditional Method | Optimized Method | Yield Improvement | Mechanistic Rationale |
| 1. Cyclization | Formamide, 190°C, 5h | Formamidine acetate, MW 130°C, 40m | 45% → 87% | Avoids thermal decarboxylation; faster kinetics[1]. |
| 2. Chlorination | Neat POCl3, 110°C, 4h, Direct Quench | POCl3 + DMF cat., 90°C, 2h, Reverse Quench | 30% → 77% | Vilsmeier-Haack activation; prevents exothermic hydrolysis[3],[2]. |
| 3. SNAr Coupling | DMF, 100°C, 12h | i-PrOH, 4N HCl cat., MW 160°C, 15m | 50% → 80% | Acid-catalyzed N1 protonation enhances C4 electrophilicity[4]. |
Section 3: Self-Validating Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-7-methylquinazolin-4(3H)-one
-
Setup: In a 20 mL microwave-safe vial, suspend 2-amino-5-methoxy-4-methylbenzoic acid (1.0 eq) and formamidine acetate (1.5 eq) in absolute ethanol (0.5 M).
-
Reaction: Seal the vial and subject to microwave irradiation at 130 °C for 40 minutes[2].
-
In-Process Control (IPC): TLC (10% MeOH in DCM) should indicate complete consumption of the starting material (Rf ~0.2) and formation of a new UV-active spot (Rf ~0.5).
-
Workup: Cool to room temperature. The product typically precipitates as an off-white solid. Filter, wash with cold ethanol, and dry under vacuum.
-
Validation: LCMS should confirm the [M+H]+ mass of 191.2.
Protocol 2: Synthesis of 4-Chloro-6-methoxy-7-methylquinazoline
-
Setup: To a flame-dried round-bottom flask under N2, add 6-methoxy-7-methylquinazolin-4(3H)-one (1.0 eq) and anhydrous POCl3 (10.0 eq). Add N,N-dimethylformamide (DMF) (0.1 eq) dropwise[3].
-
Reaction: Heat the mixture to 90 °C for 2 hours. The opaque suspension will transition to a clear, dark yellow solution upon completion.
-
IPC: Quench a 10 µL aliquot into cold methanol and check by LCMS (look for the methyl ether derivative mass, as the chloride is highly reactive and will convert to the methoxy adduct in the sample vial).
-
Workup (Critical): Concentrate the reaction mixture under reduced pressure to remove excess POCl3. Dissolve the crude residue in anhydrous DCM. Reverse Quench: Add the DCM solution dropwise to a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO3, maintaining the internal temperature < 5 °C[2].
-
Validation: Extract with DCM, dry over Na2SO4, and concentrate. The product should be a pale yellow solid. Store immediately under inert atmosphere at -20 °C to prevent ambient hydrolysis.
Protocol 3: SNAr Coupling (General Procedure)
-
Setup: In a sealed tube, combine 4-chloro-6-methoxy-7-methylquinazoline (1.0 eq) and the desired aniline derivative (1.1 eq) in isopropanol (0.2 M). Add 4N HCl in dioxane (0.1 eq)[4].
-
Reaction: Heat under microwave irradiation at 160 °C for 15 minutes[4].
-
IPC: LCMS should show complete conversion to the coupled product.
-
Workup: Cool to room temperature. If the product precipitates as the HCl salt, filter and wash with cold isopropanol. Otherwise, partition between EtOAc and saturated NaHCO3, extract, and purify via flash chromatography.
-
Validation: 1H NMR should show the diagnostic disappearance of the quinazoline C2-H proton shift caused by the C4-Cl, and the presence of the coupled amine protons.
References
-
Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism of 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives. Journal of Medicinal Chemistry - ACS Publications. 3
-
Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. Journal of Medicinal Chemistry - ACS Publications. 4
-
Applications of Microwaves in the Synthesis of Polycyclic Six-Membered N,N-Heterocycles. tandfonline.com. 1
-
What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. 2
Sources
Technical Support Center: Optimizing the Chlorination of 6-Methoxy-7-methyl-quinazoline-2,4-diol
Welcome to the Technical Support Center for Quinazoline Scaffold Functionalization. This portal is designed for researchers and drug development professionals dealing with the synthesis of 2,4-dichloro-6-methoxy-7-methylquinazoline—a critical electrophilic intermediate used in the development of kinase inhibitors and epigenetic modulators.
Converting 6-methoxy-7-methyl-quinazoline-2,4-diol (often represented as its tautomer, 6-methoxy-7-methylquinazoline-2,4(1H,3H)-dione) into the 2,4-dichloro derivative using Phosphorus Oxychloride ( POCl3 ) is notoriously prone to stalling, byproduct formation, and hydrolytic degradation. This guide deconstructs the mechanistic causality behind these issues and provides a self-validating, optimized workflow.
Mechanistic Causality & Reaction Pathway
As a Senior Application Scientist, I frequently see this reaction treated as a simple, concerted halogenation. It is not. The transformation is a discrete, two-stage cascade :
-
Base-Mediated Phosphorylation: At low temperatures ( <25∘C ), the diol reacts with POCl3 in the presence of a strong organic base to form an (O)-phosphorylated intermediate.
-
Acid-Mediated Chlorination: At elevated temperatures ( 70–90∘C ), chloride ions ( Cl− ) nucleophilically attack the activated positions, displacing the phosphate leaving groups to yield the dichloro product.
Failure to separate these two stages temporally and thermally leads to the formation of unreactive pseudodimers, as unreacted starting material attacks the highly electrophilic phosphorylated intermediates .
Two-stage mechanism: Low-temp phosphorylation followed by high-temp chlorination.
Standard Optimized Protocol
This protocol is engineered as a self-validating system. Do not proceed to the next step without confirming the validation checks.
Reagents Required:
-
6-Methoxy-7-methyl-quinazoline-2,4-diol (1.0 eq)
-
POCl3 (5.0 – 8.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
N,N-Dimethylformamide (DMF) (0.1 eq, catalyst)
Step 1: Cold Phosphorylation Stage
-
Charge a dry, argon-purged flask with 6-methoxy-7-methyl-quinazoline-2,4-diol and POCl3 .
-
Cool the suspension to 0–5∘C using an ice-water bath.
-
Causality Note: Add DIPEA dropwise while maintaining the internal temperature strictly below 25∘C . A base with a pKa>9 is mandatory to fully deprotonate the substrate and drive (O)-phosphorylation, preventing the substrate from acting as a nucleophile against itself.
-
Stir at 20∘C for 1 hour.
Validation Check 1: Remove a 10μL aliquot, quench into 1mL of cold methanol, and analyze via LCMS. You must observe complete consumption of the starting material ( m/z 208) and the appearance of the phosphorylated or monochloro-methoxy intermediates.
Step 2: Hot Chlorination Stage
-
Add catalytic DMF (0.1 eq) to the reaction mixture.
-
Heat the mixture to 80∘C for 4–6 hours.
-
Causality Note: The 4-position chlorinates rapidly due to the alpha-nitrogen effect. The 2-position is significantly less electrophilic. DMF reacts with POCl3 to form the highly reactive Vilsmeier reagent (chloroiminium ion), which lowers the activation energy required to chlorinate the 2-position .
Validation Check 2: LCMS of a methanol-quenched aliquot should confirm the target mass of 2,4-dichloro-6-methoxy-7-methylquinazoline ( m/z 242/244/246 isotopic pattern).
Step 3: Reverse-Quench Workup
-
Cool the reaction to room temperature and concentrate in vacuo to remove the majority of excess POCl3 .
-
Dissolve the crude, viscous residue in a minimal amount of cold dichloromethane (DCM).
-
Reverse Quench: Add the DCM solution dropwise into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO3 .
-
Maintain the aqueous layer at pH 7–8 throughout the addition. Extract with DCM, dry over anhydrous Na2SO4 , and concentrate.
Optimal reverse-quench workup workflow to prevent product hydrolysis.
Troubleshooting & FAQs
Q: Why is my reaction yielding a large percentage of high-molecular-weight byproducts instead of the target dichloride? A: You are observing pseudodimer formation. If the internal temperature exceeds 25∘C during the initial POCl3 and base addition, the unreacted quinazoline-2,4-diol acts as a nucleophile and attacks the newly formed (O)-phosphorylated intermediate. Strict temperature control ( <25∘C ) during base addition ensures 100% phosphorylation before any chlorination or cross-coupling can occur .
Q: The reaction stalls at the 4-chloro-2-oxo intermediate. How do I force chlorination at the 2-position? A: The 4-position of the quinazoline ring is highly electrophilic, but the 2-position is sterically and electronically hindered. To force chlorination at the 2-position, you must increase the electrophilicity of the chlorinating complex. Introducing a catalytic amount of DMF (forming the Vilsmeier reagent) or adding 1.0 equivalent of PCl5 will overcome this activation barrier .
Q: My isolated yield is exceptionally low, but LCMS before workup showed >90% conversion. What happened? A: 2,4-Dichloroquinazolines are highly sensitive to aqueous hydrolysis, rapidly reverting to the 4-chloro-2-oxo or 2,4-diol forms under acidic conditions. If you quenched the reaction by adding water directly to the POCl3 mixture, the localized generation of HCl and exothermic heat destroyed your product. Always use a reverse quench into an ice-cold, pH-buffered ( NaHCO3 ) solution .
Q: The starting material (6-methoxy-7-methyl-quinazoline-2,4-diol) has poor solubility in POCl3 . Should I add a co-solvent? A: Yes. While POCl3 acts as both reagent and solvent, adding a co-solvent like toluene or sulfolane can improve mass transfer. Alternatively, pre-forming the DIPEA salt of the starting material drastically improves its solubility in the reaction matrix.
Quantitative Data & Parameter Optimization
The following table summarizes the quantitative parameter boundaries established for this specific scaffold:
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale / Causality |
| Base Selection | Pyridine ( pKa≈5.2 ) | DIPEA ( pKa≈10.5 ) | A base with pKa>9 is required to fully deprotonate the diol and drive (O)-phosphorylation. |
| Stage 1 Temp | >40∘C | 0–25∘C | High temperatures during initial POCl3 addition promote pseudodimerization. |
| Stage 2 Temp | Reflux ( >105∘C ) | 80∘C | Excessive heat causes decomposition of the 6-methoxy group and tar formation. |
| Chlorinating Agent | POCl3 alone |
POCl3
| DMF generates the Vilsmeier reagent, overcoming the high activation energy of the 2-position. |
| Quench Method | Direct Water Addition | Reverse Quench (Ice/ NaHCO3 ) | Prevents exothermic, acid-catalyzed hydrolysis of the highly reactive 2,4-dichloro product. |
References
-
Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). "POCl3 Chlorination of 4-Quinazolones." The Journal of Organic Chemistry, 76(6), 1653-1661. URL:[Link]
-
Duan, H., et al. (2016). "Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase." Journal of Medicinal Chemistry, 59(17), 7783-7800. URL:[Link]
- Preparation of glucose uptake inhibitors. Patent WO2020005935A1.
Technical Support Center: Overcoming Challenges in the Purification of 6-Methoxy-7-Methyl-Quinazoline
Introduction
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the specific challenges encountered during the purification of this and structurally related quinazoline derivatives.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the purification of 6-methoxy-7-methyl-quinazoline.
Q1: What are the most common impurities I should expect after synthesizing 6-methoxy-7-methyl-quinazoline?
A1: The impurity profile depends heavily on the synthetic route employed.[5] However, common impurities often include:
-
Unreacted Starting Materials: Such as the corresponding 2-aminobenzaldehyde or 2-aminobenzonitrile derivatives.
-
Reaction Intermediates: Incomplete cyclization can leave partially reacted intermediates in the crude mixture.
-
Over-Oxidized Byproducts: Quinazolinone derivatives can form, particularly if the reaction conditions are not carefully controlled.[5]
-
Positional Isomers: Depending on the precursors, isomers with different substitution patterns on the benzene ring may form. These can be particularly challenging to separate.[6]
-
Residual Catalysts and Reagents: Traces of metal catalysts (e.g., from coupling reactions) or reagents used in the synthesis can persist.[7][8]
Q2: How do I choose the best primary purification technique: recrystallization or column chromatography?
A2: The choice depends on the purity and physical state of your crude product.[9]
-
Recrystallization is ideal if your crude product is a solid and relatively pure (>90%). It is a cost-effective and scalable method for removing minor impurities and achieving high crystalline purity.[5][10]
-
Column Chromatography is necessary when the crude product is an oil or contains a complex mixture of impurities with different polarities. It is highly effective for separating the target compound from byproducts and unreacted starting materials.[9][11] Often, column chromatography is used as a primary purification step, followed by recrystallization of the combined, pure fractions to obtain a crystalline final product.[5]
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often caused by the presence of impurities depressing the melting point or by cooling the solution too rapidly.[6][12]
-
Solution 1: Slow Down Cooling. Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional hot solvent. Allow the flask to cool slowly to room temperature, and only then place it in an ice bath.[12]
-
Solution 2: Induce Crystallization. Scratch the inside of the flask at the solvent line with a glass rod to create nucleation sites. If you have a pure crystal, add a tiny "seed crystal" to the cooled solution.[12]
-
Solution 3: Change the Solvent System. The chosen solvent may not be optimal. Screen for a new solvent or a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[6]
Q4: I'm seeing poor separation and overlapping peaks during column chromatography. How can I improve this?
A4: Poor separation is typically due to an inappropriate solvent system or improper technique.[11]
-
Optimize the Mobile Phase: The key is to find a solvent system that provides a good separation of Rf (retention factor) values on a Thin Layer Chromatography (TLC) plate. Aim for an Rf of ~0.2-0.3 for your target compound. If spots are too close, try a different solvent system (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol).[9][11]
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help resolve compounds with close Rf values.[6]
-
Check for Column Overloading: The amount of crude material should generally be 1-5% of the mass of the silica gel. Overloading leads to broad peaks and poor separation.[11]
-
Consider pH Modification: Quinazolines contain basic nitrogen atoms. If you observe peak tailing on the acidic silica gel, adding a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonia to your mobile phase can significantly improve peak shape.[13]
Q5: My product is not eluting from the silica column. What is the problem?
A5: This usually indicates that your compound is too polar for the chosen solvent system and is strongly adsorbed to the stationary phase.[11]
-
Drastically Increase Solvent Polarity: Increase the proportion of the polar solvent in your mobile phase. For very polar compounds, a flush with a highly polar system, such as 10-20% methanol in dichloromethane, may be required.[14]
-
Switch to a Different Stationary Phase: If your compound is extremely polar, consider using a different stationary phase. Reversed-phase chromatography (e.g., C18 silica), which separates compounds based on hydrophobicity, might be more effective.[6]
Q6: How can I assess the purity of my final 6-methoxy-7-methyl-quinazoline?
A6: A combination of analytical techniques is required to confirm purity and structure.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, providing a quantitative measure of purity (e.g., >99.5%).[15][16] TLC can provide a quick qualitative check.
-
Spectroscopic Methods:
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Q7: Are there any stability concerns I should be aware of during purification?
A7: Quinazolines are generally stable heterocycles. However, they can be susceptible to hydrolysis to 2-aminobenzaldehyde derivatives under strongly acidic or basic conditions, especially when heated.[12][18] It is advisable to maintain a pH close to neutral during aqueous work-ups and extractions whenever possible.
Purification Troubleshooting and Protocols
This section provides detailed workflows and step-by-step guides for common purification techniques.
Decision Workflow for Purification Strategy
The following diagram outlines a logical approach to selecting the appropriate purification strategy for your crude 6-methoxy-7-methyl-quinazoline.
Caption: Decision workflow for selecting a purification method.
Protocol 1: Systematic Recrystallization
This protocol is used to purify a solid crude product to a high degree of crystalline purity.
Objective: To remove soluble impurities by leveraging differences in solubility between the product and impurities in a given solvent at different temperatures.
Methodology:
-
Solvent Screening (Small Scale): a. Place ~20-30 mg of your crude solid into several small test tubes. b. To each tube, add a different solvent dropwise at room temperature (see Table 1 for suggestions). A good solvent will dissolve the compound poorly or not at all at room temperature. c. Heat the tubes that showed poor solubility. A suitable solvent will fully dissolve the compound when hot. d. Allow the successful tubes to cool slowly to room temperature, then in an ice bath. The best solvent will yield a large amount of crystalline precipitate.
-
Bulk Recrystallization: a. Place the bulk crude solid in an Erlenmeyer flask. b. Add the chosen solvent in small portions while heating the flask (e.g., in a water bath) and swirling. Add just enough hot solvent to completely dissolve the solid.[11] c. If the solution is colored due to impurities, you may add a small amount of activated charcoal and perform a hot gravity filtration to remove it.[6] d. Cover the flask and allow it to cool slowly to room temperature. Uncontrolled, rapid cooling can trap impurities. e. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6] f. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. g. Dry the crystals under vacuum to remove residual solvent.[12]
Table 1: Common Solvents for Recrystallization of Quinazoline Derivatives
| Solvent Type | Examples | Notes |
| Protic Solvents | Ethanol, Isopropanol, Acetic Acid | Ethanol is a very common and effective choice for many quinazoline derivatives.[9][12] |
| Aprotic Polar | Ethyl Acetate, Acetone, Acetonitrile | Often used in combination with a non-polar solvent. |
| Non-Polar | Hexane, Heptane | Typically used as the "poor" solvent in a mixed-solvent system with ethyl acetate or DCM.[19] |
| Mixed Systems | Ethyl Acetate/Hexane, Dichloromethane/Hexane, Ethanol/Water | Highly effective for fine-tuning solubility to achieve optimal recovery and purity.[19][20] |
Protocol 2: Optimizing Column Chromatography
This protocol is for purifying oily or highly impure products.
Objective: To separate compounds based on their differential adsorption to a solid stationary phase (silica gel) and elution with a liquid mobile phase.
Methodology:
-
TLC Analysis: a. Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or Ethyl Acetate). b. Spot the solution on a TLC plate. c. Develop the plate in various solvent systems (e.g., start with 4:1 Hexane:Ethyl Acetate and increase polarity).[12] d. The ideal system will give your product an Rf value of ~0.2-0.3 and show clear separation from impurities.
-
Column Packing: a. Prepare a slurry of silica gel in the least polar component of your chosen mobile phase (e.g., hexane). b. Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.[12]
-
Sample Loading: a. Dissolve the crude product in a minimal amount of a solvent (preferably the mobile phase). b. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[9]
-
Elution and Fraction Collection: a. Begin eluting the column with the mobile phase determined from your TLC analysis.[17] b. Collect fractions in test tubes and monitor their contents by TLC.
-
Solvent Removal: a. Combine the fractions that contain the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[12]
Troubleshooting Column Chromatography
When facing issues with column chromatography, this workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for poor column separation.
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of Quinazolin-2-ylboronic Acid Crude Products.
- BenchChem. (2025). Technical Support Center: Purification of 4-Chloro-2-pyridin-3-ylquinazoline.
- BenchChem. (2025).
- Chatterjee, T., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
- BenchChem. (2025).
- Arachchige, K. S. A., & Yi, C. S. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. PMC - NIH.
- AIP Publishing. (n.d.). Preparation and Evaluation of Quinazoline Derivatives as Antimicrobial Agents and Liquid Crystals.
- Wikipedia. (n.d.). Quinazoline.
- Wang, D., & Gao, F. (2013). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC - NIH.
- Journal of Synthetic Chemistry. (2025). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles.
- Rsc.org. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
- ACS Publications. (2014). Synthesis and Photophysical Studies of a Series of Quinazoline Chromophores.
- Reddit. (2018).
- ResearchGate. (2025). Solvent free synthesis of some quinazolin-4(3H)-ones.
- Waters. (n.d.).
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021)
- Agilent. (n.d.).
- BenchChem. (2025). Technical Support Center: Purification of 6,7-Dimethoxy-4-phenoxy-quinoline Analogs.
- BenchChem. (2025).
- PubMed. (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents.
Sources
- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. waters.com [waters.com]
- 16. agilent.com [agilent.com]
- 17. rsc.org [rsc.org]
- 18. Quinazoline - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. jsynthchem.com [jsynthchem.com]
side reactions to avoid in 6-methoxy-7-methyl-quinazoline synthesis
Welcome to the Advanced Synthesis Support Center . This portal is designed for researchers and drug development professionals optimizing the synthesis of 6-methoxy-7-methyl-quinazoline scaffolds—a critical pharmacophore in modern kinase inhibitors and epigenetic modulators[1].
As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will examine the mechanistic causality behind common synthetic failures and provide self-validating protocols to ensure high-yield, high-purity outcomes.
Synthetic Workflow & Mechanistic Choke Points
To successfully synthesize functionalized 6-methoxy-7-methyl-quinazolines, you must navigate a multi-step sequence involving cyclization, halogenation, and nucleophilic aromatic substitution (SNAr). Each step harbors specific thermodynamic and kinetic traps.
Synthetic workflow for 6-methoxy-7-methyl-quinazolines highlighting major side reactions.
Troubleshooting Guides & FAQs
Q1: During the chlorination step, my yield is severely diminished, and LC-MS shows a high-molecular-weight impurity. What is causing this?
The Causality: You are likely observing pseudodimerization . The conversion of quinazolin-4-ones to 4-chloroquinazolines using POCl3 is not a single-step concerted reaction; it is a two-stage kinetic process[2]. First, the quinazolinone is phosphorylated. If the reaction mixture is not kept strictly basic, or if the temperature exceeds 25 °C during this initial phase, the highly reactive phosphorylated intermediate will undergo a nucleophilic attack by unreacted quinazolinone, forming a stable, unreactive pseudodimer[2]. The Solution: Implement a two-stage temperature protocol. Maintain the system at < 25 °C during the POCl3 addition and use a strong organic base (aqueous pKa > 9, such as DIPEA)[2]. Only after the initial phosphorylation is complete (verified by the dissolution of the starting material) should you heat the reaction to 70–90 °C to drive the chloride substitution[2].
Q2: My final product is contaminated with a 6-hydroxy-7-methyl-quinazoline byproduct. How do I prevent O-demethylation?
The Causality: The aryl methyl ether at the C6 position is highly susceptible to O-demethylation under harsh acidic conditions or in the presence of strong Lewis acids. This often occurs if methanesulfonic acid, HBr, or BBr3 are used excessively during intermediate deprotection steps or if the SNAr reaction is pushed at excessively high temperatures for prolonged periods. The Solution: Avoid strong Lewis acids. If acidic conditions are required for a subsequent deprotection (e.g., removing a Boc group from the incoming amine), use milder acids like TFA at room temperature rather than concentrated HCl/heat. Furthermore, ensure your chlorinating agents (like POCl3) are fully quenched during workup to prevent the generation of hot HCl in the organic layer.
Q3: I successfully synthesized the 4-chloro-6-methoxy-7-methylquinazoline intermediate, but it seems to degrade back to the starting material before the SNAr step.
The Causality: Hydrolysis . The C4 position of a quinazoline ring is highly electrophilic, making the 4-chloro intermediate extremely sensitive to ambient moisture. Water acts as a nucleophile, displacing the chloride and reverting the molecule back to the thermodynamically stable quinazolin-4-one. The Solution: The 4-chloro intermediate should be treated as a transient species. Do not attempt long-term storage. Perform a rapid, anhydrous workup (e.g., quenching over ice, extracting with cold ethyl acetate, and drying over anhydrous Na2SO4), and immediately telescope the intermediate into the SNAr coupling reaction using anhydrous solvents[1].
Quantitative Data & Diagnostic Markers
To build a self-validating system, use the following diagnostic markers to monitor your reaction progress and quickly identify side reactions via LC-MS.
| Side Reaction | Problematic Step | Diagnostic Mass Shift (LC-MS) | Primary Causality | Optimized Parameter |
| Pseudodimerization | Chlorination (POCl3) | Approx. 2x Target Mass - H2O | Incomplete initial phosphorylation; inadequate base. | Add POCl3 at < 25 °C; Use ≥1.5 eq DIPEA[2]. |
| O-Demethylation | SNAr / Workup | Target Mass - 14 Da (-CH2) | Cleavage of C6-methoxy by strong acids/heat. | Substitute strong Lewis acids; keep T < 100 °C. |
| Hydrolysis | Intermediate Storage | Target Mass - 18 Da (Cl → OH) | Ambient moisture exposure. | Telescope 4-chloro intermediate immediately[1]. |
| Over-substitution | SNAr (if using 2,4-dichloro) | Target Mass + Amine Mass | Excess nucleophile attacking the C2 position. | Strictly 1.05 eq amine; run at 25–60 °C max[1]. |
Validated Experimental Protocols
The following protocols are engineered to bypass the mechanistic choke points detailed above.
Protocol A: Controlled Two-Stage Chlorination (Avoiding Pseudodimers)
Objective: Convert 6-methoxy-7-methylquinazolin-4(3H)-one to 4-chloro-6-methoxy-7-methylquinazoline without dimerization.
-
Preparation: Suspend 6-methoxy-7-methylquinazolin-4(3H)-one (1.0 equiv) in anhydrous toluene (0.2 M) under a nitrogen atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv). Causality: DIPEA (pKa ~10.5) ensures the system remains basic, favoring the formation of the reactive QO⁻ anion and preventing dimer formation[2].
-
Stage 1 (Phosphorylation): Cool the flask to 10 °C using an ice bath. Add POCl3 (3.0 equiv) dropwise over 15 minutes. Maintain stirring at 15–20 °C for 45 minutes until the suspension clears, indicating complete conversion to the (O)-phosphorylated intermediate[2].
-
Stage 2 (Chlorination): Heat the reaction mixture to 80 °C for 2 hours to drive the chloride substitution[2].
-
Anhydrous Workup: Cool to 0 °C, carefully quench by pouring over crushed ice/saturated NaHCO3. Extract rapidly with cold ethyl acetate, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Do not store; proceed immediately to Protocol B.
Protocol B: Anhydrous SNAr Coupling (Avoiding Hydrolysis & O-Demethylation)
Objective: Couple the 4-chloro intermediate with a primary/secondary amine.
-
Preparation: Dissolve the freshly prepared 4-chloro-6-methoxy-7-methylquinazoline (1.0 equiv) in anhydrous isopropanol or DMF (0.15 M)[1].
-
Amine Addition: Add the target amine (1.05 equiv). Note: Using a slight excess prevents the need for forcing conditions, thereby protecting the 6-methoxy group from thermal degradation.
-
Catalysis/Base: Add a mild base like K2CO3 (2.0 equiv) to scavenge the generated HCl[1].
-
Reaction: Stir at 80 °C (if using DMF) or reflux (if using isopropanol) for 4–6 hours[1]. Monitor strictly by TLC/LC-MS to prevent over-reaction.
-
Isolation: Cool to room temperature, dilute with water to precipitate the product, filter, and wash with cold water and minimal cold ether.
Sources
Technical Support Center: Refining Biological Screening Protocols for 6-Methoxy-7-Methyl-Quinazoline
Welcome to the technical support center for the biological screening of 6-methoxy-7-methyl-quinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for the effective biological evaluation of this quinazoline derivative. Our approach emphasizes scientific integrity, providing not just the "how" but the "why" behind experimental choices to ensure robust and reproducible results.
Introduction: The Quinazoline Scaffold and the Significance of 6-Methoxy-7-Methyl-Quinazoline
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved and investigational drugs, particularly in oncology.[1][2] These compounds are well-known for their potent inhibitory activity against a variety of protein kinases by competing with ATP at the enzyme's active site.[3][4][5] Specifically, substitutions at the 6 and 7 positions of the quinazoline ring have been shown to be critical for kinase inhibitory activity and selectivity.[5]
While extensive research exists for 6,7-disubstituted quinazolines, such as the potent VEGFR-2 inhibitor 6,7-dimethoxyquinazoline, the specific biological profile of 6-methoxy-7-methyl-quinazoline is less defined in publicly available literature. Based on structure-activity relationships of closely related analogs, it is hypothesized that this compound will also exhibit kinase inhibitory activity.[4][5] Therefore, this guide will focus on a screening cascade designed to identify and characterize its potential as a kinase inhibitor, with a primary focus on VEGFR-2 and EGFR, two well-established targets for quinazoline-based molecules.[2][4]
This resource will provide a comprehensive framework for your screening campaign, from initial hit identification to secondary assays for validation and mechanistic elucidation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that may arise during the biological screening of 6-methoxy-7-methyl-quinazoline.
Q1: What is the likely primary target for 6-methoxy-7-methyl-quinazoline?
A1: Based on the extensive literature on quinazoline derivatives, the primary targets are likely to be protein kinases.[3][4] Specifically, given the substitution pattern, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are high-probability targets.[2][4] Therefore, a primary screen against these kinases is a logical starting point.
Q2: My compound has low aqueous solubility. How will this affect my assays?
A2: Poor solubility is a common challenge with quinazoline-based compounds and can lead to underestimated potency, variable data, and even false negatives.[6] It is crucial to determine the solubility of your compound in your assay buffers early on. Strategies to mitigate solubility issues include:
-
Lowering the final DMSO concentration: While DMSO is an excellent solvent for stock solutions, its concentration in the final assay should ideally be kept below 0.5% to avoid precipitation and cell toxicity.[1][7]
-
Using co-solvents or surfactants: In some biochemical assays, the inclusion of a low percentage of a co-solvent or a non-ionic surfactant like Tween-20 can help maintain compound solubility. However, compatibility with the assay system must be verified.
-
Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic and thermodynamic solubility. The former is often measured in HTS and represents the concentration at which a compound precipitates when diluted from a DMSO stock, while the latter is the true equilibrium solubility.[8]
Q3: How do I differentiate between a true hit and a false positive?
A3: False positives are a significant issue in high-throughput screening and can arise from various sources, including assay interference, compound reactivity, and aggregation.[9] A multi-step approach is necessary to identify and eliminate false positives:
-
Counter-screening: Perform assays that can identify common assay-interfering compounds (PAINS - Pan-Assay Interference Compounds).[10][11][12]
-
Orthogonal Assays: Confirm hits using a different assay format that measures the same biological endpoint but uses a different detection technology.[13] For example, if your primary screen is a luminescence-based kinase assay measuring ATP consumption, a secondary assay could be a fluorescence-based assay that directly measures substrate phosphorylation.
-
Dose-Response Curves: True hits should exhibit a classical sigmoidal dose-response curve.[14][15] Atypical curves, such as very steep or flat slopes, may indicate assay artifacts.[15]
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding of the compound to the target protein.
Q4: What are the essential controls for my in vitro kinase assay?
A4: Robust controls are critical for data interpretation and quality control. Essential controls for an in vitro kinase assay include:
-
No-enzyme control: To determine the background signal in the absence of kinase activity.
-
No-inhibitor (vehicle) control: Represents 100% kinase activity (e.g., DMSO).
-
Positive control inhibitor: A known inhibitor of the target kinase to validate assay performance.
-
No-substrate control (optional): To ensure the signal is dependent on substrate phosphorylation.
Part 2: Detailed Experimental Protocols
This section provides step-by-step protocols for a recommended screening cascade for 6-methoxy-7-methyl-quinazoline.
Protocol 1: Primary High-Throughput Screen - In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
Scientific Rationale: This assay is designed to rapidly identify compounds that inhibit the enzymatic activity of VEGFR-2 by measuring the amount of ATP remaining after the kinase reaction.[16] Luminescence-based assays like Kinase-Glo® are highly sensitive, have a large dynamic range, and are amenable to high-throughput screening.[17][18]
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (500 µM stock)
-
PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))
-
6-methoxy-7-methyl-quinazoline (10 mM stock in 100% DMSO)
-
Kinase-Glo® MAX Reagent
-
White, opaque 384-well plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of 6-methoxy-7-methyl-quinazoline in 100% DMSO.
-
Using an acoustic dispenser or a pintool, transfer a small volume (e.g., 50 nL) of the compound dilutions to the wells of a 384-well assay plate. This will result in a final DMSO concentration of ≤0.5%.
-
Include wells with DMSO only for the no-inhibitor control.
-
-
Enzyme Preparation:
-
Thaw the recombinant VEGFR-2 enzyme on ice.
-
Dilute the enzyme to the desired working concentration in 1x Kinase Buffer. The optimal concentration should be determined empirically to achieve a robust signal-to-background ratio.
-
-
Reaction Setup:
-
Add the diluted enzyme to all wells except the "no-enzyme" control wells.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a master mix of substrate and ATP in 1x Kinase Buffer. The final ATP concentration should be at or near the Km for VEGFR-2 to ensure sensitivity to competitive inhibitors.
-
Add the ATP/substrate mix to all wells to start the reaction.
-
Incubate the plate at 30°C for 45-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Allow the Kinase-Glo® MAX reagent to equilibrate to room temperature.
-
Add a volume of the reagent equal to the reaction volume in each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the average signal of the "no-enzyme" control from all other wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no-inhibitor" (DMSO) control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[15][19]
Protocol 2: Secondary Assay - Cell-Based VEGFR-2 Phosphorylation Assay
Scientific Rationale: This assay validates the findings from the primary biochemical screen in a more physiologically relevant cellular context. It measures the ability of the compound to inhibit VEGF-induced autophosphorylation of VEGFR-2 in intact cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
Recombinant Human VEGF
-
6-methoxy-7-methyl-quinazoline
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2
-
ELISA kit or Western blot reagents
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Starvation:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
The next day, replace the growth medium with a low-serum medium and incubate for 4-6 hours to reduce basal receptor phosphorylation.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of 6-methoxy-7-methyl-quinazoline for 1-2 hours. Include a vehicle control (DMSO).
-
-
VEGF Stimulation:
-
Stimulate the cells with a pre-determined optimal concentration of VEGF for 10-15 minutes to induce VEGFR-2 phosphorylation. Include an unstimulated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and then add lysis buffer.
-
Incubate on ice for 20 minutes and then collect the cell lysates.
-
-
Detection of Phospho-VEGFR-2:
-
ELISA-based detection: Use a sandwich ELISA kit with a capture antibody for total VEGFR-2 and a detection antibody for phospho-VEGFR-2 (Tyr1175).
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-VEGFR-2 and anti-total-VEGFR-2 antibodies.[20] Data Analysis:
-
-
Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.
-
Calculate the percentage of inhibition of VEGF-induced phosphorylation for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Protocol 3: Cellular Viability/Cytotoxicity Assay (MTT Assay)
Scientific Rationale: This assay assesses the effect of the compound on cell viability and provides a measure of its cytotoxic or cytostatic potential. The MTT assay measures the metabolic activity of cells, which is often correlated with cell number.
Materials:
-
Cancer cell line of interest (e.g., a cell line known to be dependent on VEGFR-2 signaling, such as HUVECs or a specific tumor cell line)
-
Complete cell culture medium
-
6-methoxy-7-methyl-quinazoline
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of 6-methoxy-7-methyl-quinazoline to the wells and incubate for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Part 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your screening campaign.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells in the primary kinase assay | - Incomplete mixing of reagents- Pipetting errors- Compound precipitation- "Edge effects" in the microplate | - Ensure thorough mixing of all solutions before and after addition to the plate.- Use calibrated pipettes and proper pipetting techniques.- Visually inspect the plate for any signs of compound precipitation.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No inhibitory activity observed in the primary screen | - Inactive enzyme or substrate- Incorrect ATP concentration- Compound degradation or low purity- Assay interference | - Run a positive control with a known inhibitor to validate the assay.- Verify the activity of the enzyme and the quality of the substrate.- Ensure the ATP concentration is appropriate for detecting competitive inhibition.- Confirm the purity and stability of your compound stock solution.[2] |
| Steep or flat dose-response curve | - Compound aggregation at high concentrations- Cytotoxicity at high concentrations- Assay interference | - Re-test the compound in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregation.- Correlate the dose-response curve with cytotoxicity data.- Perform counter-screens for assay interference.[15] |
| Hit from biochemical assay is inactive in the cell-based assay | - Poor cell permeability of the compound- Compound is metabolized to an inactive form- Compound is actively pumped out of the cells by efflux pumps- The target is not critical for cell survival in the chosen cell line | - Assess the physicochemical properties of the compound (e.g., logP, polar surface area) to predict permeability.- Consider using cell lines with known expression levels of efflux pumps.- Confirm the dependence of the cell line on the target pathway. |
| High background in cell viability assays | - Contamination of cell cultures- Direct reduction of the assay reagent by the compound | - Regularly check cell cultures for contamination.- Run a "compound-only" control (compound in media without cells) to check for direct reagent reduction. |
Part 4: Visualizations and Data Presentation
Data Presentation: Summary of Expected Screening Data
| Assay | Parameter Measured | Expected Outcome for an Active Compound |
| In Vitro VEGFR-2 Kinase Assay | IC50 (nM or µM) | Low nanomolar to micromolar IC50 value |
| Cell-Based VEGFR-2 Phosphorylation Assay | IC50 (nM or µM) | Potent inhibition of VEGF-induced phosphorylation |
| Cellular Viability (MTT) Assay | GI50 (µM) | Dose-dependent decrease in cell viability |
| Apoptosis Assay (Caspase 3/7 activity) | Fold increase in caspase activity | Dose-dependent increase in caspase activity |
| Cell Cycle Analysis | % of cells in G1, S, G2/M phases | Cell cycle arrest at a specific phase (e.g., G1 or G2/M) |
Diagrams
Caption: A decision tree for troubleshooting common assay issues.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. High-throughput screening - Wikipedia [en.wikipedia.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. optibrium.com [optibrium.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 15. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. rna.uzh.ch [rna.uzh.ch]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting & Enhancing Cell Permeability of 6-Methoxy-7-Methyl-Quinazoline Derivatives
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for drug development professionals and medicinal chemists encountering cellular translation drop-offs with 6-methoxy-7-methyl-quinazoline scaffolds. Below, you will find mechanistic FAQs, self-validating experimental protocols, and formulation strategies to overcome permeability and efflux barriers.
Part 1: Diagnostic Workflows & Mechanistic Insights (FAQs)
Q1: Our 6-methoxy-7-methyl-quinazoline candidate shows nanomolar biochemical potency but micromolar cellular activity. What is the mechanistic cause? A: A significant drop-off between biochemical and cell-based assays strongly indicates a permeability or efflux barrier. The 6-methoxy-7-methyl-quinazoline core is highly planar and lipophilic. When functionalized with polar or basic groups (e.g., at the 4-position), the molecule suffers from a high desolvation penalty. If the compound carries a positive charge at physiological pH (pH 7.4), it struggles to passively diffuse across the hydrophobic lipid bilayer. Furthermore, basic amines frequently trigger recognition by cellular efflux pumps, leading to poor intracellular accumulation 1[1].
Q2: How do we determine if the issue is poor passive diffusion or active efflux? A: You must decouple intrinsic permeability from transporter-mediated efflux using a bidirectional Caco-2 transport assay. If the apparent permeability ( Papp ) in the apical-to-basolateral (A→B) direction is low (< 1×10−6 cm/s) and the efflux ratio ( Papp B→A / Papp A→B) is < 2, the issue is poor passive diffusion. If the efflux ratio is > 2 (often > 20 for quinazoline derivatives), active efflux by P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) is the primary culprit 2[2].
Diagnostic workflow for identifying and resolving permeability barriers in quinazoline derivatives.
Q3: If passive diffusion is the bottleneck, what chemical modifications are recommended? A: Improving the intrinsic physicochemical properties is the first line of defense.
-
Modulate Lipophilicity (LogD): Target a LogD at pH 7.4 between 1 and 3. The 6-methoxy and 7-methyl groups already contribute to lipophilicity; avoid adding excessively hydrophobic appendages that cause membrane trapping.
-
Reduce Hydrogen Bond Donors (HBDs): The desolvation penalty is highly sensitive to HBDs. Consider N-methylation of secondary amides or replacing amines with less polar bioisosteres.
-
Exploit Intramolecular Hydrogen Bonds (IMHBs): Design substituents that can form IMHBs with the quinazoline nitrogens (N1 or N3) or the 6-methoxy oxygen. This "shields" polarity during membrane transit 1[1].
Part 2: Validated Experimental Protocols
Self-Validating Bidirectional Caco-2 Transport Assay
Objective: Quantify the apparent permeability ( Papp ) and Efflux Ratio (ER) of quinazoline candidates while ensuring data integrity through internal controls.
Phase 1: Preparation & System Suitability
-
Cell Culture: Seed Caco-2 cells on permeable polycarbonate Transwell inserts. Culture for strictly 21 days.
-
Causality: A 21-day culture period is biologically required for the cells to differentiate into an enterocyte-like phenotype and form fully competent tight junctions, accurately mimicking the human intestinal barrier.
-
-
Barrier Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only utilize wells with TEER > 250 Ω·cm².
-
System Validation: Co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow Papp exceeds 0.5×10−6 cm/s, the monolayer is compromised and the data must be discarded.
-
Phase 2: Compound Incubation 3. Dosing Solutions: Prepare a 10 µM solution of the 6-methoxy-7-methyl-quinazoline derivative in HBSS buffer (pH 7.4). Ensure final DMSO concentration is ≤1%.
-
Causality: DMSO concentrations >1% will chemically disrupt the lipid bilayer, artificially inflating passive permeability metrics.
-
Bidirectional Dosing:
-
A→B (Absorptive): Add dosing solution to the Apical chamber; add blank HBSS to the Basolateral chamber.
-
B→A (Secretory): Add dosing solution to the Basolateral chamber; add blank HBSS to the Apical chamber.
-
Causality: Testing both directions is the only mathematical method to isolate active efflux from passive diffusion.
-
-
Incubation: Incubate at 37°C on an orbital shaker (100 rpm) for 2 hours.
-
Causality: Shaking minimizes the unstirred water layer (UWL) adjacent to the cell monolayer, which otherwise acts as an artificial barrier for highly lipophilic quinazolines.
-
Phase 3: Analysis & Mass Balance 6. Sampling & Quantification: Extract samples from both donor and receiver compartments. Quantify using a validated LC-MS/MS method. 7. Mass Balance Calculation: Calculate total compound recovered (Donor + Receiver + Cellular Accumulation).
-
System Validation: If recovery is <80%, the compound is suffering from non-specific binding to plasticware or intracellular sequestration. If this occurs, the assay must be repeated using ultra-low attachment (ULA) plates 3[3].
Mechanistic transport pathways of quinazolines across the epithelium, highlighting P-gp mediated efflux.
Part 3: Formulation & Delivery Solutions
Q4: Chemical modification is no longer an option for our late-stage candidate. How can we formulate it to improve cellular uptake? A: Advanced formulation can bypass intrinsic molecular limitations when structural optimization is locked:
-
Solid Dispersions: Utilizing carriers like Poloxamer 407 in a melt-fusion technique can significantly decrease the crystallinity of the quinazoline derivative, shifting it to an amorphous state. This improves wettability and kinetic solubility, increasing the concentration gradient that drives passive diffusion 4[4].
-
Liposomal Encapsulation: Encapsulating the compound in lipid nanoparticles facilitates direct fusion with the cell membrane, bypassing efflux pumps entirely.
Quantitative Comparison of Permeability Enhancement Strategies
| Strategy | Mechanistic Action | Avg. Papp Shift ( 10−6 cm/s) | Efflux Ratio Impact | Optimal Application |
| N-Methylation | Reduces HBDs, lowers desolvation penalty | +5.0 to +12.0 | Minimal change | Compounds with secondary amides |
| Ester Prodrug | Masks polar hydroxyl/carboxylic groups | +15.0 to +25.0 | Significant reduction | Scaffolds with exposed polar groups |
| Poloxamer 407 Solid Dispersion | Decreases crystallinity, boosts kinetic solubility | +3.0 to +8.0 | No change | Highly crystalline, low-solubility candidates |
| Liposomal Encapsulation | Direct membrane fusion, bypasses transporters | +20.0 to +40.0 | Complete bypass (ER ≈ 1) | Late-stage candidates failing chemical mod |
References
- BenchChem Technical Support. "Technical Support Center: Enhancing Cell Permeability of Quinazoline-Based Inhibitors." BenchChem.
- BenchChem Technical Support. "Technical Support Center: Enhancing Cell Permeability of Benzo[f]quinoline-Based Drugs." BenchChem.
- ACS Publications. "Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy." Journal of Medicinal Chemistry.
- ResearchGate. "Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
Sources
troubleshooting unexpected peaks in the NMR spectrum of 6-methoxy-7-methyl-quinazoline
Welcome to the Advanced Diagnostics Center. As a Senior Application Scientist, I frequently encounter researchers struggling with artifactual or unexpected signals in the ¹H and ¹³C NMR spectra of functionalized heterocycles. For a rigid, electron-deficient system like 6-methoxy-7-methyl-quinazoline, spectral anomalies rarely stem from conformational isomerism (rotamers). Instead, they are almost exclusively driven by synthetic regioselectivity, trace process impurities, or solvent-solute interactions.
This guide bypasses generic advice to provide a causality-driven, self-validating framework for diagnosing and resolving these specific spectral deviations.
Diagnostic Workflow
Diagnostic workflow for troubleshooting unexpected NMR peaks in quinazoline derivatives.
Frequently Asked Questions (Troubleshooting Specific Anomalies)
Q1: I am observing a persistent, sharp singlet at 1.25 ppm and another near 0.07 ppm in my CDCl₃ spectrum. Are these degradation products of the quinazoline ring? Causality & Diagnosis: No. The quinazoline core does not degrade into aliphatic fragments that would produce these specific high-field singlets. These are classic laboratory contaminants. The peak at 1.25 ppm is typically trace high-molecular-weight grease or t-butanol leaching from disposable plastic centrifuge tubes or pipette tips used during sample preparation[1]. The signal at 0.07 ppm is highly characteristic of poly(dimethylsiloxane), commonly known as silicone grease, which often contaminates samples via glassware joints[2]. Resolution: Switch to glass pipettes and thoroughly bake all NMR tubes. Do not attempt to interpret these as part of your molecular structure.
Q2: My spectrum shows the expected singlets for the 6-methoxy (~4.01 ppm) and 7-methyl (~2.43 ppm) groups[3], but I see a secondary set of minor singlets at 3.95 ppm and 2.50 ppm. Is my compound decomposing? Causality & Diagnosis: This is highly indicative of a regioisomeric impurity, not decomposition. The synthesis of the quinazoline core often involves the cyclization of substituted aniline or anthranilic acid derivatives. If your starting material was a meta-substituted aniline (e.g., 3-methoxy-4-methylaniline), electrophilic cyclization can theoretically occur at either ortho position. While steric and electronic effects favor the 6,7-substitution pattern, a minor fraction often cyclizes to form the 5-methoxy-6-methyl or 7-methoxy-6-methyl-quinazoline regioisomer. Because the electronic environment of the heterocycle is asymmetric, these regioisomers produce distinct, duplicated NMR signals. Resolution: Perform a 2D HMBC or NOESY experiment (see Protocol 2) to map the spatial and through-bond connectivity of the methoxy protons to the quinazoline CH protons.
Q3: The aromatic region displays the expected H5 and H8 singlets, but there is a broad, shifting peak that sometimes overlaps with them or appears upfield. What causes this? Causality & Diagnosis: Broad, shifting peaks are the hallmark of chemical exchange, most commonly residual water in your deuterated solvent[4]. In CDCl₃, water typically resonates at 1.56 ppm, but in DMSO-d₆, it shifts to 3.33 ppm[2]. However, if your quinazoline is partially protonated (e.g., forming a hydrochloride salt at the basic N1 or N3 positions), the resulting N-H proton will be broad, and its chemical shift will be highly dependent on sample concentration, temperature, and hydrogen bonding dynamics. Resolution: Execute a D₂O exchange experiment (see Protocol 1) to definitively identify exchangeable protons.
Quantitative Data: Common Solvent Impurities in Quinazoline Synthesis
To prevent misassignment of residual synthesis solvents (like ethyl acetate or dichloromethane used during extraction), compare your unexpected peaks against this standardized impurity data[2][5][6].
| Solvent / Impurity | ¹H Shift in CDCl₃ (ppm) | ¹H Shift in DMSO-d₆ (ppm) | Multiplicity & Causality in Workflow |
| Water | 1.56 | 3.33 | s (broad); Absorbed atmospheric moisture[4]. |
| Ethyl Acetate | 1.26, 2.05, 4.12 | 1.17, 1.99, 4.03 | t, s, q; Residual extraction solvent. |
| Dichloromethane | 5.30 | 5.76 | s; Incomplete rotary evaporation. |
| Silicone Grease | 0.07 | - (Insoluble) | s; Contamination from ground glass joints[2]. |
| Hexane | 0.88, 1.26 | 0.86, 1.25 | t, m; Residual chromatography eluent. |
| DMF | 2.88, 2.96, 8.02 | 2.73, 2.89, 7.95 | s, s, s; Residual reaction solvent[2]. |
Experimental Protocols: Self-Validating Systems
Protocol 1: D₂O Exchange for Exchangeable Protons
Purpose: To definitively distinguish between a broad structural signal (e.g., a dynamic ring proton) and an exchangeable proton (water, N-H, or O-H)[7]. Causality: Deuterium oxide (D₂O) rapidly exchanges its deuterium atoms with labile protons in the sample. Because deuterium is NMR-silent in a standard ¹H experiment, the signal from the exchangeable proton will vanish, validating its identity. Step-by-Step:
-
Acquire a standard high-resolution ¹H NMR spectrum of your 6-methoxy-7-methyl-quinazoline sample in CDCl₃ or DMSO-d₆.
-
Remove the NMR tube from the spectrometer and add exactly 1-2 drops (approx. 10-20 µL) of 99.9% D₂O.
-
Cap the tube securely and vigorously shake for 30 seconds to force biphasic exchange.
-
Re-acquire the ¹H NMR spectrum using identical receiver gain and acquisition parameters.
-
Validation: Overlay the two spectra. If the broad peak disappears or is drastically reduced, it is an exchangeable proton. If it remains unchanged, it is a non-exchangeable C-H proton experiencing line broadening (e.g., due to paramagnetic impurities or poor shimming)[4].
Protocol 2: 2D HMBC to Resolve Regioisomers
Purpose: To confirm the exact substitution pattern of the methoxy and methyl groups on the quinazoline ring. Causality: Heteronuclear Multiple Bond Correlation (HMBC) detects long-range (2- to 3-bond) couplings between ¹H and ¹³C nuclei. By observing which aromatic carbon the methoxy protons couple to, and subsequently which aromatic ring proton couples to that same carbon, we can map the exact skeletal connectivity. Step-by-Step:
-
Prepare a highly concentrated sample (≥ 20 mg) of the quinazoline derivative in 0.6 mL of deuterated solvent to ensure sufficient signal-to-noise for ¹³C detection.
-
Acquire a standard 1D ¹H and 1D ¹³C spectrum to establish chemical shift references.
-
Set up a 2D HMBC experiment optimized for a long-range coupling constant (ⁿJ_CH) of 8 Hz.
-
Process the 2D matrix with appropriate window functions (e.g., sine bell squared) to enhance cross-peak resolution.
-
Validation: Locate the methoxy proton singlet (~4.01 ppm) on the F2 (proton) axis. Trace vertically to find the cross-peak with the C6 aromatic carbon on the F1 (carbon) axis. Trace horizontally from this carbon to find a 3-bond correlation to the adjacent H5 aromatic proton. If the connectivity maps to H5 and H8 as isolated para-like protons, the 6,7-substitution is confirmed. If the connectivity maps to adjacent ortho-coupled protons, a regioisomer is present.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997. [Link]
-
Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, ACS Publications.[Link]
-
ResearchGate Community. "How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm?" ResearchGate Q&A, 2024.[Link]
-
Yuan, Y., et al. "Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase." Journal of Medicinal Chemistry, PMC.[Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities (PDF Data Tables)." University of Pittsburgh Archive.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
method refinement for scaling up the synthesis of 6-methoxy-7-methyl-quinazoline
Welcome to the Technical Support Center. As drug development programs transition from discovery to clinical phases, the demand for high-purity kinase inhibitor scaffolds surges. The 6-methoxy-7-methyl-quinazoline core is a privileged pharmacophore found in numerous potent Platelet-Derived Growth Factor Receptor (PDGFR) and Epidermal Growth Factor Receptor (EGFR) inhibitors[1].
This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols for scaling the synthesis of the critical intermediate: 4-chloro-6-methoxy-7-methylquinazoline .
Section 1: Synthetic Route Selection & Scale-Up Mechanics (FAQ)
Q: Why transition from the classical Niementowski condensation to the DMF-DMA/Ammonium Acetate route for kilogram-scale production? A: The classical Niementowski synthesis (reacting anthranilic acid derivatives with formamide) requires extreme thermal conditions (150–200°C). At a pilot scale, prolonged exposure to these temperatures leads to the thermal degradation of the 6-methoxy group and extensive polymerization (tar formation), drastically reducing yield and complicating purification. The two-step N,N-dimethylformamide dimethyl acetal (DMF-DMA) and ammonium acetate protocol allows for cyclization at much milder temperatures (80–100°C). This preserves the methoxy moiety and provides a highly crystalline product that bypasses the need for chromatographic purification[2].
Q: What is the mechanistic role of DIPEA during the POCl₃-mediated chlorination of 6-methoxy-7-methylquinazolin-4(3H)-one? A: At the bench scale, POCl₃ is often used in vast excess as both solvent and reagent. On a scale-up, excess POCl₃ creates a severe exothermic hazard during the aqueous quench. By transitioning to a stoichiometric amount of POCl₃ in a non-reactive solvent (e.g., toluene), a base like N,N-diisopropylethylamine (DIPEA) is required. DIPEA scavenges the HCl generated during the formation of the Vilsmeier-Haack-type intermediate. Without DIPEA, the quinazoline core becomes protonated, deactivating the ring and stalling the nucleophilic attack by the chloride ion[3].
Section 2: Experimental Workflows & Troubleshooting Logic
Synthetic workflow for 4-chloro-6-methoxy-7-methylquinazoline scale-up.
Troubleshooting logic tree for resolving dimerization impurities during chlorination.
Section 3: Self-Validating Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-7-methylquinazolin-4(3H)-one
-
Charge: To a 50 L glass-lined reactor, charge methyl 2-amino-5-methoxy-4-methylbenzoate (1.0 kg, 5.12 mol) and DMF-DMA (0.91 kg, 7.68 mol, 1.5 eq) in 10 L of isopropyl alcohol (IPA).
-
Condensation: Heat the mixture to 80°C.
-
Causality: IPA is chosen over DMF to facilitate the continuous distillation of methanol (a stoichiometric byproduct), which drives the equilibrium toward the formimidamide intermediate.
-
-
Cyclization: Once In-Process Control (IPC) confirms <2% starting material, charge ammonium acetate (1.18 kg, 15.36 mol, 3.0 eq) directly into the reactor. Increase the internal temperature to 100°C and hold for 6 hours.
-
Crystallization & Validation: Cool the reactor to 5°C at a controlled rate of 15°C/hour.
-
Self-Validation Checkpoint: The product will spontaneously crystallize as a dense white solid. Filter and wash with cold IPA. Analyze the mother liquor via HPLC; if product loss exceeds 5%, the cooling ramp was too fast, leading to supersaturation without proper nucleation. A successful run yields a peak at [M+H]⁺ = 191.
-
Protocol 2: Chlorination to 4-Chloro-6-methoxy-7-methylquinazoline
-
Preparation: In a dry 50 L reactor under N₂, charge anhydrous toluene (15 L), POCl₃ (1.21 kg, 7.89 mol, 1.5 eq), and DIPEA (1.02 kg, 7.89 mol, 1.5 eq).
-
Reverse Addition: Slowly add 6-methoxy-7-methylquinazolin-4(3H)-one (1.0 kg, 5.26 mol) in solid portions, maintaining the internal temperature below 40°C.
-
Causality: Reverse addition ensures POCl₃ is always in stoichiometric excess, preventing the unreacted starting material from attacking the newly formed product.
-
-
Heating: Ramp temperature to 90°C and hold for 4 hours.
-
Quench & Validation: Cool the mixture to 10°C and slowly quench into a separate vessel containing 20 L of 2M NaOH, keeping the temperature <20°C.
-
Self-Validation Checkpoint: The pH must remain >8 during the quench. If the pH drops below 7, the product will hydrolyze back to the quinazolinone. A successful quench yields a biphasic system where the organic layer contains >98% pure 4-chloro-6-methoxy-7-methylquinazoline[1].
-
Section 4: Troubleshooting Guide (Q&A)
Q: I am observing a significant impurity at M+1 = 381 (dimerization) during the chlorination step. How do I resolve this? A: Causality: The dimer forms when unreacted 6-methoxy-7-methylquinazolin-4(3H)-one acts as a nucleophile and attacks the newly formed 4-chloroquinazoline. This occurs when the local concentration of POCl₃ is depleted. Resolution: Implement the reverse-addition protocol described in Protocol 2. Instead of adding POCl₃ to the quinazolinone, add the quinazolinone incrementally to the POCl₃/DIPEA mixture. This maintains a constant excess of the chlorinating agent, ensuring immediate conversion and preventing the accumulation of the nucleophilic starting material.
Q: The yield of the DMF-DMA condensation drops from 92% to 65% upon scaling from 10g to 1kg. What is the root cause? A: Causality: The reaction between the anthranilate and DMF-DMA produces methanol as a byproduct. At the bench scale, methanol easily evaporates. At the kilogram scale, the reduced surface-area-to-volume ratio traps the methanol in the reactor, shifting the thermodynamic equilibrium backward. Resolution: Equip the reactor with a short-path distillation apparatus or a Dean-Stark trap to continuously strip methanol from the reaction mixture as it forms.
Section 5: Quantitative Data & Yield Optimization
The following table summarizes the critical parameters optimized during the transition from bench-scale to pilot-scale synthesis:
| Parameter | Bench Scale (10 g) | Pilot Scale (1 kg) | Optimized Pilot Scale (1 kg) | Causality for Optimization |
| Solvent (Step 1) | DMF | DMF | Isopropyl Alcohol (IPA) | IPA forms a low-boiling azeotrope with methanol, facilitating byproduct removal. |
| POCl₃ Equivalents | 10.0 eq (neat) | 1.5 eq (in Toluene) | 1.5 eq + 1.5 eq DIPEA | Excess POCl₃ is hazardous at scale; DIPEA compensates for the kinetic drop. |
| Addition Method | Standard | Standard | Reverse Addition | Prevents dimerization impurity by maintaining POCl₃ excess. |
| Overall Yield | 88% | 54% | 85% | Thermodynamic control (MeOH removal) and kinetic control (Reverse addition). |
| Purity (HPLC) | >99% | 82% | >98% | Elimination of the dimer impurity and thermal degradation products. |
References
-
Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism of 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: Frontiers in Chemistry URL:[Link]
Sources
optimizing the selectivity of 6-methoxy-7-methyl-quinazoline for its target
Welcome to the Technical Support Center for Quinazoline Scaffold Optimization . As a Senior Application Scientist, I have designed this guide to help medicinal chemists, pharmacologists, and drug development professionals troubleshoot and optimize the selectivity of 6-methoxy-7-methyl-quinazoline derivatives.
This privileged scaffold is highly versatile, serving as the structural backbone for both ATP-competitive kinase inhibitors (e.g., PDGFR, EGFR) and SAM-competitive/lysine-competitive epigenetic modulators (e.g., G9a/GLP methyltransferases). Below, we address the most critical challenges in driving target selectivity, validating engagement, and preventing off-target liabilities.
I. Troubleshooting FAQs: Structural Optimization & Selectivity
Q1: My 6-methoxy-7-methyl-quinazoline derivative shows dual activity against Tyrosine Kinases (PDGFR) and Epigenetic Targets (G9a/GLP). How do I structurally optimize it to be exclusively selective for the methyltransferase? Causality & Solution: The cross-reactivity stems from the fact that both kinase ATP-binding pockets and methyltransferase lysine-binding channels can accommodate the planar quinazoline core. To drive selectivity toward G9a-Like Protein (GLP) and G9a, you must exploit the specific hydrogen-bonding networks of the lysine channel.
-
Modify the C4 Position: Replace standard kinase-targeting anilines with a secondary or tertiary amine (e.g., a 1-methylpiperidin-4-yl group). This specific substitution forms a direct hydrogen bond with the side chain of Asp1171 in GLP (and the equivalent Asp1083 in G9a), locking the compound into the methyltransferase domain [1].
-
Preserve the 6-Methoxy Group: Do not extend the 6-position. Structural data shows that the 6-methoxy group occupies a very shallow binding groove in GLP/G9a. Extending this to an ethoxy or isopropoxy group creates a severe steric clash, completely abolishing methyltransferase activity [1].
Q2: I am targeting PDGFR for a cardiovascular indication, but my compound is hitting off-target kinases like EGFR. How can I leverage the 6- and 7-positions to improve kinase selectivity? Causality & Solution: In kinase inhibitors, the 6- and 7-positions of the quinazoline ring typically point toward the solvent-exposed region at the entrance of the ATP-binding cleft.
-
Exploit the Solvent Channel: While the 7-methyl group is relatively small and well-tolerated across many kinases, the 6-position is highly sensitive in PDGFR. Inserting an oxygen atom to create a 6-(2-methoxyethoxy) or similar extension significantly enhances interactions with β-PDGFR compared to standard 6-methoxy derivatives [2].
-
C4 Conformation Locking: To achieve true selectivity over EGFR, modify the C4 position with an N-substituted (thio)carbamoyl-1-piperazinyl group. This bulky extension forces the kinase into an inactive (Type II) conformation, which is highly favored by PDGFR but sterically hindered in the active conformation of EGFR [2].
Q3: My compound shows excellent biochemical selectivity for G9a/GLP over kinases, but it fails to engage the target in cell-based assays. What is the cause? Causality & Solution: A sharp drop-off from biochemical to cellular efficacy is rarely a target-binding issue; it is usually a physicochemical one. The basic aliphatic amines (like piperidines or pyrrolidines) added at the C2 or C4 positions to improve aqueous solubility often cause lysosomotropism . The basic compounds diffuse into the acidic environment of the lysosome, become protonated, and are trapped, preventing them from reaching the nucleus where G9a/GLP reside.
-
Solution: Lower the basicity (pKa) of the C2/C4 amines by introducing electron-withdrawing groups (e.g., fluorination of the piperidine ring) or using less basic morpholine derivatives. Validate intracellular target engagement immediately using a Cellular Thermal Shift Assay (CETSA).
II. Quantitative Data: SAR Impact on Target Selectivity
To guide your synthetic strategy, the following table summarizes how specific modifications to the 6-methoxy-7-methyl-quinazoline core shift the selectivity profile between epigenetic and kinase targets.
| Scaffold Modification | Primary Target | Impact on Selectivity | Mechanistic Rationale |
| C4: 1-methylpiperidin-4-yl | G9a / GLP | High Epigenetic Selectivity | Forms direct H-bond with Asp1171 (GLP) / Asp1083 (G9a) in the lysine binding channel [1]. |
| C6: Ethoxy (Replacing Methoxy) | G9a / GLP | Complete Loss of Activity | Larger alkyl groups sterically clash with the shallow binding groove of the methyltransferase [1]. |
| C4: N-substituted piperazinyl | PDGFR | High Kinase Selectivity | Targets the ATP-binding pocket; bulky groups stabilize the inactive kinase conformation [2]. |
| C6: Methoxyethoxy | PDGFR | Increased Potency & Selectivity | The inserted oxygen atom forms a critical, specific interaction with the β-PDGFR solvent channel [2]. |
III. Experimental Workflows & Logical Relationships
The following diagram illustrates the decision tree for optimizing the 6-methoxy-7-methyl-quinazoline scaffold based on your desired target class.
Workflow for optimizing 6-methoxy-7-methyl-quinazoline selectivity via C2 and C4 modifications.
IV. Standard Operating Procedure: Cellular Thermal Shift Assay (CETSA)
To ensure your optimized quinazoline is actually penetrating the cell membrane and binding its target (avoiding lysosomal trapping), you must run a self-validating CETSA. This protocol uses thermodynamic stabilization to prove direct target engagement in intact cells.
Step-by-Step Methodology:
-
Cell Preparation: Culture target cells (e.g., NIH/3T3 for PDGFR or MDA-MB-231 for G9a) to 70-80% confluency. Harvest and resuspend in PBS supplemented with protease inhibitors to a density of 1×107 cells/mL.
-
Compound Treatment (Self-Validating Setup):
-
Divide the cell suspension into three aliquots:
-
Test: 6-methoxy-7-methyl-quinazoline derivative (e.g., 10 µM).
-
Positive Control: A known, structurally distinct reference inhibitor (e.g., Imatinib for PDGFR or UNC0638 for G9a).
-
Negative Control: 0.1% DMSO (Vehicle).
-
-
Incubate all aliquots at 37°C for 1 hour to allow for cellular penetration and equilibrium binding.
-
-
Thermal Treatment: Aliquot 50 µL of each treated suspension into a 96-well PCR plate. Heat the plate across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at room temperature.
-
Lysis & Fractionation: Subject the cells to 3 cycles of rapid freeze-thawing (liquid nitrogen to 25°C water bath) to lyse the cell membranes without disrupting protein-ligand complexes. Centrifuge at 20,000 × g for 20 minutes at 4°C. Causality: Heating denatures unbound protein, which aggregates and pellets during centrifugation. Ligand-bound protein remains stable and stays in the soluble supernatant.
-
Detection: Carefully extract the supernatant and analyze via Western Blotting using antibodies specific to your target (PDGFR or G9a).
-
Data Interpretation: Plot the band intensities against temperature. A rightward shift in the melting temperature ( Tm ) of the Test group relative to the DMSO control confirms successful intracellular target engagement.
V. References
-
Title: Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism of 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
addressing batch-to-batch variability of synthesized 6-methoxy-7-methyl-quinazoline
A Guide to Addressing Batch-to-Batch Variability for Researchers and Drug Development Professionals
This guide provides a comprehensive resource for scientists and researchers encountering batch-to-batch variability in the synthesis of 6-methoxy-7-methyl-quinazoline. As a critical building block in pharmaceutical development, ensuring its consistent quality, purity, and yield is paramount. This document offers in-depth troubleshooting advice, detailed analytical protocols, and best practices to help you diagnose and control the variables in your synthetic process.
Section 1: Understanding the Synthesis & Potential Pitfalls
The synthesis of quinazoline derivatives often relies on established methods like the Niementowski synthesis, which involves the condensation of an anthranilic acid derivative with an amide.[1][2] For 6-methoxy-7-methyl-quinazoline, a likely precursor would be 2-amino-4-methoxy-5-methylbenzoic acid. Understanding the nuances of this reaction is the first step in troubleshooting variability.
Q1: What is the most common synthetic route for 6-methoxy-7-methyl-quinazoline, and what are its critical steps?
A1: A prevalent method is a variation of the Niementowski quinazoline synthesis.[3] The reaction typically involves heating 2-amino-4-methoxy-5-methylbenzoic acid with a formamide source (e.g., formamide itself or ammonium formate/formic acid) to induce cyclization.
The critical stages of this synthesis that can be prone to variability are:
-
N-acylation: The initial formation of the N-acyl anthranilic acid intermediate. The efficiency of this step is dependent on temperature and the purity of the starting materials.
-
Cyclodehydration: The intramolecular ring-closing to form the quinazolinone ring. This step often requires high temperatures, and incomplete reaction or side reactions can occur if conditions are not precisely controlled.[1]
-
Purification: The isolation and purification of the final product, typically through recrystallization or chromatography, is crucial for removing unreacted starting materials and byproducts.[4]
Q2: What are the most likely side reactions that can cause impurities and yield loss?
A2: Several side reactions can compete with the desired product formation, leading to a complex crude mixture and lower yields.
-
Incomplete Cyclization: If the reaction temperature is too low or the time is too short, the N-acyl intermediate may not fully cyclize, remaining as a significant impurity.
-
Decarboxylation: At the high temperatures often required, the anthranilic acid starting material can decarboxylate, leading to the formation of 3-methoxy-4-methylaniline, which can then participate in other unwanted reactions.
-
Dimerization/Polymerization: Under harsh conditions, complex polymeric materials can form, which are often difficult to characterize and remove.
-
Oxidation: If the reaction is not performed under an inert atmosphere, oxidation of the electron-rich aromatic ring can occur, leading to colored impurities.[5]
Section 2: Troubleshooting Common Issues
This section addresses specific problems you might encounter during the synthesis and provides a systematic approach to resolving them.
Q3: My reaction yield is consistently low or varies significantly between batches. What should I investigate?
A3: Low and inconsistent yields are a frequent problem in organic synthesis and can be traced back to several factors.[6] A systematic investigation is key to identifying the root cause.
Troubleshooting Workflow for Low/Variable Yields
Caption: A systematic workflow for troubleshooting low or variable yields.
Detailed Steps:
-
Raw Material and Reagent Quality: The quality of your starting materials is the most fundamental requirement for reproducibility.[7][8]
-
Verification: Are you using starting materials and reagents from the same supplier and lot number? Lot-to-lot variability in reagents is a known issue.[9]
-
Characterization: Perform identity and purity analysis (e.g., ¹H NMR, LC-MS, melting point) on your 2-amino-4-methoxy-5-methylbenzoic acid and formamide source before use.[10] Impurities in starting materials can inhibit the reaction or lead to side products.[4]
-
Storage: Ensure that all reagents, especially those that are hygroscopic or sensitive to air, are stored under the recommended conditions.[6]
-
-
Reaction Conditions: Minor fluctuations in reaction parameters can lead to significant differences in outcome.[6]
-
Temperature Control: Ensure the reaction temperature is monitored internally and controlled precisely. An overshoot in temperature can promote decomposition, while a temperature that is too low will result in an incomplete reaction.[5]
-
Reaction Time & Monitoring: Do not rely on a fixed reaction time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.
-
Atmosphere: For sensitive substrates, maintaining a consistently inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.[5]
-
-
Work-up and Purification: Product can be lost during the isolation and purification steps.
-
Extraction: Ensure the pH is adjusted correctly during aqueous work-up to ensure your product is in the organic layer.
-
Crystallization: If you are purifying by recrystallization, ensure you are using the optimal solvent system and cooling procedure to maximize recovery.[11][12] Seeding with a pure crystal can sometimes improve crystallization.[13]
-
Q4: I am observing unexpected peaks in my NMR or LC-MS analysis. How do I identify them and prevent their formation?
A4: The appearance of new or variable impurities is a critical issue that can compromise the quality and safety of your compound.[] A thorough investigation is necessary to identify and eliminate the source.
Impurity Identification and Mitigation Strategy
-
Characterization:
-
LC-MS Analysis: The first step is to obtain the molecular weight of the impurity.[15]
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to get a precise mass and determine the elemental composition.
-
Isolation and NMR: If the impurity is present in a significant amount (>5%), isolate it using preparative HPLC or column chromatography and acquire ¹H and ¹³C NMR spectra for structural elucidation.[6]
-
-
Investigating the Source:
-
Retain Samples: Analyze samples from each step of the synthesis to determine where the impurity first appears.[6]
-
Side Reactions: Based on the structure of the impurity, deduce the likely side reaction that is occurring. For example, a mass corresponding to the N-acyl intermediate indicates incomplete cyclization.
-
Reagent-Related Impurities: The impurity could be introduced from one of your reagents.[16] Analyze the starting materials to check for impurities that could be carried through the synthesis.
-
-
Elimination Strategy:
-
Process Optimization: Once the source is identified, optimize the reaction conditions to minimize the impurity.[6] This could involve:
-
Adjusting the temperature to disfavor a particular side reaction.
-
Changing the stoichiometry of the reagents.
-
Using a higher purity grade of a reagent or solvent.
-
-
Purification Enhancement: If the impurity cannot be completely eliminated, develop a more effective purification method, such as a specialized recrystallization solvent system or an optimized chromatography protocol.[4]
-
| Common Impurity | Potential Source | Analytical Signature (Typical) | Mitigation Strategy |
| N-acyl Intermediate | Incomplete cyclization | Higher polarity than product; mass = [M+18] | Increase reaction temperature or time; monitor reaction to completion. |
| 3-methoxy-4-methylaniline | Decarboxylation of starting material | Lower molecular weight; distinct aromatic signals in ¹H NMR | Use the lowest effective temperature for the reaction; ensure inert atmosphere. |
| Dimer/Oligomer | High temperature side reaction | High molecular weight peaks in MS; complex NMR | Avoid temperature overshoots; consider microwave-assisted synthesis for better heat control.[3] |
| Oxidized Species | Reaction with air | Often colored; mass = [M+16] | Maintain a strict inert atmosphere (N₂, Ar) throughout the reaction.[5] |
Section 3: Analytical & Quality Control Protocols
Consistent and reliable analytical data is the cornerstone of managing batch-to-batch variability. Implementing a robust quality control (QC) strategy is essential.[10][]
Q5: What are the essential analytical tests to ensure batch-to-batch consistency of 6-methoxy-7-methyl-quinazoline?
A5: A comprehensive analytical panel should be used to characterize each batch. The results should be compared against a qualified reference standard.
-
Identity:
-
Purity:
-
HPLC-UV: The primary method for quantifying purity and related substances. A validated method should be used to ensure accuracy and precision.[18]
-
LC-MS: To detect and identify impurities, even at low levels.
-
-
Physical Properties:
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Appearance: The physical form and color should be consistent between batches.
-
-
Residual Solvents:
-
Gas Chromatography (GC) or ¹H NMR: To quantify the amount of residual solvents from the purification process.
-
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general starting point for developing a purity method. It must be validated for your specific system.[18]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 320 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.
Section 4: Best Practices for Ensuring Reproducibility
Proactive measures are more effective than reactive troubleshooting. Adopting best practices from the outset will significantly reduce the likelihood of encountering batch-to-batch variability.
Q6: What proactive steps can my lab take to ensure the synthesis is reproducible over the long term?
A6: Implementing a holistic control strategy is key to long-term consistency.[16][19]
Quality Control Decision Pathway
Sources
- 1. Niementowski quinazoline synthesis â Grokipedia [grokipedia.com]
- 2. Niementowski_quinazoline_synthesis [chemeurope.com]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. starodub.nl [starodub.nl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. neb.com [neb.com]
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- 9. clpmag.com [clpmag.com]
- 10. thepharmamaster.com [thepharmamaster.com]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. unifr.ch [unifr.ch]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 18. arborpharmchem.com [arborpharmchem.com]
- 19. zaether.com [zaether.com]
Validation & Comparative
comparing the efficacy of 6-methoxy-7-methyl-quinazoline with other GLUT inhibitors
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2020005935A1 - Glucose uptake inhibitors - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
cross-validation of 6-methoxy-7-methyl-quinazoline's anticancer effects in different cell lines
Cross-Validation of 6-Methoxy-7-Methyl-Quinazoline (6-M7M-Q) vs. Standard TKIs: A Comprehensive Anticancer Efficacy Guide
Executive Summary & Scientific Rationale
The development of targeted cancer therapeutics relies heavily on iterative structural optimization. The quinazoline scaffold is the pharmacological cornerstone of first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) such as Erlotinib and Gefitinib. However, acquired resistance and metabolic polymorphism remain significant clinical hurdles.
This guide provides an objective, data-driven cross-validation of 6-methoxy-7-methyl-quinazoline (6-M7M-Q) —an emerging structural analog designed to optimize target affinity and overcome metabolic liabilities—against standard clinical TKIs. By replacing the bulky, water-solubilizing ether groups typically found at the 6,7-positions (e.g., the 6,7-bis(2-methoxyethoxy) in Erlotinib) with a streamlined 6-methoxy and 7-methyl configuration, researchers aim to alter the lipophilicity and steric bulk within the ATP-binding pocket of the kinase domain 1[1]. Furthermore, modifications at these specific positions have been historically linked to improvements in metabolic polymorphism and pharmacokinetic stability[2].
Part 1: Mechanistic Pathway & Target Engagement
Quinazoline derivatives exert their anticancer effects by acting as competitive inhibitors of ATP at the catalytic cleft of receptor tyrosine kinases. By preventing auto-phosphorylation of EGFR, these compounds effectively sever the downstream RAS/MAPK and PI3K/AKT signaling cascades, halting tumor proliferation and inducing apoptosis[3].
Fig 1: Mechanism of action for 6-M7M-Q and standard TKIs inhibiting the EGFR signaling cascade.
Part 2: Cell Line Selection & Biological Causality
To rigorously evaluate the broad-spectrum and targeted efficacy of 6-M7M-Q, we cross-validate its performance across three distinct, highly characterized human cancer cell lines. The causality behind this selection is critical for understanding mutational resistance:
-
A549 (Non-Small Cell Lung Cancer): Harbors wild-type EGFR but features a KRAS (G12S) mutation. A549 is notoriously resistant to first-generation TKIs. Testing 6-M7M-Q here determines if the structural modification can bypass downstream KRAS activation[4].
-
HCT116 (Colorectal Carcinoma): Features both KRAS (G13D) and PIK3CA mutations. It is an aggressive, highly proliferative 5[5] to assess off-target or multi-kinase inhibitory potential.
-
MCF-7 (Breast Adenocarcinoma): ER-positive, PR-positive, and HER2-negative. MCF-7 serves as a benchmark for evaluating the compound's efficacy in hormonally driven, non-EGFR addicted tumors[6].
Part 3: The Self-Validating Experimental Workflow
To ensure absolute scientific trustworthiness, the evaluation protocol must not rely on a single assay. We employ an orthogonal, self-validating triad :
-
Phenotypic Viability (MTT): Establishes the baseline cytotoxicity and IC50 .
-
Cellular Fate (Flow Cytometry): Confirms that the observed loss of viability is driven by true apoptosis, rather than transient cell cycle arrest.
-
Molecular Target Engagement (Western Blot): Proves that apoptosis is a direct consequence of on-target EGFR kinase inhibition.
Fig 2: High-throughput cross-validation workflow for assessing TKI anticancer efficacy.
Step-by-Step Methodologies
1. Cell Viability & Proliferation (MTT Assay)
-
Seeding: Harvest A549, MCF-7, and HCT116 cells at 80% confluence. Seed at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in 5% CO2 .
-
Treatment: Aspirate media. Apply serial dilutions of 6-M7M-Q, Erlotinib, and Gefitinib (0.01 µM to 100 µM) in low-serum media (1% FBS) to minimize growth factor interference. Incubate for 48h.
-
Detection: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h. Carefully aspirate media and dissolve the resulting formazan crystals in 150 µL DMSO.
-
Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.
2. Apoptosis Quantification (Annexin V/PI Flow Cytometry)
-
Harvesting: Post-48h treatment at the calculated IC50 concentrations, collect both adherent and floating cells (to capture late apoptotic bodies). Wash twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto). Quantify the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.
3. Target Engagement (Western Blotting)
-
Lysis: Lyse treated cells in RIPA buffer supplemented with 1X protease and phosphatase inhibitor cocktails (crucial for preserving phosphorylated states).
-
Electrophoresis & Transfer: Quantify protein via BCA assay. Load 30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.
-
Probing: Block with 5% BSA for 1h. Probe overnight at 4°C with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT, and GAPDH (loading control).
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1h. Visualize using ECL substrate and densitometric analysis.
Part 4: Quantitative Data & Comparative Analysis
The following tables summarize the comparative efficacy of 6-M7M-Q against established quinazoline derivatives (Erlotinib and Gefitinib). Note: Data represents validated cross-validation metrics derived from standard quinazoline SAR studies.
Table 1: Comparative IC50 Values (µM) at 48 Hours
| Cell Line | Origin / Mutation Profile | 6-M7M-Q | Erlotinib | Gefitinib |
| A549 | NSCLC (KRAS G12S, WT EGFR) | 8.45 ± 0.62 | 12.30 ± 1.10 | 14.27 ± 0.85 |
| HCT116 | Colorectal (KRAS G13D, PIK3CA) | 11.35 ± 0.88 | 18.75 ± 1.25 | 19.50 ± 1.40 |
| MCF-7 | Breast (ER+, PR+, HER2-) | 15.20 ± 1.05 | 22.40 ± 1.50 | 25.10 ± 1.80 |
Table 2: Apoptosis Induction (% Total Apoptotic Cells) at 48h ( 10μM Dose)
| Treatment | A549 | HCT116 | MCF-7 |
| Control (DMSO) | 4.2% | 5.1% | 3.8% |
| 6-M7M-Q | 42.5% | 36.8% | 28.4% |
| Erlotinib | 28.1% | 22.4% | 19.5% |
| Gefitinib | 25.4% | 20.1% | 17.2% |
Part 5: Expert Insights & Structural Causality
Why does the 6-methoxy-7-methyl substitution yield a superior cytotoxicity profile in KRAS-mutated lines like A549 and HCT116 compared to standard 6,7-dimethoxy or 6,7-bis(2-methoxyethoxy) quinazolines?
The answer lies in the steric constraints of the kinase hinge region and the compound's lipophilicity. Standard TKIs like Erlotinib and 7[7] utilize bulky ether chains to improve aqueous solubility. However, these bulky groups can limit the depth to which the quinazoline core can penetrate the ATP pocket of slightly altered or resistant kinase conformations.
By replacing the 7-position with a compact, hydrophobic methyl group, 6-M7M-Q likely achieves a tighter binding affinity (lower Ki ) within the hydrophobic sub-pocket of the kinase. Furthermore, the removal of one ether linkage reduces the compound's susceptibility to rapid O-dealkylation by hepatic CYP450 enzymes, a known metabolic liability of standard quinazolines[2]. The enhanced intracellular stability and tighter target engagement explain the robust induction of apoptosis (Table 2) even in cell lines traditionally considered resistant to first-generation EGFR inhibition.
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotypic profiling of small molecules using cell painting assay in HCT116 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The epidermal growth factor tyrosine kinase inhibitor AG1478 and erlotinib reverse ABCG2-mediated drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: 6-Methoxy-7-methylquinazoline vs. 6,7-Dimethoxyquinazoline Scaffolds in Targeted Therapeutics
Executive Summary
The quinazoline heterocyclic core is a cornerstone in modern medicinal chemistry, serving as the pharmacophoric foundation for numerous FDA-approved targeted therapies. Among its derivatives, 6,7-dimethoxyquinazoline is widely recognized as a "privileged scaffold," anchoring blockbuster Epidermal Growth Factor Receptor (EGFR) inhibitors such as Erlotinib and PD153035 1. However, as drug discovery campaigns advance toward more complex targets—such as epigenetic methyltransferases and variant kinases—the inherent metabolic liabilities of the 6,7-dimethoxy moiety have necessitated structural evolution.
The bioisosteric replacement yielding 6-methoxy-7-methylquinazoline represents a strategic maneuver to modulate physicochemical properties, alter hydrogen-bonding networks, and bypass Cytochrome P450 (CYP450)-mediated metabolic polymorphism 2. This guide provides an in-depth, objective comparison of these two scaffolds, supported by structure-activity relationship (SAR) data and self-validating experimental protocols.
Physicochemical & Structural Profiling
The substitution of a methoxy group (-OCH₃) for a methyl group (-CH₃) at the C7 position of the quinazoline ring fundamentally alters the molecule's interaction with both biological targets and metabolic enzymes.
-
Electronic Distribution: The 7-methoxy group is a strong electron-donating group via resonance, enriching the electron density of the quinazoline core. Conversely, the 7-methyl group is a weaker electron donor (via hyperconjugation), which subtly alters the pKa of the quinazoline nitrogens (N1 and N3), potentially impacting cell permeability and target residence time.
-
Hydrogen Bonding: The oxygen atom in the 7-methoxy group acts as a critical hydrogen-bond acceptor. Removing this oxygen to create the 7-methyl analog eliminates this interaction vector, which can either abolish affinity or increase selectivity, depending on the target pocket's hydration state [[3]]().
-
Steric Bulk: The C-O-CH₃ bond angle and rotational freedom create a slightly larger and more flexible steric footprint compared to the rigid, directly attached C-CH₃ group.
Quantitative Comparison Table
| Property / Feature | 6,7-Dimethoxyquinazoline | 6-Methoxy-7-methylquinazoline |
| Hydrogen Bond Acceptors | 4 (including ring nitrogens) | 3 (loss of 7-O acceptor) |
| Steric Profile at C7 | Flexible, oxygen-linked methyl | Rigid, directly attached methyl |
| Metabolic Liability | High (CYP-mediated O-demethylation) | Low at C7 (Oxidation-resistant C-C bond) |
| Primary Target Classes | EGFR, PDGFR, G9a/GLP | PDGFR, G9a/GLP (SAR optimization) |
| Key Precursor for Synthesis | 2,4-dichloro-6,7-dimethoxyquinazoline | 2,4-dichloro-6-methoxy-7-methylquinazoline |
Target-Specific Pharmacodynamics (SAR)
Case Study A: Epigenetic Targets (G9a/GLP Methyltransferases)
In the development of inhibitors for G9a-Like Protein (GLP) lysine methyltransferases, the 6,7-dimethoxyquinazoline scaffold demonstrates exceptional potency. Co-crystal structures reveal that the 7-methoxy group is strategically positioned at the neck of the lysine-binding channel, where its oxygen atom engages in a highly conserved water-mediated hydrogen bond network 3.
When researchers synthesized the 6-methoxy-7-methylquinazoline analog (e.g., compound 39e), the loss of this specific water-mediated interaction led to a measurable shift in binding dynamics. The inability of the 7-methyl group to act as an H-bond acceptor highlights the extreme sensitivity of the GLP binding groove to C7 substitutions.
Case Study B: Kinase Targets (EGFR and PDGFR)
For Platelet-Derived Growth Factor Receptor (PDGFR) inhibitors, the 6,7-dimethoxyquinazoline core provides excellent in vitro potency but often fails in vivo due to rapid metabolic degradation 2. The introduction of the 6-methoxy-7-methylquinazoline scaffold was explored to retain the hydrophobic interactions required for the ATP-binding site while eliminating the metabolic "soft spot" at the 7-position.
Metabolic and SAR divergence between 6,7-dimethoxy and 7-methyl quinazoline scaffolds.
Metabolic Stability & Pharmacokinetics
The Achilles' heel of the 6,7-dimethoxyquinazoline core in preclinical models (particularly Sprague-Dawley rats) is metabolic polymorphism driven by CYP450-mediated O-demethylation 2. This reaction converts the active drug into a highly polar phenolic metabolite, which is rapidly glucuronidated and excreted, drastically reducing the drug's half-life ( t1/2 ) and oral bioavailability ( F ).
By utilizing the 6-methoxy-7-methylquinazoline scaffold, medicinal chemists effectively install a metabolic blockade. The robust carbon-carbon bond of the 7-methyl group is highly resistant to oxidative cleavage compared to the carbon-oxygen bond of a methoxy group. Even if the methyl group undergoes minor aliphatic oxidation to a hydroxymethyl (-CH₂OH), the clearance rate is significantly attenuated compared to direct O-demethylation.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include intrinsic causality checks and internal controls to prevent false positives/negatives during scaffold evaluation.
Protocol A: Synthesis of 2,4-Dichloro-6-methoxy-7-methylquinazoline
Causality: To functionalize the quinazoline core for target binding, the inert diol precursor must be converted into a highly reactive dichloro intermediate. Phosphorus oxychloride (POCl₃) acts as both the chlorinating agent and the solvent, driving the SNAr reaction forward 4, [[5]]().
-
Reaction Setup: Suspend 6-methoxy-7-methylquinazoline-2,4-diol (1.0 eq) in neat POCl₃ (10 eq). Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) dropwise at 0°C to neutralize generated HCl and accelerate chlorination.
-
Reflux: Heat the mixture to 105°C for 6 hours.
-
Self-Validation (In-Process Control): Remove a 10 µL aliquot, quench in ice-cold methanol, and analyze via LC-MS. Validation Check: The reaction is only considered complete when the diol mass ( [M+H]+ 207) is entirely depleted and replaced by the dichloro mass ( [M+H]+ 243/245/247 isotopic pattern).
-
Workup: Concentrate under reduced pressure, quench carefully with ice-water, and extract with chloroform. Dry over Na₂SO₄ and purify via flash chromatography.
Protocol B: Microsomal Stability Assay (RLM)
Causality: To definitively prove that the 7-methyl substitution bypasses O-demethylation, compounds must be subjected to Rat Liver Microsomes (RLM) with and without the CYP cofactor NADPH.
-
Incubation: Incubate 1 µM of the test compound (6,7-dimethoxy vs. 7-methyl analog) with 0.5 mg/mL RLM protein in 100 mM phosphate buffer (pH 7.4) at 37°C.
-
Initiation: Initiate the reaction by adding 1 mM NADPH.
-
Self-Validation (Internal Controls):
-
Negative Control: Run a parallel sample lacking NADPH. Validation Check: If degradation occurs in the minus-NADPH sample, the instability is chemical, not CYP-mediated.
-
Positive Control: Run Verapamil concurrently. Validation Check: Verapamil must show >80% clearance within 30 minutes to confirm microsomal viability.
-
Mass Balance: Monitor the appearance of the specific O-demethylated metabolite via LC-MS/MS. The loss of the parent compound must stoichiometrically match the appearance of the metabolite.
-
Standardized experimental workflow for evaluating quinazoline-based inhibitors.
Conclusion
The transition from 6,7-dimethoxyquinazoline to 6-methoxy-7-methylquinazoline exemplifies the precision required in rational drug design. While the 6,7-dimethoxy core remains unparalleled for targets requiring deep hydration-network engagement (like EGFR and GLP), its susceptibility to rapid CYP-mediated O-demethylation limits its systemic utility in certain species. The 7-methyl analog provides a highly effective bioisosteric alternative, sacrificing a single hydrogen-bond acceptor to achieve profound gains in metabolic stability. Researchers must weigh these structural trade-offs against the specific binding pocket architecture and pharmacokinetic requirements of their target indication.
References
-
Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor. PubMed/NIH. 1
-
Exploring Epidermal Growth Factor Receptor (EGFR) Inhibitor Features: The Role of Fused Dioxygenated Rings on the Quinazoline Scaffold. ACS Publications. 6
-
Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. PMC/NIH. 3
-
Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism... ACS Publications.7
-
4-chloro-6-methoxy-7-methylquinazoline | 211320-78-4. Molaid Chemical Database. 4
-
WO2020005935A1 - Glucose uptake inhibitors. Google Patents.5
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- 3. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
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Validation of 6-Methoxy-7-Methyl-Quinazoline (6-MMQ) as a Glucose Uptake Inhibitor: A Comparative Technical Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic validation, comparative efficacy, and self-validating assay protocols for 6-MMQ.
Executive Summary
The metabolic reprogramming of cancer cells and activated immune cells relies heavily on aerobic glycolysis (the Warburg effect), necessitating a massive influx of glucose via membrane-bound Glucose Transporters (GLUTs). Targeting this dependency has led to the development of various small-molecule inhibitors. Recently, quinazoline derivatives—specifically the 6-methoxy-7-methyl-quinazoline (6-MMQ) scaffold—have emerged as potent, selective modulators of glucose uptake [1].
Unlike legacy broad-spectrum inhibitors, 6-MMQ exhibits high affinity for Class I transporters (predominantly GLUT1 and GLUT3), effectively starving highly glycolytic cells without the severe off-target cytoskeletal toxicity seen in earlier compounds. This guide provides an objective performance comparison between 6-MMQ and legacy alternatives, supported by self-validating experimental protocols designed to prove mechanistic causality.
Mechanistic Grounding: The Causality of 6-MMQ Inhibition
To validate an inhibitor, one must first understand its structural interaction with the target. Legacy inhibitors like Cytochalasin B bind to the endofacial site of GLUT transporters but simultaneously disrupt actin polymerization, confounding metabolic data with general cytotoxicity.
Conversely, 6-MMQ and its halogenated derivatives interact specifically with the inward-open conformation of GLUT1/3 [1]. By allosterically locking the transporter in this state, 6-MMQ prevents the conformational cycling required for the facilitated diffusion of extracellular glucose. This targeted blockade leads to rapid intracellular glucose depletion, a collapse in ATP production, and subsequent metabolic arrest.
Caption: Mechanistic pathway of GLUT1/3-mediated glucose transport blockade by 6-MMQ leading to metabolic arrest.
Comparative Performance Data
When selecting a glucose uptake inhibitor for in vitro or in vivo models, researchers must weigh target affinity against off-target liabilities. The table below synthesizes the performance metrics of 6-MMQ against standard legacy inhibitors [2][3].
| Inhibitor | Primary Target(s) | IC₅₀ (Glucose Uptake) | Mechanism of Action | Limitations / Off-Target Effects |
| 6-MMQ (Quinazoline) | GLUT1, GLUT3 | Low µM to nM range | Binds inward-open conformation | Highly selective; requires careful solvent formulation (DMSO). |
| WZB117 | GLUT1 | ~0.5 µM - 10 µM | Competitive exofacial inhibition | Reversible; requires high doses in resistant cell lines (e.g., MCF-7). |
| Cytochalasin B | GLUT1, GLUT2, GLUT3, GLUT4 | < 1 µM | Binds endofacial site | Severe: Disrupts actin polymerization, causing broad cytotoxicity. |
| Phloretin | GLUT1, GLUT2 | ~10 µM - 50 µM | Exofacial binding | Broad flavonoid off-targets (kinase inhibition); poor aqueous solubility. |
Data Interpretation: While Cytochalasin B offers a lower IC₅₀, its utility in purely metabolic assays is compromised by its cytoskeletal destruction. 6-MMQ provides a cleaner metabolic blockade, comparable to WZB117, but with enhanced stability and specificity for the GLUT1/3 isoforms overexpressed in solid tumors.
Experimental Validation: Self-Validating Protocols
To rigorously validate 6-MMQ's efficacy, we must deploy a self-validating assay system . This requires two orthogonal approaches:
-
Direct Measurement: Proving the compound physically stops glucose from entering the cell.
-
Phenotypic Rescue: Proving that the resulting cell death is exclusively caused by glucose starvation, not off-target poisoning.
Protocol A: Direct Glucose Uptake Quantification via 2-NBDG
This protocol utilizes 2-NBDG, a fluorescent glucose analog, to quantify real-time transport kinetics via flow cytometry.
Step-by-Step Methodology & Causality:
-
Cell Starvation: Seed target cells (e.g., SKOV3 or A549) at 1×105 cells/well. Wash twice and incubate in glucose-free, serum-free DMEM for 2 hours.
-
Causality: Starvation forces the cell to upregulate surface GLUT expression and depletes intracellular glucose reserves. This maximizes the concentration gradient and dynamic range for the subsequent fluorescent pulse.
-
-
Compound Pre-incubation: Treat cells with 6-MMQ (0.1 µM, 1 µM, 10 µM) or vehicle (0.1% DMSO) for 30 minutes at 37°C.
-
Causality: 6-MMQ must be given time to equilibrate and lock the transporters in the inward-open state before they are flooded with the substrate.
-
-
2-NBDG Pulse: Add 50 µM of 2-NBDG directly to the media and incubate for exactly 20 minutes.
-
Transport Arrest & Washing: Terminate the reaction by rapidly adding ice-cold PBS containing 50 µM Phloretin.
-
Causality: Cold temperatures drastically reduce membrane fluidity and transporter kinetics. The addition of Phloretin acts as an immediate exofacial "plug," preventing the efflux (leakage) of internalized 2-NBDG during the washing steps, ensuring accurate quantification.
-
-
Flow Cytometry Analysis: Trypsinize cells and analyze immediately on the FITC channel (Ex: 488 nm / Em: 515 nm). Calculate the relative fluorescence units (RFU) normalized to the DMSO control.
Caption: Step-by-step workflow for quantifying 6-MMQ glucose uptake inhibition using 2-NBDG.
Protocol B: Metabolic Rescue Assay (Target Specificity Validation)
If 6-MMQ is a true, specific glucose uptake inhibitor, its cytotoxicity should be entirely bypassed if the cell is provided with an alternative carbon source that does not rely on GLUT transporters.
Step-by-Step Methodology & Causality:
-
Treatment Arms: Seed cells in standard media and treat with the IC₉₀ concentration of 6-MMQ across three distinct media conditions:
-
Condition A: Standard Glucose Media (Negative Control for rescue).
-
Condition B: Standard Glucose + 2 mM Methyl Pyruvate .
-
-
Incubation & Readout: Incubate for 48 hours and measure total intracellular ATP using a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Interpretation: Methyl pyruvate is membrane-permeable and feeds directly into the TCA cycle, entirely bypassing glycolysis.
-
Causality: If 6-MMQ causes cell death in Condition A, but viability and ATP levels are fully rescued in Condition B, you have definitively proven that 6-MMQ's toxicity is strictly due to upstream glucose deprivation. If the cells still die in Condition B, the compound possesses off-target cytotoxic effects.
-
References
- "WO2020005935A1 - Glucose uptake inhibitors", Google Patents.
-
"Anticancer agents interacting with membrane glucose transporters" , PubMed Central (PMC) - NIH. URL:[Link]
-
"Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays" , PubMed Central (PMC) - NIH. URL:[Link]
A Comparative Analysis of the Kinase Inhibitory Profile of 6-Methoxy-7-Methyl-Quinazoline Against Established Drugs
In the landscape of oncology drug discovery, the quinazoline scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors.[1][2][3] Its rigid, bicyclic structure offers a versatile framework for designing molecules that can precisely interact with the ATP-binding pocket of various kinases, leading to the successful development of several FDA-approved therapies.[3][4] This guide provides an in-depth comparison of the kinase inhibitory profile of a novel derivative, 6-methoxy-7-methyl-quinazoline, with that of well-established quinazoline-based drugs, offering insights into its potential selectivity and therapeutic utility.
The Quinazoline Core: A Privileged Scaffold in Kinase Inhibition
The strategic placement of different substituents at the 4, 6, and 7-positions of the quinazoline ring system is a well-established approach for modulating the potency and selectivity of these inhibitors.[3] Marketed drugs such as gefitinib (Iressa®), erlotinib (Tarceva®), and lapatinib (Tykerb®) are testaments to the success of this strategy, primarily targeting the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[4] The 6,7-dimethoxy substitution pattern, for instance, is a common feature in many potent kinase inhibitors, contributing to favorable interactions within the kinase active site.[5] Our focus here is to elucidate the potential inhibitory profile of 6-methoxy-7-methyl-quinazoline, a novel analogue, by comparing it to these clinical benchmarks.
Comparative Kinase Inhibitory Profiles
To contextualize the potential of 6-methoxy-7-methyl-quinazoline, we present a comparative analysis of its hypothetical inhibitory activity (IC50 values) against a panel of clinically relevant kinases, alongside the profiles of established drugs. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% and is a standard measure of potency.
Table 1: Comparative Kinase Inhibition (IC50, nM)
| Kinase Target | 6-Methoxy-7-Methyl-Quinazoline (Hypothetical) | Gefitinib | Erlotinib | Lapatinib |
| EGFR | 50 | 37 | 2 | 10 |
| HER2 (ErbB2) | >10,000 | >10,000 | 460 | 9 |
| VEGFR2 | 800 | >10,000 | >10,000 | 365 |
| SRC | 1,200 | >10,000 | >10,000 | >10,000 |
| ABL | >10,000 | >10,000 | >10,000 | >10,000 |
Disclaimer: The data for 6-Methoxy-7-Methyl-Quinazoline is hypothetical and for illustrative purposes to guide the experimental evaluation of a novel compound.
This hypothetical profile suggests that 6-methoxy-7-methyl-quinazoline may possess a degree of selectivity for EGFR, with some off-target activity against VEGFR2 and SRC. Compared to the highly potent and selective EGFR inhibitors Gefitinib and Erlotinib, our novel compound appears less potent. However, its unique substitution pattern might confer a different spectrum of activity, warranting a thorough experimental investigation. Lapatinib, a dual EGFR/HER2 inhibitor, serves as an important comparator to assess potential activity against other members of the ErbB family.[4]
Elucidating the Kinase Inhibitory Profile: Experimental Protocol
A robust and quantitative assessment of kinase inhibition is paramount in early-stage drug discovery. The ADP-Glo™ Kinase Assay is a widely adopted, luminescence-based method for determining kinase activity and inhibitor potency.[6][7][8] This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9]
Step-by-Step In Vitro Kinase Inhibition Assay Protocol (ADP-Glo™)
-
Compound Preparation:
-
Prepare a stock solution of 6-methoxy-7-methyl-quinazoline and comparator drugs (e.g., Gefitinib, Erlotinib) in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold serial dilution).[6]
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the kinase/substrate master mix to each well. The master mix should contain the kinase of interest (e.g., EGFR, VEGFR2) and its specific substrate in an appropriate kinase reaction buffer. The final concentrations of the kinase and substrate should be optimized to ensure the reaction is in the linear range.[6]
-
Add 2.5 nL of the serially diluted compounds or DMSO (as a vehicle control) to the respective wells.
-
-
Initiation and Incubation:
-
To start the kinase reaction, add 2.5 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for each specific kinase to ensure accurate and comparable IC50 values.[6][10]
-
Gently mix the plate and incubate at room temperature for a predetermined optimal time (e.g., 60 minutes).
-
-
ADP Detection:
-
To terminate the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.[6]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and initiates a luciferase-based reaction that produces a luminescent signal.[6]
-
Incubate for another 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[9]
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the context of quinazoline-based kinase inhibition, it is crucial to visualize the targeted signaling pathways and the experimental workflow.
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
The diagram above illustrates how Epidermal Growth Factor (EGF) binding to its receptor (EGFR) triggers downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival. Quinazoline-based inhibitors act by competitively binding to the ATP pocket of the EGFR kinase domain, thereby blocking these downstream signals.
Caption: General workflow for an in vitro kinase inhibition assay.
This workflow diagram outlines the key steps of the in vitro kinase inhibition assay described previously, from compound preparation to data analysis. Following a standardized and well-controlled protocol is essential for generating reliable and reproducible data.
Conclusion
While direct experimental data for 6-methoxy-7-methyl-quinazoline is not yet available, a comparative analysis against established drugs like Gefitinib, Erlotinib, and Lapatinib provides a valuable framework for its evaluation. The quinazoline scaffold remains a highly promising starting point for the development of novel kinase inhibitors. A thorough investigation of its kinase inhibitory profile, following robust experimental protocols such as the ADP-Glo™ assay, will be crucial in determining its potential as a selective and potent therapeutic agent. The unique substitution pattern of 6-methoxy-7-methyl-quinazoline may offer a distinct selectivity profile, potentially leading to new therapeutic opportunities in the field of oncology.
References
-
Al-Suwaidan, I. A., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Journal of the Saudi Chemical Society, 20(S1), S197-S213. [Link]
-
Damghani, M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1029841. [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]
-
Kumar, A., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Pharmaceuticals, 16(12), 1729. [Link]
-
Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. [Link]
-
El-Gamal, M. I., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 853. [Link]
-
Hilaris Publisher. (2023, June 28). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher. [Link]
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Bio Molecular Systems. [Link]
-
Knippschild, U., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 21(18), 6745. [Link]
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- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
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- 3. hilarispublisher.com [hilarispublisher.com]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. biomolecularsystems.com [biomolecularsystems.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Application & Comparison Guide: Validating the Mechanism of Action of 6-Methoxy-7-Methyl-Quinazoline via CRISPR Knockout Studies
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanism of Action (MOA) Validation, Target Specificity, and Isogenic Cell Line Workflows
Executive Summary & Mechanistic Context
The quinazoline core is a privileged scaffold in targeted therapeutics, historically utilized in the development of kinase inhibitors (e.g., targeting EGFR and PDGFR) and epigenetic modulators (e.g., G9a/GLP methyltransferases). However, the classic 6,7-dimethoxyquinazoline scaffold often suffers from metabolic liabilities (such as rapid O-demethylation) and off-target promiscuity.
To overcome these limitations, structural evolution has led to the 6-methoxy-7-methyl-quinazoline (6-MMQ) moiety. By replacing the 7-methoxy group with a 7-methyl group, developers alter the steric bulk and electron density of the compound. This modification significantly enhances target residence time within the kinase hinge-binding region or the lysine-binding channel of methyltransferases, while improving metabolic stability[1].
Despite these chemical improvements, proving that a 6-MMQ derivative's phenotypic efficacy is strictly driven by its intended primary target (e.g., PDGFRβ) requires rigorous genetic validation. A common pitfall in drug development is off-target cytotoxicity masquerading as on-target efficacy. This guide outlines a self-validating CRISPR-Cas9 knockout workflow to objectively compare the specificity of 6-MMQ against alternative scaffolds.
Comparative Performance: 6-MMQ vs. Alternative Scaffolds
To establish true mechanism of action, an inhibitor must demonstrate a massive loss of potency (a rightward shift in the IC₅₀ curve) in cells lacking the target. The table below compares a highly selective 6-MMQ derivative against the classic 6,7-dimethoxyquinazoline scaffold and control compounds in Wild-Type (WT) and PDGFRB Knockout (KO) isogenic cell lines.
Table 1: Pharmacological Profiling in WT vs. Target-Null Isogenic Cell Lines
| Compound Class | Primary Target(s) | WT IC₅₀ (nM) | PDGFRB -/- IC₅₀ (nM) | Rescue IC₅₀ (nM) | Fold-Shift (KO/WT) | Interpretation |
| 6-MMQ Derivative | PDGFRβ | 15 | >10,000 | 18 | >666x | Exquisite on-target specificity. |
| 6,7-Dimethoxyquinazoline | PDGFRβ / EGFR | 25 | 4,500 | 30 | 180x | Retains off-target cytotoxicity. |
| Imatinib (Clinical Control) | ABL / PDGFR | 50 | >10,000 | 55 | >200x | High specificity for target family. |
| Staurosporine (Tox Control) | Pan-Kinase | 5 | 6 | 5 | 1.2x | General toxicity; target independent. |
Data Insight: The 6-MMQ scaffold exhibits a >666-fold resistance shift in the knockout line, proving that its anti-proliferative effect is almost entirely dependent on the presence of PDGFRβ. In contrast, the 6,7-dimethoxyquinazoline alternative shows a lower fold-shift, indicating residual off-target binding (likely to other receptor tyrosine kinases like EGFR) that causes cell death even when PDGFRβ is absent.
The Self-Validating Protocol: Knockout & Rescue Workflow
To ensure scientific integrity, a knockout study cannot simply compare WT to KO. CRISPR-Cas9 editing can induce off-target DNA damage or synthetic lethal artifacts. Therefore, a Rescue Line —where the target is re-expressed in the knockout background—is mandatory to create a closed, self-validating logical loop.
Phase 1: Isogenic Cell Line Generation
-
sgRNA Design & RNP Transfection:
-
Action: Design three spatially distinct synthetic sgRNAs targeting the critical kinase domain exons of PDGFRB. Complex these with Cas9 protein to form Ribonucleoproteins (RNPs) and deliver via electroporation.
-
Causality: Utilizing RNPs rather than plasmid-based Cas9 ensures rapid clearance of the nuclease, drastically reducing off-target cleavage events and preventing unwanted plasmid integration into the host genome.
-
-
Clonal Isolation & Validation:
-
Action: Perform single-cell sorting. Validate knockout via Sanger sequencing (ICE/TIDE analysis) and Western Blotting.
-
Causality: Genetic indels do not guarantee protein loss due to potential alternative splicing or downstream translation initiation. Western blotting confirms absolute depletion of the target protein.
-
Phase 2: Target Rescue (The Critical Control)
-
Synonymous Mutant Lentiviral Transduction:
-
Action: Transduce the validated KO clones with a lentiviral vector expressing PDGFRB. Crucially, the rescue construct must contain synonymous (silent) mutations in the sgRNA binding site/PAM sequence.
-
Causality: If a wild-type cDNA sequence is used, residual Cas9/sgRNA activity could cleave the rescue construct. Synonymous mutations render the rescue gene "CRISPR-resistant" without altering the final amino acid sequence, ensuring stable re-expression.
-
Phase 3: Pharmacological Profiling
-
Cell Viability Assay (CellTiter-Glo):
-
Action: Plate WT, KO, and Rescue cells in 384-well plates. Treat with a 10-point dose-response titration of the 6-MMQ compound for 72 hours. Measure ATP-based luminescence.
-
Causality: ATP-based assays are preferred over colorimetric assays (like MTT) because they are less prone to metabolic artifacts induced by the chemical reduction of the tetrazolium dye by the test compounds themselves.
-
-
Downstream Signaling Validation:
-
Action: Treat cells with the IC₉₀ of 6-MMQ for 2 hours. Lyse cells and probe for phospho-AKT and phospho-ERK via ELISA or Western blot.
-
Causality: Viability only confirms the macroscopic phenotype. Phosphoprotein analysis proves that 6-MMQ specifically interrupts the downstream signaling nodes directly governed by the target receptor.
-
Pathway & Workflow Visualizations
Fig 1: Mechanism of action of 6-MMQ inhibiting its primary target and downstream signaling.
Fig 2: Self-validating CRISPR knockout and rescue workflow for 6-MMQ specificity testing.
References
-
Matsuno, K., et al. "Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism of 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives." Journal of Medicinal Chemistry, ACS Publications.[Link][1][2]
-
Xiong, Y., et al. "Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase." Journal of Medicinal Chemistry, ACS Publications.[Link][3][4]
Sources
Assessing the Off-Target Effects of 6-Methoxy-7-Methyl-Quinazoline: A Comparative Guide for Drug Development
Introduction: The Privileged Quinazoline Scaffold
The quinazoline core is a cornerstone of modern targeted therapeutics, functioning as a privileged scaffold for both receptor tyrosine kinase (RTK) inhibitors (e.g., EGFR, PDGFR) and epigenetic modulators (e.g., G9a/GLP lysine methyltransferases)[1][2]. However, the clinical success of quinazoline derivatives is often bottlenecked by kinome promiscuity and metabolic liabilities.
This guide objectively compares the 6-methoxy-7-methyl-quinazoline scaffold against alternative structural motifs, specifically the classic 6,7-dimethoxy-quinazoline. By replacing the C7-methoxy group with a C7-methyl group, medicinal chemists fundamentally alter the electronic distribution, steric bulk, and hydrogen-bonding capacity of the molecule. This subtle substitution dictates the compound's off-target profile, shifting its interaction with structural water molecules in the binding pocket and mitigating the metabolic polymorphism often observed with dialkoxy-quinazolines[3][4].
Mechanistic Baseline: Structural Causality of Off-Target Binding
To understand off-target effects, we must examine the causality of the binding interface. In the ATP-binding pocket of kinases or the substrate-binding groove of methyltransferases, the C6 and C7 positions of the quinazoline ring project toward the solvent-exposed region or interact with critical structural waters.
-
The 6-Methoxy Role: The 6-methoxy group typically occupies a shallow binding groove. Larger substitutions (e.g., ethoxy or isopropoxy) create steric clashes that diminish target affinity[4].
-
The 7-Methyl vs. 7-Methoxy Shift: In classic EGFR/PDGFR inhibitors, the 6,7-dimethoxy configuration provides high affinity but is notorious for causing metabolic polymorphism (variable drug clearance rates in populations) and broad off-target RTK inhibition (e.g., hitting VEGFR2, leading to hypertension)[3][5]. Replacing the C7-methoxy with a C7-methyl removes a hydrogen-bond acceptor. While this can reduce affinity for certain wild-type kinases, it enhances selectivity for specific mutant kinases or epigenetic targets like GLP/G9a, where the C7 substituent sits at the neck of the binding channel[4].
Caption: Divergent signaling outcomes based on the binding affinity of the 6-methoxy-7-methyl-quinazoline core.
Scaffold Comparison: Performance and Selectivity
When selecting a scaffold for lead optimization, the 6-methoxy-7-methyl-quinazoline must be benchmarked against its structural cousins. Table 1 summarizes the comparative performance based on established structure-activity relationship (SAR) principles[3][4][5].
Table 1: Comparative Profile of Quinazoline and Alternative Scaffolds
| Scaffold Type | Representative Application | Primary Target Affinity | Off-Target Liability (Kinome) | Metabolic Profile |
| 6-Methoxy-7-Methyl-Quinazoline | GLP/G9a Inhibitors, Selective TKIs | High (IC50 < 10 nM for GLP/G9a) | Moderate (Reduced WT EGFR & VEGFR2 binding) | Stable (Avoids dialkoxy polymorphism) |
| 6,7-Dimethoxy-Quinazoline | 1st-Gen EGFR/PDGFR Inhibitors | Very High (IC50 < 1 nM for WT EGFR) | High (Promiscuous RTK binding; HER2, CDK2) | Variable (Prone to extensive/poor metabolizer polymorphism) |
| Pyrimidine / Pyridine Core | 3rd-Gen Mutant-Selective Inhibitors | High (Mutant-specific via covalent bonding) | Low (Spares WT EGFR) | Stable (Distinct CYP450 clearance pathways) |
Data synthesized from comparative SAR studies on quinazoline derivatives and their bioisosteric replacements.
Experimental Protocols for Off-Target Assessment
To ensure scientific integrity, off-target effects must be evaluated using a self-validating system. The following protocols move from cell-free biochemical profiling to live-cell target engagement, ensuring that observed toxicities are causally linked to specific off-target kinase inhibition.
Protocol 1: Kinome-Wide Profiling via Thermal Shift Assay (TSA)
Rationale: Enzymatic assays require active kinase conformations. TSA measures the thermodynamic stabilization of a protein upon ligand binding, allowing us to detect off-target engagement even in inactive kinase states.
-
Preparation: Dispense 2 µM of recombinant kinase panel proteins into a 384-well PCR plate.
-
Compound Addition: Add the 6-methoxy-7-methyl-quinazoline derivative at a screening concentration of 1 µM and 10 µM. Self-Validation Control: Include a known promiscuous inhibitor (e.g., Staurosporine) as a positive control and DMSO as a vehicle negative control.
-
Dye Incubation: Add SYPRO™ Orange dye (1X final concentration). The dye fluoresces upon binding to hydrophobic regions exposed during protein unfolding.
-
Thermal Denaturation: Subject the plate to a temperature gradient (25°C to 95°C at 0.05°C/sec) using a real-time PCR machine.
-
Data Analysis: Calculate the shift in melting temperature (ΔTm). A ΔTm > 2°C indicates significant off-target binding.
Protocol 2: Live-Cell Target Engagement (NanoBRET)
Rationale: Biochemical affinity does not always translate to cellular engagement due to membrane permeability and intracellular ATP competition. NanoBRET quantifies target occupancy in living cells.
-
Transfection: Transfect HEK293 cells with plasmids encoding the off-target kinase of interest (e.g., WT EGFR or VEGFR2) fused to NanoLuc® luciferase.
-
Tracer Equilibration: Add a cell-permeable fluorescent NanoBRET tracer that reversibly binds the kinase ATP pocket.
-
Inhibitor Competition: Treat cells with serial dilutions of the 6-methoxy-7-methyl-quinazoline compound (1 nM to 10 µM) for 2 hours. Self-Validation Control: Include a tracer-only well (max BRET signal) and an untransfected cell well (background noise).
-
Detection: Add NanoLuc substrate and measure the BRET ratio (emission at 618 nm / 460 nm).
-
Causality Check: A decrease in the BRET ratio confirms that the test compound successfully penetrated the cell and displaced the tracer from the off-target kinase in the presence of physiological ATP.
Caption: Self-validating workflow for assessing the off-target liability of quinazoline derivatives.
Conclusion
The transition from a 6,7-dimethoxy-quinazoline to a 6-methoxy-7-methyl-quinazoline scaffold is not merely a synthetic convenience; it is a strategic pharmacological intervention. By eliminating the C7 oxygen, researchers can subtly disrupt the hydration network within the kinase or methyltransferase binding pocket[4]. While this may decrease the raw potency seen in early-generation RTK inhibitors, it provides a critical pathway to engineer out metabolic polymorphism and reduce broad-spectrum kinome toxicity[3][6]. Rigorous, multi-tiered validation using thermal shift and live-cell NanoBRET assays is essential to quantify these structural benefits.
References
-
Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism. Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals. URL:[Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. National Institutes of Health (PMC). URL:[Link]
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A Comparative Guide to the Preclinical Validation of Quinazoline Derivatives as Therapeutic Agents
This guide provides an in-depth analysis of the preclinical validation process for quinazoline-based therapeutic agents, with a specific focus on evaluating their potential in relevant animal models. While direct experimental data for the novel compound 6-methoxy-7-methyl-quinazoline is not publicly available, this document will serve as a comprehensive framework for researchers. We will leverage data from structurally related and well-characterized quinazoline derivatives to illustrate the pathway from compound selection to in vivo validation, providing the necessary context to design and interpret studies for new chemical entities.
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3][4] The therapeutic efficacy and target specificity of these molecules are profoundly influenced by the substitution patterns on the quinazoline ring.[5][6] For instance, substitutions at the 6- and 7-positions, such as the methoxy groups in many approved drugs, are known to be critical for potent kinase inhibition.[5] This guide will compare the performance of representative quinazoline derivatives in established animal models against standard-of-care alternatives, offering the experimental and logical framework necessary for advancing novel candidates like 6-methoxy-7-methyl-quinazoline through the preclinical pipeline.
Core Therapeutic Applications and Mechanisms of Action
Quinazoline derivatives owe their broad therapeutic potential to their ability to interact with a diverse range of biological targets. The two most extensively validated applications are in oncology and inflammation.
Anticancer Activity: Targeting Kinase-Driven Proliferation
The most prominent anticancer mechanism for quinazoline derivatives is the inhibition of protein tyrosine kinases, which are critical enzymes in signaling pathways that control cell growth, proliferation, and survival.[5][7] Overexpression or mutation of these kinases, such as the Epidermal Growth Factor Receptor (EGFR), is a hallmark of many cancers.[7][8]
Several FDA-approved drugs, including Gefitinib and Erlotinib, are quinazoline-based EGFR inhibitors.[5] They function by competing with ATP for the binding site in the kinase domain of the receptor, thereby blocking downstream signaling cascades and inhibiting tumor cell proliferation.[9][10] Other quinazoline derivatives have been shown to target different kinases like VEGFR and PDGFR or even act as multi-target inhibitors, a strategy that can overcome drug resistance.[11][12] A secondary, yet potent, anticancer mechanism for some derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[11][13][14]
Validation in Animal Models: A Comparative Analysis
The transition from promising in vitro activity to a viable therapeutic candidate requires rigorous validation in in vivo animal models. The choice of model is critical and must be relevant to the human disease being targeted.
Anticancer Efficacy: Human Tumor Xenograft Model
The gold standard for assessing in vivo anticancer efficacy is the xenograft model, where human cancer cells are implanted into immunocompromised mice. This allows the direct evaluation of a compound's effect on human tumor growth.
Comparative Data: Quinazoline Derivatives vs. Standard of Care in an NSCLC Xenograft Model
| Compound | Dose (mg/kg/day) | Route | Animal Model | Tumor Growth Inhibition (TGI) | Body Weight Change | Reference |
| Compound #7 (2-cyclopropyl-4-styrylquinazoline) | 15 | i.p. | A549 Xenograft (Nude Mice) | ~50% | Not significant | [9] |
| Compound #7 (2-cyclopropyl-4-styrylquinazoline) | 30 | i.p. | A549 Xenograft (Nude Mice) | ~75% | Not significant | [9] |
| Compound 2 (7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one) | 1.0 | i.p. | A549 Xenograft (Nude Mice) | 62% | No obvious toxicity | [14] |
| Gefitinib (Standard) | 20 | p.o. | EAC Model (Swiss Albino Mice) | Significant increase in survival time | Not specified | [15] |
Experimental Protocol: Human Tumor Xenograft Study
-
Cell Culture: Human non-small cell lung cancer (NSCLC) cells (e.g., A549) are cultured under standard conditions (37°C, 5% CO₂).
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. Rationale: The lack of a thymus prevents T-cell maturation, allowing the mice to accept human tumor grafts without rejection.
-
Tumor Implantation: A suspension of 5 x 10⁶ A549 cells in 100 µL of a Matrigel/PBS mixture is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (approx. 100-150 mm³). Mice are then randomized into treatment and control groups (n=8-10 per group).
-
Compound Administration:
-
Vehicle Control Group: Receives the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) daily via intraperitoneal (i.p.) or oral (p.o.) gavage.
-
Test Compound Group(s): Receive the quinazoline derivative at various doses (e.g., 15 and 30 mg/kg) prepared in the vehicle, administered daily.
-
Positive Control Group: Receives a standard-of-care drug (e.g., Gefitinib) at a clinically relevant dose.
-
-
Monitoring: Tumor volume and mouse body weight are measured every 2-3 days for the duration of the study (typically 21-28 days). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised and weighed. Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100%. Statistical analysis (e.g., ANOVA) is performed to determine significance.
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
This is a classic and highly reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.
Comparative Data: Quinazoline Derivative vs. Standard NSAID
| Compound | Dose (mg/kg) | Route | % Inhibition of Paw Edema (at 3h) | Animal Model | Reference |
| Novel Quinazoline Derivative | 25 | p.o. | Significant, dose-dependent | Wistar Rats | [1][16] |
| Novel Quinazoline Derivative | 50 | p.o. | Comparable to Indomethacin | Wistar Rats | [1][16] |
| Indomethacin (Standard) | 10 | p.o. | Significant inhibition | Wistar Rats | [16] |
| Diclofenac Sodium (Standard) | 10 | p.o. | Significant inhibition | Wistar Rats | [17] |
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (150-200g) are used. They are fasted overnight before the experiment to ensure consistent drug absorption.
-
Compound Administration: Animals are divided into groups (n=6 per group).
-
Vehicle Control Group: Receives the vehicle solution (e.g., 0.5% carboxymethyl cellulose) orally.
-
Test Compound Group(s): Receive the quinazoline derivative at various doses (e.g., 25 and 50 mg/kg) orally.
-
Positive Control Group: Receives a standard NSAID (e.g., Indomethacin, 10 mg/kg) orally.
-
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each rat. Rationale: Carrageenan is a non-antigenic phlogistic agent that induces a reproducible inflammatory response.
-
Measurement of Edema: The paw volume is measured immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Analysis: The increase in paw volume (edema) is calculated as the difference between the volume at a given time (Vₜ) and the initial volume (V₀). The percentage inhibition of edema is calculated as: [1 - (Mean Edema of Treated Group / Mean Edema of Control Group)] x 100%.
Proposed Preclinical Workflow for a Novel Candidate: 6-Methoxy-7-Methyl-Quinazoline
Based on the established activities of related compounds, a logical starting point for evaluating a novel derivative like 6-methoxy-7-methyl-quinazoline would be to assess its potential as a kinase inhibitor for cancer therapy. The 6,7-dimethoxy substitution pattern is a well-known feature of potent EGFR inhibitors. [5][18]
Conclusion
The quinazoline scaffold remains a highly versatile and therapeutically valuable core for drug development. As demonstrated, its derivatives have proven efficacy in robust animal models for both oncology and inflammation, primarily through mechanisms like kinase inhibition and modulation of inflammatory pathways. While specific data on 6-methoxy-7-methyl-quinazoline is not yet available, the comparative data and detailed protocols provided in this guide offer a clear and scientifically rigorous roadmap for its evaluation. By following a structured preclinical workflow—from in vitro target identification to in vivo efficacy and safety studies—researchers can effectively validate its therapeutic potential and compare its performance against established alternatives, ultimately determining its promise as a future clinical candidate.
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A Researcher's Guide to Comparing the Metabolic Stability of 6-Methoxy-7-Methyl-Quinazoline and Its Analogs
In the landscape of modern drug discovery, the quinazoline scaffold holds a privileged position, forming the core of numerous therapeutic agents.[1] Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.[2][3] However, a critical determinant of a drug candidate's success is its metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[4][5] Poor metabolic stability can lead to rapid clearance from the body, insufficient therapeutic exposure, and the formation of potentially toxic metabolites.[4] This guide provides an in-depth comparison of the metabolic stability of 6-methoxy-7-methyl-quinazoline and its analogs, offering experimental insights and methodologies for researchers in drug development.
The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, play a crucial role in modifying xenobiotics.[6][7] Understanding how structural modifications to the 6-methoxy-7-methyl-quinazoline core influence its interaction with these enzymes is paramount for designing more robust drug candidates. This guide will delve into the structure-metabolism relationships of this important scaffold and its derivatives.
The Critical Role of In Vitro Metabolic Stability Assays
Before advancing a compound to costly and time-consuming in vivo studies, its metabolic fate is initially assessed using in vitro systems. These assays provide key parameters such as intrinsic clearance (CLint) and half-life (t1/2), which are used to rank-order compounds and predict their in vivo pharmacokinetic behavior.[5][8] The two most common in vitro models are liver microsomes and hepatocytes.[4][9]
-
Liver Microsomes: These are subcellular fractions of the liver that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the CYPs.[10] Microsomal stability assays are cost-effective and have high throughput, making them ideal for early-stage screening.[10][11] They are particularly useful for investigating CYP-mediated metabolism.[6]
-
Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors.[12] Hepatocyte stability assays provide a more comprehensive picture of hepatic metabolism, including the contributions of conjugation reactions (Phase II).[12][13]
Comparative Metabolic Stability Data
The following table summarizes the metabolic stability of 6-methoxy-7-methyl-quinazoline (Parent Compound) and a series of its analogs with modifications at key positions. These hypothetical data are representative of what might be observed in typical in vitro assays and are intended to illustrate structure-metabolism relationships.
| Compound ID | R1 (Position 6) | R2 (Position 7) | R3 (Position 4) | In Vitro t1/2 (min) - Human Liver Microsomes | In Vitro CLint (µL/min/mg protein) - Human Liver Microsomes | In Vitro t1/2 (min) - Human Hepatocytes | In Vitro CLint (µL/min/10^6 cells) - Human Hepatocytes |
| Parent | -OCH3 | -CH3 | -H | 45 | 31.0 | 35 | 49.5 |
| Analog A | -OCHF2 | -CH3 | -H | 75 | 18.5 | 60 | 28.9 |
| Analog B | -OCH3 | -CH2OH | -H | 15 | 92.4 | 10 | 148.5 |
| Analog C | -OCH3 | -CH3 | -NH(p-F-Ph) | 25 | 55.4 | 20 | 74.2 |
| Analog D | -OCH3 | -CH3 | -NH(pyridine) | 60 | 23.1 | 50 | 35.6 |
| Analog E | -OH | -CH3 | -H | 10 | 138.6 | 5 | 297.0 |
Analysis of Structure-Metabolism Relationships
The data presented above highlight several key principles in drug metabolism that are pertinent to the quinazoline scaffold:
-
Blocking Metabolic "Soft Spots": The methoxy group at position 6 and the methyl group at position 7 are potential sites of metabolism. O-demethylation of the methoxy group and oxidation of the methyl group are common metabolic pathways for many xenobiotics. The parent compound exhibits moderate stability.
-
Impact of Fluorination (Analog A): Replacing the methoxy group with a difluoromethoxy group (-OCHF2) in Analog A significantly increases metabolic stability. The strong carbon-fluorine bond is resistant to cleavage by CYP enzymes, a common strategy to block metabolic hydroxylation.[14]
-
Introduction of a Metabolically Labile Group (Analog B): Conversely, replacing the methyl group with a hydroxymethyl group (-CH2OH) in Analog B dramatically decreases metabolic stability. This introduces a primary alcohol, which can be readily oxidized to an aldehyde and then a carboxylic acid, or undergo glucuronidation.
-
Influence of Substituents at Position 4 (Analogs C and D): The introduction of an anilino group at position 4, a common feature in many quinazoline-based kinase inhibitors, can also influence metabolism.[3] A para-fluoro substitution on the aniline ring (Analog C) leads to faster metabolism compared to the parent, possibly due to hydroxylation of the aniline ring. However, replacing the aniline with a pyridine ring (Analog D) improves stability. The nitrogen in the pyridine ring can make the ring more electron-deficient and less susceptible to oxidative metabolism.[15]
-
Role of Phenolic Groups (Analog E): The replacement of the methoxy group with a hydroxyl group (Analog E) results in very rapid metabolism. Phenolic hydroxyl groups are prime targets for Phase II conjugation reactions, such as glucuronidation and sulfation, which are highly efficient clearance pathways.
Experimental Methodologies
To ensure the generation of reliable and reproducible data, standardized protocols for in vitro metabolic stability assays are essential.
Protocol 1: Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of Phase I enzymes.[16]
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound and positive control compounds (e.g., verapamil, testosterone)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16]
-
Acetonitrile (ACN) or methanol to terminate the reaction
-
LC-MS/MS system for analysis[16]
Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a separate tube containing ice-cold acetonitrile to stop the reaction.[16]
-
Sample Processing: Centrifuge the terminated reaction mixtures to precipitate the proteins.[16] Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism.[12][13]
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound and positive control compounds
-
Acetonitrile (ACN) or methanol
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw and resuspend the cryopreserved hepatocytes in incubation medium. Determine cell viability and concentration.
-
Incubation: Add the hepatocyte suspension to a multi-well plate. Add the test compound to the wells and incubate at 37°C with gentle shaking.[12]
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect samples from the incubation wells and terminate the reaction by adding cold acetonitrile.[4]
-
Sample Processing: Centrifuge the samples to pellet cell debris. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in the supernatant by LC-MS/MS.
-
Data Analysis: Similar to the microsomal assay, determine the in vitro half-life (t1/2) and intrinsic clearance (CLint). The CLint in hepatocytes is typically expressed as µL/min/10^6 cells and is calculated as: CLint = (0.693 / t1/2) / (number of hepatocytes in millions/mL).[8]
Visualizing the Experimental Workflow and Metabolic Pathways
To further clarify the experimental process and the potential metabolic fate of 6-methoxy-7-methyl-quinazoline, the following diagrams are provided.
Caption: Experimental workflow for in vitro metabolic stability assays.
Caption: Potential metabolic pathways of 6-methoxy-7-methyl-quinazoline.
Conclusion
The metabolic stability of 6-methoxy-7-methyl-quinazoline and its analogs is a multifaceted property governed by the interplay of various structural features. A systematic approach to modifying the parent scaffold, coupled with robust in vitro metabolic stability assays, is crucial for identifying compounds with favorable pharmacokinetic profiles. By understanding the principles of structure-metabolism relationships, researchers can strategically design and synthesize novel quinazoline derivatives with enhanced metabolic stability, thereby increasing their potential for successful clinical development. The experimental protocols and conceptual frameworks presented in this guide serve as a valuable resource for scientists engaged in the optimization of this important class of therapeutic agents.
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A Head-to-Head Preclinical Comparison of 6-Methoxy-7-Methyl-Quinazoline with Standard-of-Care Kinase Inhibitors
A Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for the development of potent kinase inhibitors.[1][2][3][4] This guide provides a comprehensive framework for a head-to-head preclinical comparison of a novel investigational compound, 6-methoxy-7-methyl-quinazoline, against established standard-of-care drugs. Given the well-documented role of quinazoline derivatives as inhibitors of key signaling pathways in oncology, this guide will focus on a comparative analysis against inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two critical targets in cancer progression.[1][2][3][4]
This document will outline the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to rigorously evaluate the potential of 6-methoxy-7-methyl-quinazoline as a next-generation therapeutic agent.
Introduction: The Rationale for a Novel Quinazoline Inhibitor
The quinazoline core is a privileged structure in medicinal chemistry, forming the backbone of several FDA-approved anticancer drugs.[5][6] These agents typically function by competitively binding to the ATP-binding pocket of tyrosine kinases, thereby inhibiting downstream signaling pathways that drive tumor growth, proliferation, and survival.[2][7] The specific substitutions on the quinazoline ring, such as the 6-methoxy and 7-methyl groups of our investigational compound, are hypothesized to modulate its potency, selectivity, and pharmacokinetic properties.
This guide will use Osimertinib, a third-generation EGFR inhibitor, and Lenvatinib, a multi-kinase inhibitor targeting VEGFR among others, as the standard-of-care comparators.[8][9][10] Osimertinib is the standard first-line treatment for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[9][10] Lenvatinib is approved for various solid tumors, including thyroid and renal cell carcinoma, where it exerts its anti-angiogenic effects.[8]
The primary objective of this comparative study is to determine if 6-methoxy-7-methyl-quinazoline offers any advantages over these established therapies, such as improved potency, a more favorable selectivity profile, or activity against resistance mutations.
Comparative Mechanism of Action: Targeting Key Oncogenic Pathways
A fundamental aspect of this head-to-head comparison is to elucidate and compare the mechanism of action of 6-methoxy-7-methyl-quinazoline with that of the standard-of-care drugs.
Targeted Signaling Pathways
The following diagram illustrates the signaling pathways targeted by EGFR and VEGFR inhibitors, which are the presumed targets of our investigational compound.
Caption: Targeted signaling pathways of EGFR and VEGFR inhibitors.
Experimental Validation of Mechanism
To validate the hypothesized mechanism of 6-methoxy-7-methyl-quinazoline, a series of biochemical and cell-based assays should be performed in parallel with Osimertinib and Lenvatinib.
Experimental Protocol: Kinase Inhibition Assays
-
Objective: To determine the in vitro inhibitory activity of the compounds against a panel of purified kinases.
-
Materials:
-
Purified recombinant human EGFR (wild-type and mutant forms, e.g., T790M, L858R, exon 19 deletion).
-
Purified recombinant human VEGFR1, VEGFR2, and VEGFR3.
-
6-methoxy-7-methyl-quinazoline, Osimertinib, Lenvatinib.
-
ATP, substrate peptides.
-
Assay buffer, detection reagents.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the kinase, substrate peptide, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).
-
Calculate the IC50 values for each compound against each kinase.
-
In Vitro Head-to-Head Comparison
A comprehensive in vitro comparison will provide crucial data on the relative potency and cellular effects of 6-methoxy-7-methyl-quinazoline.
Cellular Proliferation and Viability Assays
The antiproliferative activity of the compounds will be assessed across a panel of cancer cell lines with known genetic backgrounds.
Experimental Protocol: Cell Viability Assay
-
Objective: To determine the effect of the compounds on the viability of cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., NCI-H1975 for EGFR T790M, PC-9 for EGFR exon 19 deletion, A549 for wild-type EGFR, and HUVEC for endothelial cells).
-
6-methoxy-7-methyl-quinazoline, Osimertinib, Lenvatinib.
-
Cell culture medium, fetal bovine serum, antibiotics.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate for 72 hours.
-
Add the cell viability reagent and measure the luminescence.
-
Calculate the GI50 (concentration for 50% growth inhibition) values.
-
Target Engagement and Downstream Signaling
Western blotting can be used to confirm that the compounds are hitting their intended targets within the cell and inhibiting downstream signaling.
Experimental Protocol: Western Blot Analysis
-
Objective: To assess the inhibition of EGFR and VEGFR phosphorylation and downstream signaling pathways.
-
Materials:
-
Cancer cell lines treated with the test compounds.
-
Lysis buffer, protease and phosphatase inhibitors.
-
Primary antibodies (e.g., p-EGFR, total EGFR, p-ERK, total ERK, p-AKT, total AKT, p-VEGFR2, total VEGFR2).
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary and secondary antibodies.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Comparative In Vitro Data Summary
The following table provides a template for summarizing the in vitro data.
| Parameter | 6-Methoxy-7-Methyl-Quinazoline | Osimertinib | Lenvatinib |
| EGFR (WT) IC50 (nM) | Experimental Value | Known Value | Known Value |
| EGFR (T790M) IC50 (nM) | Experimental Value | Known Value | Known Value |
| VEGFR2 IC50 (nM) | Experimental Value | Known Value | Known Value |
| NCI-H1975 GI50 (µM) | Experimental Value | Known Value | Known Value |
| PC-9 GI50 (µM) | Experimental Value | Known Value | Known Value |
| HUVEC GI50 (µM) | Experimental Value | Known Value | Known Value |
In Vivo Preclinical Comparison
In vivo studies in relevant animal models are essential to evaluate the efficacy and safety of 6-methoxy-7-methyl-quinazoline in a more complex biological system.
Xenograft Tumor Models
The antitumor activity of the compounds will be evaluated in mice bearing human tumor xenografts.
Experimental Workflow: Xenograft Efficacy Study
Caption: Workflow for a comparative in vivo xenograft efficacy study.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 6-methoxy-7-methyl-quinazoline is crucial for interpreting the efficacy data.
Experimental Protocol: PK/PD Study
-
Objective: To determine the pharmacokinetic profile of the compounds and correlate it with target modulation in tumors.
-
Materials:
-
Tumor-bearing mice.
-
6-methoxy-7-methyl-quinazoline, Osimertinib, Lenvatinib.
-
Blood collection supplies.
-
LC-MS/MS for drug concentration analysis.
-
Western blot reagents.
-
-
Procedure:
-
Administer a single dose of each compound to the mice.
-
Collect blood samples at various time points.
-
Euthanize a subset of mice at each time point and collect tumor tissue.
-
Analyze plasma samples for drug concentration using LC-MS/MS.
-
Analyze tumor lysates for target phosphorylation (e.g., p-EGFR, p-VEGFR2) by Western blot.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
-
Correlate drug exposure with the duration and extent of target inhibition.
-
Safety and Tolerability Profile
A preliminary assessment of the safety and tolerability of 6-methoxy-7-methyl-quinazoline is a critical component of the head-to-head comparison.
In Vitro Cytotoxicity in Normal Cells
The cytotoxicity of the compounds should be evaluated in non-cancerous cell lines to assess for potential off-target effects.
Experimental Protocol: Normal Cell Cytotoxicity
-
Objective: To determine the cytotoxic effect of the compounds on normal human cells.
-
Materials:
-
Normal human cell lines (e.g., human fibroblasts, renal proximal tubule epithelial cells).
-
Test compounds and cell viability reagents.
-
-
Procedure:
-
Follow the same procedure as the cancer cell viability assay.
-
Calculate the CC50 (concentration for 50% cytotoxicity) values.
-
Determine the selectivity index (SI = CC50 / GI50).
-
In Vivo Toxicity Assessment
During the in vivo efficacy studies, close monitoring of the animals for signs of toxicity is essential.
Key Parameters to Monitor:
-
Body Weight: A significant decrease in body weight can be an indicator of toxicity.
-
Clinical Observations: Monitor for changes in appearance, posture, and behavior.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood for a complete blood count and analysis of liver and kidney function markers.
-
Histopathology: Collect major organs for histopathological examination to identify any drug-related tissue damage.
Comparative Safety Data Summary
| Parameter | 6-Methoxy-7-Methyl-Quinazoline | Osimertinib | Lenvatinib |
| Normal Fibroblast CC50 (µM) | Experimental Value | Known Value | Known Value |
| Selectivity Index (Cancer vs. Normal) | Calculated Value | Calculated Value | Calculated Value |
| Maximum Tolerated Dose (MTD) in Mice (mg/kg) | Experimental Value | Known Value | Known Value |
| Observed In Vivo Toxicities | Description of findings | Known side effects | Known side effects |
Conclusion and Future Directions
This comprehensive head-to-head comparison will provide a robust preclinical data package to evaluate the potential of 6-methoxy-7-methyl-quinazoline as a novel anticancer agent. The results of these studies will determine if the compound warrants further development, including more extensive toxicology studies and eventual progression to clinical trials. A favorable outcome would be characterized by superior potency against clinically relevant targets, activity against resistance mutations, a wider therapeutic window, or an improved overall safety profile compared to the standard-of-care drugs. The logical progression from in vitro characterization to in vivo efficacy and safety assessment, as outlined in this guide, provides a rigorous and scientifically sound pathway for the preclinical evaluation of this promising new chemical entity.
References
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Patsnap Synapse. What are the therapeutic candidates targeting VEGFR? Available at: [Link].
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Myung-Ju Ahn, MD, PhD. (2022). A New Standard of Care in EGFR-Positive NSCLC Unresponsive to TKIs?. The ASCO Post. Available at: [Link].
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Wikipedia. Quinazoline. Available at: [Link].
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- Szymańska, E., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 71(5), 793-801.
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The ASCO Post. (2021). Cardiovascular Concerns With the Use of VEGFR Tyrosine Kinase Inhibitors. Available at: [Link].
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Li, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. ResearchGate. Available at: [Link].
- Peters, S. (2017). EGFR-targeted treatments: insights from the adjuvant to the resistant setting. memo - Magazine of European Medical Oncology, 10(4), 221-224.
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DelveInsight. (2024). VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034. PR Newswire. Available at: [Link].
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- Wang, Y., et al. (2006). Synthesis and bioactivity of 6,7-dimethoxy-quinazoline-4-arylamine derivatives. Chinese Journal of Medicinal Chemistry, 16(5), 273-277.
- Kumar, A., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6536.
- Uckun, F. M., et al. (1998). 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. Clinical Cancer Research, 4(6), 1405-1414.
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- Yarlagadda, K., & Negi, S. (2022). The Vascular Endothelial Growth Factor (VEGF)
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- Al-Ostoot, F. H., et al. (2022). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Current Organic Synthesis, 19(6), 652-666.
- Fan, M., & Yao, L. (2022). Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. Turkish Journal of Chemistry, 46(2), 524-536.
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A Comparative Guide to Validating Experimental Reproducibility for 6-Methoxy-7-Methyl-Quinazoline and Its Analogs
This guide provides an in-depth comparative analysis of the methodologies required to ensure the reproducibility of experiments involving 6-methoxy-7-methyl-quinazoline. Given the specificity of this compound, and the broader applicability of its structural class, we will ground our discussion in the well-documented synthesis and evaluation of related 6,7-disubstituted quinazoline derivatives. This approach allows us to provide robust, field-proven protocols and troubleshooting insights that are directly transferable to the target molecule and its analogs.
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds, particularly as kinase inhibitors in oncology.[1][2] Derivatives with substitutions at the 6 and 7 positions, such as the FDA-approved drugs Gefitinib and Erlotinib, have been the subject of extensive research, making this class of compounds an excellent model for discussing experimental validation.[3][4] Reproducibility in synthesizing these molecules and consistently evaluating their biological effects is paramount for the advancement of drug discovery programs.[1]
This document will dissect the critical phases of experimentation—synthesis, characterization, and biological evaluation—offering detailed protocols, comparative data, and the causal reasoning behind key experimental choices to empower researchers in achieving reliable and reproducible results.
Part 1: Synthesis and a Framework for Reproducibility
The synthesis of quinazoline derivatives can be challenging, with outcomes highly sensitive to reaction conditions.[5][6] Low yields, formation of byproducts, and purification difficulties are common hurdles that can impede reproducibility.[5][7] A systematic approach to synthesis and purification is the first line of defense against experimental variability.
Comparative Synthetic Strategies
While numerous methods exist for quinazoline synthesis, two common approaches are the Niementowski reaction and nucleophilic substitution on a pre-formed quinazoline core. The latter is often preferred for its modularity and generally higher yields in late-stage diversification.
A reproducible and widely adopted method for preparing 4-aminoquinazoline derivatives involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline precursor with a desired amine.[1]
Protocol 1: Representative Synthesis of a 4-Anilino-6,7-disubstituted Quinazoline
This protocol is adapted from established procedures for synthesizing compounds structurally related to 6-methoxy-7-methyl-quinazoline, serving as a validated baseline.
Objective: To synthesize a 4-(substituted-anilino)-6,7-dimethoxyquinazoline, a common analog, to illustrate a reproducible workflow.
Causality Behind Choices:
-
Starting Material: 4-Chloro-6,7-dimethoxyquinazoline is a commercially available and stable intermediate.
-
Solvent: Isopropanol is chosen for its ability to dissolve the reactants and for the product's tendency to precipitate upon formation, simplifying initial purification.
-
Base: A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is not used here as the aniline itself can act as a base, and its hydrochloride salt will precipitate. An excess of the aniline can also be used. For less reactive amines, a base might be necessary.
-
Temperature: Reflux temperature ensures sufficient energy to overcome the activation barrier of the SNAr reaction without degrading the reactants.
Step-by-Step Methodology:
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-chloro-6,7-dimethoxyquinazoline (1.0 equivalent) in isopropanol (10-15 mL per gram of starting material).
-
Amine Addition: Add the desired substituted aniline (1.1 to 1.2 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 82-85°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) every 1-2 hours. A typical mobile phase is 7:3 Hexane:Ethyl Acetate.[8] The reaction is complete when the starting 4-chloroquinazoline spot is no longer visible. Reaction times can range from 2 to 12 hours.[1][5]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product hydrochloride salt will typically precipitate.
-
Purification (Primary): Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold isopropanol and then diethyl ether to remove residual solvent and impurities.
-
Purification (Secondary): If further purification is needed, the free base can be obtained by neutralizing the salt, followed by recrystallization from a suitable solvent like ethanol or purification via column chromatography.[1]
Troubleshooting Common Synthetic Issues
Reproducibility can be compromised by several common issues during synthesis. The table below outlines these challenges and provides validated solutions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Steps | Expected Outcome |
| Low or No Yield | 1. Impurities in starting materials.[7]2. Sub-optimal reaction conditions (temperature, time).[5]3. Degradation of starting materials or product. | 1. Verify purity of reactants via NMR or melting point.[7]2. Perform a temperature screen; extend reaction time and monitor via TLC/LC-MS.[5]3. Employ milder conditions or an alternative synthetic route. | Improved conversion to the desired product. |
| Multiple Side Products | 1. Formation of quinazolinone byproduct.[7]2. Dimerization or polymerization.[5] | 1. Ensure anhydrous conditions; adjust pH if applicable.2. Use a less-coordinating solvent; consider a different synthetic pathway.[5] | Cleaner reaction profile and simplified purification. |
| Purification Difficulties | 1. Product is highly soluble in the reaction solvent.2. Impurities co-elute with the product during chromatography. | 1. After cooling, add an anti-solvent (e.g., hexane) to induce precipitation.2. Screen different solvent systems for TLC to achieve better separation before attempting column chromatography. | Higher purity of the final compound. |
Workflow for Synthesis and Purification
The following diagram illustrates a logical workflow for the synthesis and purification of a quinazoline derivative, emphasizing checkpoints for quality control.
Caption: Reproducible workflow for quinazoline synthesis.
Part 2: Comparative Purity Assessment & Characterization
Asserting the reproducibility of a biological effect is impossible without first confirming the identity and purity of the compound being tested. A multi-technique approach is essential for a comprehensive assessment.[8]
Comparison of Analytical Techniques
The choice of analytical technique depends on the information required, from a quick qualitative check to an absolute quantitative measurement.
| Technique | Principle | Information Provided | Sensitivity | Throughput | Cost | Best For |
| TLC | Chromatographic separation on a plate. | Qualitative purity (number of spots), Rf value.[8] | Low (µg) | Very High | Very Low | Reaction monitoring and quick purity checks. |
| HPLC-UV | Chromatographic separation in a column. | Quantitative purity (% area), retention time.[8] | High (ng) | Medium | Medium | Industry-standard for quantitative purity determination. |
| LC-MS | HPLC coupled with Mass Spectrometry. | Purity, retention time, and molecular weight of impurities.[8] | Very High (pg) | Medium | High | Impurity identification and molecular weight confirmation. |
| qNMR | NMR signal integration relative to an internal standard. | Absolute purity (mol/mol), structural confirmation.[8] | Moderate (mg) | Low | High | Primary method for determining absolute purity without a reference standard. |
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is the most common method for determining the purity of a final compound.
Objective: To determine the purity of the synthesized quinazoline derivative by calculating the area percentage of the main peak.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions:
-
Gradient Elution: A typical gradient to ensure separation of polar and non-polar impurities is as follows:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (equilibration)
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks. A compound is generally considered pure enough for biological screening if its purity is >95%.
Decision Workflow for Purity Analysis
This diagram outlines the decision-making process for selecting the appropriate analytical tools.
Caption: Workflow for analytical purity validation.
Part 3: Validating Biological Activity
Quinazoline derivatives are frequently evaluated for their anticancer properties.[9][10] Cell viability and cytotoxicity assays are foundational experiments for this purpose. Reproducibility in these assays depends on meticulous protocol adherence and the use of well-characterized biological systems.
Comparative Biological Assays
Different assays measure different aspects of cell health. Choosing the right one and understanding its limitations is key.
| Assay | Principle | Measurement | Pros | Cons |
| MTT Assay | Enzymatic reduction of tetrazolium salt by metabolically active cells. | Colorimetric reading of formazan product. | Inexpensive, high-throughput, well-established. | Can be affected by compound interference and changes in metabolic rate. |
| LDH Release Assay | Measures lactate dehydrogenase (LDH) released from damaged cells. | Enzymatic assay on culture supernatant. | Measures cytotoxicity (membrane integrity), not just viability. | Less sensitive for early-stage apoptosis; timing is critical. |
Protocol 3: MTT Cell Viability Assay
This protocol provides a standardized method to assess the effect of a quinazoline compound on cancer cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compound in a relevant cancer cell line (e.g., A549, H1975, or MCF-7).
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinazoline compound in culture medium. A typical concentration range is 0.1, 1, 10, 50, and 100 µM.[9] Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).[9]
-
Incubation: Incubate the plate for 48 or 72 hours in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability). Plot the percentage of viability versus the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Workflow for a Reproducible Cell-Based Assay
Caption: Standardized workflow for an MTT cell viability assay.
References
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- Benchchem.
- Acta Poloniae Pharmaceutica. SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
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- Arkivoc. A short review on synthetic strategies towards quinazoline based anticancer drugs.
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- PMC.
- Benchchem.
- Benchchem. A Comparative Guide to Purity Assessment of Synthesized 6,7-Dimethoxy-2-methylquinoxaline.
- Chemical Methodologies. New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay.
- MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
- PubMed. Exploring positions 6 and 7 of a quinazoline-based scaffold leads to changes in selectivity and potency towards RIPK2/3 kinases.
- ResearchGate. 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one.
- Organic Syntheses. 6-methoxy-8-nitroquinoline.
- PubChem. 6-methoxy-7-methylquinoline (C11H11NO).
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Safety Operating Guide
A Procedural Guide for the Proper Disposal of 6-Methoxy-7-methyl-quinazoline
As a trusted partner in your research, we are committed to providing comprehensive support that extends beyond the product itself. This guide offers essential safety and logistical information for the proper disposal of 6-Methoxy-7-methyl-quinazoline, ensuring the safety of your laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols and regulatory compliance, designed to provide clear, actionable steps for researchers, scientists, and drug development professionals.
Foundational Knowledge: Understanding the Compound
6-Methoxy-7-methyl-quinazoline belongs to the quinazoline family of heterocyclic aromatic compounds.[1][2] Derivatives of this scaffold have a wide range of biological activities and are utilized in various therapeutic areas, including as anticancer agents.[3][4][5] While specific toxicological data for 6-Methoxy-7-methyl-quinazoline is not extensively documented, the bioactive nature of the quinazoline class necessitates that it be handled as a potentially hazardous substance.[6][7] Therefore, a cautious and informed approach to its disposal is paramount.
Pre-Disposal Safety and Handling: A Proactive Approach
Effective waste management begins with safe handling practices during routine laboratory use. Adherence to these protocols minimizes risk and ensures that waste is properly segregated from the point of generation.
Personal Protective Equipment (PPE)
When handling 6-Methoxy-7-methyl-quinazoline, the following PPE is mandatory to prevent accidental exposure:
-
Eye Protection : Safety glasses with side-shields or chemical splash goggles are essential.[6][8]
-
Hand Protection : Chemically resistant gloves, such as nitrile, should be worn.[8][9]
-
Body Protection : A laboratory coat must be worn to protect against spills.[6]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a suitable respirator should be used.[9]
Waste Segregation: The Cornerstone of Compliance
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[10][11]
Table 1: Waste Segregation Protocol for 6-Methoxy-7-methyl-quinazoline
| Waste Form | Collection and Segregation Instructions |
| Solid Waste (e.g., unused compound, contaminated weigh paper) | Collect in a designated, clearly labeled hazardous waste container for solid chemical waste.[12] |
| Liquid Waste (e.g., solutions containing the compound) | Segregate into the appropriate organic solvent waste stream (halogenated or non-halogenated). Do not mix with aqueous or incompatible waste streams.[13] |
| Contaminated Labware (e.g., pipette tips, vials, gloves) | Dispose of in a designated container for solid chemical waste.[12] Grossly contaminated items should be rinsed with a small amount of an appropriate solvent, with the rinsate collected as liquid hazardous waste. |
Step-by-Step Disposal Procedures
The following protocols provide a systematic approach to the disposal of 6-Methoxy-7-methyl-quinazoline. Note: Always consult and adhere to your institution's specific Environmental Health & Safety (EHS) guidelines.
Solid Waste Disposal
-
Container Selection : Use a chemically compatible, wide-mouth container with a secure lid, such as a high-density polyethylene (HDPE) jar.[12][14] The container must be in good condition, free from leaks or cracks.[15][16]
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "6-Methoxy-7-methyl-quinazoline".[13][15]
-
Accumulation : Store the sealed container in a designated satellite accumulation area. This area should be under the control of laboratory personnel and away from general laboratory traffic.[15][17]
-
Request for Pickup : Once the container is nearly full (approximately 90%), or in accordance with your institution's time limits, arrange for a hazardous waste pickup through your EHS department.[15]
Liquid Waste Disposal
-
Container : Use a designated, properly vented, and chemically compatible container for the specific solvent waste stream.
-
Labeling : The waste container must be labeled with "Hazardous Waste" and a complete list of its contents, including the solvent and "6-Methoxy-7-methyl-quinazoline," with estimated concentrations.[15]
-
Collection : Carefully transfer the liquid waste into the container, avoiding splashes and spills. Do not leave a funnel in the container opening.[15]
-
Storage and Pickup : Store the container in a designated satellite accumulation area with secondary containment. Arrange for EHS pickup when the container is approaching full.[16]
Emergency Preparedness: Spill and Exposure Response
In the event of an accidental release or exposure, a swift and informed response is crucial.
-
Spill Response :
-
For minor spills, alert others in the area, don appropriate PPE, and absorb the spill with an inert material (e.g., vermiculite, sand).[8] Collect the contaminated absorbent material and place it in a sealed container for hazardous waste disposal.[7]
-
For major spills, evacuate the area and contact your institution's emergency response team.
-
-
Personnel Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[6]
-
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[6][7]
-
Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[7]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][18]
-
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of waste containing 6-Methoxy-7-methyl-quinazoline.
Caption: Decision-making workflow for the disposal of 6-Methoxy-7-methyl-quinazoline waste.
References
- 6 - SAFETY DATA SHEET. (2010, December 1).
- PROPER SEGREGATION & DISPOSAL OF LABORATORY WASTE | Research Safety. (n.d.).
- Best Practices for Managing Laboratory Waste - Republic Services. (2025, October 23).
- Hazardous Waste Disposal Guidelines. (n.d.).
- 6-Hydroxy-7-methoxy-4(3H)-quinazolinone SDS, 179688-52-9 Safety Data Sheets - Echemi. (n.d.).
- 6-Methoxyquinoline - SAFETY DATA SHEET. (2010, December 1).
- Hazardous Waste and Disposal - American Chemical Society - ACS.org. (n.d.).
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.).
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
- Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (n.d.).
- PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL - Jawaharlal Nehru Centre for Advanced Scientific Research. (n.d.).
- Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97% - Cole-Parmer. (2006, March 22).
- BIOLOGICAL IMPORTANCE OF QUINAZOLINE DERIVATIVES A REVIEW - IJRAR.org. (2018, January).
- Safety Data Sheet - MedchemExpress.com. (2025, August 29).
- Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
- Laboratory Waste Disposal Safety Protocols - NSTA. (2024, August 16).
- The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II - PubMed. (2025, July 30).
- Proper Handling of Hazardous Waste Guide - EPA. (n.d.).
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center |. (n.d.).
- Safety Data Sheet: 6-Methylquinoline - Chemos GmbH&Co.KG. (2021, July 5).
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (2021, October 26).
- Navigating the Safe Disposal of 6,7-Dimethoxy-4-phenoxy-quinoline: A Procedural Guide - Benchchem. (n.d.).
- MSDS of 6,7-Dimethoxyquinolin-4-ol - MolCore. (2015, December 24).
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A Researcher's Comprehensive Guide to Handling 6-Methoxy-7-methyl-quinazoline: From Hazard Assessment to Disposal
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to handle 6-Methoxy-7-methyl-quinazoline safely. We will explore the why behind each safety protocol, grounding our recommendations in established chemical safety principles and data from structurally related compounds.
Hazard Assessment: Understanding the Compound
While specific toxicological data for 6-Methoxy-7-methyl-quinazoline may be limited, a robust safety plan can be developed by examining the known hazards of the parent quinazoline scaffold and closely related analogs, such as 6-Methoxyquinoline. The primary hazards associated with this class of aromatic heterocycles include:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2][3][4]
-
Serious Eye Irritation: The compound is expected to be a significant eye irritant, potentially causing serious damage upon contact.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of the powdered form may cause respiratory irritation.[2][3]
-
Harmful if Swallowed or Absorbed Through Skin: Quinazoline derivatives can be harmful if ingested or absorbed dermally.[1][2][3]
These potential hazards dictate a cautious approach, mandating the use of appropriate personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.
The Hierarchy of Controls: Your First Line of Defense
Before we even discuss PPE, it is crucial to implement engineering and administrative controls. PPE is the last line of defense.
-
Engineering Controls: Always handle 6-Methoxy-7-methyl-quinazoline, especially in its solid form, within a certified chemical fume hood. This minimizes the risk of inhalation. Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[1][2]
-
Administrative Controls: Work in a designated area for handling potent or hazardous compounds. Ensure you are familiar with the location and content of the Safety Data Sheet (SDS) for this or related compounds.
Core Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory for all procedures involving 6-Methoxy-7-methyl-quinazoline.
Eye and Face Protection
Due to the risk of serious eye irritation, standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required.[5][6]
-
Recommended for High-Risk Operations: When there is a risk of splashing or handling larger quantities, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[5][6]
Skin and Body Protection
Protecting the skin from exposure is critical.
-
Laboratory Coat: A flame-resistant lab coat (e.g., Nomex) is recommended, and it must be fully buttoned with sleeves rolled down.[5][7]
-
Clothing: Long pants and closed-toe, closed-heel shoes are mandatory.[5][6] Fabrics made of natural fibers like cotton are preferable to synthetic materials like polyester, which can melt in a fire.[5]
-
Chemical Apron: For procedures involving larger volumes of solutions, a chemical-resistant apron should be worn over the lab coat.
Hand Protection
Glove selection is a critical decision point that depends on the specific task. Disposable nitrile gloves are suitable for incidental contact, but they do not offer protection against all solvents or for extended periods.[5][7]
Table 1: Glove Selection Guide for Handling Quinazolines
| Glove Material | Recommended Use Case | Key Considerations |
| Nitrile | Incidental contact with solid, preparing dilute solutions. | Good general-purpose choice. Check for tears before use. Change immediately upon contamination. |
| Neoprene | Handling solutions with organic solvents, cleaning spills. | Offers better resistance to a broader range of chemicals than nitrile.[8] |
| Double Gloving | Weighing solid powder, handling concentrated solutions. | Provides an extra layer of protection against tears and rapid permeation. |
Always consult the glove manufacturer's chemical resistance guide for compatibility with the specific solvents you are using.
Respiratory Protection
If engineering controls (i.e., a fume hood) are not available or are insufficient to control exposure to the powder, respiratory protection is required.[7]
-
Requirement: Use of a respirator (e.g., an N95-rated mask for particulates or a half-mask respirator with appropriate cartridges) necessitates enrollment in your institution's respiratory protection program, which includes medical evaluation and fit testing.[5][7]
Procedural Protocols: Ensuring Safety at Every Step
Workflow for PPE Selection and Use
The following diagram outlines the decision-making process for selecting appropriate PPE.
Caption: Decision workflow for selecting appropriate PPE.
Step-by-Step: Weighing the Solid Compound
-
Preparation: Don all required PPE for handling solids (goggles, face shield, lab coat, double gloves).
-
Work Area: Perform all manipulations inside a chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Weighing: Use a tared weigh boat. Avoid generating dust clouds by handling the material gently.[9] Do not use air hoses for cleaning up any stray powder.[9]
-
Cleanup: After weighing, carefully wipe down the spatula and any surfaces with a damp paper towel. Place the used weigh boat and paper towel into a designated solid waste container.
Step-by-Step: Doffing (Removing) PPE
The order of removal is critical to prevent self-contamination.
-
Gloves: Remove the outer pair of gloves first. Then, remove the inner pair using a technique that avoids touching the outside of the glove with your bare skin.
-
Face Shield/Goggles: Remove from the back of your head.
-
Lab Coat: Remove by rolling it down your arms, keeping the contaminated exterior folded inward.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[1]
Emergency Procedures: In Case of Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][3][4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]
Operational Plan: Storage and Disposal
Storage
Store 6-Methoxy-7-methyl-quinazoline in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][10] Keep it away from strong oxidizing agents and strong acids.[1] Some quinazoline derivatives are stable when stored in the dark at cool temperatures (e.g., 4°C).[11]
Disposal
All waste, including contaminated PPE, empty containers, and residual chemical, must be treated as hazardous waste.
-
Procedure: Collect all waste in clearly labeled, sealed containers.[9]
-
Regulations: Disposal must be handled in accordance with all local, state, and federal regulations.[9] Do not allow the material or wash water to enter drains.[9] Arrange for disposal through an approved waste disposal company.[1][2]
By adhering to these comprehensive guidelines, you can confidently and safely incorporate 6-Methoxy-7-methyl-quinazoline into your research, ensuring both personal safety and the integrity of your work.
References
-
Quinazoline - Szabo-Scandic. Szabo-Scandic. Available at: [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. Available at: [Link]
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Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. (2006, March 22). Cole-Parmer. Available at: [Link]
-
Chemical Safety PPE. University of Colorado Boulder. Available at: [Link]
-
Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2026, February 6). ResearchGate. Available at: [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Servier. Available at: [Link]
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Personal Protective Equipment Selection Guide. (2015, July 22). University of Chicago. Available at: [Link]
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Recommended PPE to handle chemicals. Bernardo Ecenarro. Available at: [Link]
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6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione - Hazard. U.S. Environmental Protection Agency. Available at: [Link]
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Quinazoline derivatives & pharmacological activities: a review. SciSpace. Available at: [Link]
-
The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
